molecular formula C8H16N2O3 B073448 Glycyl-dl-norleucine CAS No. 1504-41-2

Glycyl-dl-norleucine

Cat. No.: B073448
CAS No.: 1504-41-2
M. Wt: 188.22 g/mol
InChI Key: XVUIZOUTLADVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-dl-norleucine is a synthetic dipeptide consisting of glycine and the non-proteinogenic amino acid, dl-norleucine. This compound serves as a crucial biochemical tool in proteomics research, particularly in the study of peptide metabolism, transport, and enzymatic degradation. Its primary research value lies in its application as a standardized substrate for investigating the activity and kinetics of various proteases, such as dipeptidyl peptidases (DPP), and other peptidases. The incorporation of the non-natural dl-norleucine residue enhances the metabolic stability of the dipeptide against certain enzymatic processes, making it a valuable control or reference compound in assays. Furthermore, this compound is utilized in studies focusing on amino acid transport mechanisms across cell membranes and as a building block for the synthesis of more complex, modified peptides. Its racemic (dl-) nature allows researchers to probe the stereospecificity of enzymatic reactions. This high-purity reagent is essential for advancing fundamental knowledge in biochemistry, cell biology, and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminoacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUIZOUTLADVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19257-04-6, 1504-41-2
Record name NSC333490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1504-41-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Glycyl-dl-norleucine: A Technical Overview of its Core Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the fundamental properties of Glycyl-dl-norleucine, a dipeptide of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities and associated signaling pathways.

Core Physicochemical Properties

This compound is a dipeptide composed of glycine and the non-proteinogenic amino acid DL-norleucine. Its basic properties are summarized below.

PropertyValueSource
Molecular Formula C8H16N2O3[1][2]
Molecular Weight 188.22 g/mol [1][2]
CAS Number 19257-04-6 (L-form)[1]
Melting Point >300 °C (for DL-Norleucine)[3]
Solubility Soluble in water (for DL-Norleucine)[4]

Note: Data for the specific DL-form of the dipeptide is limited; therefore, values for the closely related L-form or the constituent amino acid are provided as a reference.

Chemical Structure

Glycyl_dl_norleucine cluster_glycine Glycine Residue cluster_norleucine DL-Norleucine Residue Gly_NH2 H₂N Gly_alphaC Gly_NH2->Gly_alphaC Gly_CO C=O Gly_alphaC->Gly_CO Nle_NH N-H Gly_CO->Nle_NH Peptide Bond Nle_alphaC Cα* Nle_NH->Nle_alphaC Nle_Sidechain CH₂(CH₂)₂CH₃ Nle_alphaC->Nle_Sidechain Nle_COOH COOH Nle_alphaC->Nle_COOH caption Chemical structure of this compound. SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (Piperidine) Swell->Deprotect1 Couple_Nle Couple Fmoc-dl-norleucine Deprotect1->Couple_Nle Wash1 Wash (DMF) Couple_Nle->Wash1 Deprotect2 Fmoc Deprotection (Piperidine) Wash1->Deprotect2 Couple_Gly Couple Fmoc-glycine Deprotect2->Couple_Gly Wash2 Wash (DMF) Couple_Gly->Wash2 Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleave Cleave from Resin (TFA) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize End Pure this compound Lyophilize->End mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gly_Nle This compound Peptide_Transporter Peptide Transporter Gly_Nle->Peptide_Transporter Uptake Gly_Nle_intra This compound Peptide_Transporter->Gly_Nle_intra Hydrolysis Hydrolysis Gly_Nle_intra->Hydrolysis Glycine Glycine Hydrolysis->Glycine Norleucine dl-Norleucine Hydrolysis->Norleucine mTORC1 mTORC1 Norleucine->mTORC1 Activation (Hypothesized) Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

References

A Technical Guide to the Structure of Glycyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Glycyl-dl-norleucine is a dipeptide, a molecule formed from two amino acid constituents: glycine and dl-norleucine. As a subject of biochemical interest, its structure dictates its physicochemical properties and potential biological interactions. The designation "dl" indicates that the norleucine component is a racemic mixture, containing both the D and L stereoisomers. This guide provides a detailed examination of its molecular architecture, relevant physicochemical data, and a general protocol for its synthesis, tailored for researchers and professionals in drug development.

Core Chemical Structure

The structure of this compound is defined by its two amino acid residues linked by a peptide bond.

Glycine Residue

Glycine (Gly or G) is the simplest of the 20 common amino acids, with a single hydrogen atom as its side chain (R-group).[1] Its chemical formula is C₂H₅NO₂.[1][2] This simple structure makes it achiral, meaning its central carbon is not a stereocenter.[1] In the context of the dipeptide, the glycine moiety provides the N-terminus, featuring a free amino group (-NH₂).

dl-Norleucine Residue

Norleucine (Nle) is an isomer of the more common amino acid leucine.[3] Its systematic name is 2-aminohexanoic acid, with the chemical formula C₆H₁₃NO₂.[3][4][5] Unlike leucine's branched side chain, norleucine possesses a linear four-carbon (butyl) side chain. The alpha-carbon of norleucine is a chiral center. The "dl" prefix in this compound signifies that the compound is synthesized using a racemic mixture of D-norleucine and L-norleucine, resulting in two diastereomers of the final dipeptide.

The Peptide Bond

The defining feature of this dipeptide is the amide linkage, or peptide bond, formed between the carboxyl group (-COOH) of glycine and the amino group (-NH₂) of norleucine. This condensation reaction involves the removal of a water molecule and results in a covalent bond that links the two residues.

Overall Molecular Structure

The complete structure consists of the N-terminal glycine residue connected via a peptide bond to the C-terminal dl-norleucine residue, which terminates with a free carboxyl group.

Glycyl_dl_norleucine_Structure cluster_glycine Glycine Residue cluster_norleucine dl-Norleucine Residue (*Chiral Center) N_gly H₂N C_alpha_gly CH₂ N_gly->C_alpha_gly C_carbonyl_gly C C_alpha_gly->C_carbonyl_gly O_carbonyl_gly O C_carbonyl_gly->O_carbonyl_gly = N_peptide N C_carbonyl_gly->N_peptide Peptide Bond H_peptide H N_peptide->H_peptide C_alpha_nle C* N_peptide->C_alpha_nle H_alpha_nle H C_alpha_nle->H_alpha_nle Side_chain_nle CH₂ | CH₂ | CH₂ | CH₃ C_alpha_nle->Side_chain_nle C_carbonyl_nle C C_alpha_nle->C_carbonyl_nle O_carbonyl_nle O C_carbonyl_nle->O_carbonyl_nle = OH_nle OH C_carbonyl_nle->OH_nle invis1 invis2 invis3

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative properties of this compound and its constituent amino acids are summarized below.

PropertyGlycinedl-NorleucineThis compound
IUPAC Name 2-Aminoethanoic acid[6](RS)-2-Aminohexanoic acid[7]2-[(2-Aminoacetyl)amino]hexanoic acid
Molecular Formula C₂H₅NO₂[1][2][]C₆H₁₃NO₂[3][5][9]C₈H₁₆N₂O₃[10][11]
Molar Mass 75.07 g/mol 131.17 g/mol [3][9][12]188.22 g/mol [10][11]
CAS Number 56-40-6616-06-8[9][12]7361-43-5

Experimental Protocols

The synthesis of this compound can be achieved using standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS).

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a dipeptide like this compound on a solid support resin (e.g., Wang or Rink Amide resin). The synthesis proceeds from the C-terminus (dl-norleucine) to the N-terminus (glycine).

  • Resin Preparation: Swell the resin in a suitable solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF) for 30-60 minutes.

  • First Amino Acid Coupling (dl-Norleucine):

    • Activate the carboxyl group of the first amino acid (Fmoc-dl-Norleucine-OH) using a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.

    • Add the activated amino acid solution to the swollen resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Fmoc-Deprotection:

    • Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes to remove the N-terminal Fmoc protecting group from the coupled norleucine.

    • Repeat the piperidine treatment once more.

    • Wash the resin thoroughly with DMF and DCM to remove piperidine.

  • Second Amino Acid Coupling (Glycine):

    • Activate the second amino acid (Fmoc-Glycine-OH) using the same method as in step 2.

    • Add the activated glycine solution to the deprotected resin-bound norleucine.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin to remove unreacted reagents.

  • Final Deprotection: Perform a final Fmoc-deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Treat the resin-bound dipeptide with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (if any).

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The resulting peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

SPPS_Workflow start Start: Fmoc-Nle-Resin deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF/DCM) deprotection1->wash1 coupling 2. Coupling (Fmoc-Gly-OH, Activator) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 deprotection2 3. Final Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection2 wash3 Wash (DMF/DCM) deprotection2->wash3 cleavage 4. Cleavage from Resin (TFA Cocktail) wash3->cleavage purification 5. Purification (RP-HPLC) cleavage->purification end_product Final Product: This compound purification->end_product

Caption: General workflow for Solid-Phase Peptide Synthesis.

References

Glycyl-dl-norleucine chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological assays for the dipeptide Glycyl-dl-norleucine. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and development.

Core Chemical and Physical Data

This compound is a dipeptide composed of glycine and the non-proteinogenic amino acid dl-norleucine. The "dl" designation indicates that it is a racemic mixture of two stereoisomers: Glycyl-d-norleucine and Glycyl-l-norleucine.

PropertyValueSource
Chemical Formula C8H16N2O3[1][2]
Molecular Weight 188.22 g/mol [1][2]
IUPAC Name 2-[(2-aminoacetyl)amino]hexanoic acid[1]
Synonyms Glycylnorleucine, H-Gly-Nle-OH[1]
Appearance White to off-white powder (for dl-Norleucine)[3]
Melting Point >300 °C (decomposes) (for dl-Norleucine)[3]

Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. Below is a generalized workflow for SPPS.

Glycyl_dl_norleucine_Synthesis_Workflow Resin Resin Support Coupling_1 Coupling Resin->Coupling_1 Fmoc_Nle Fmoc-dl-Norleucine Fmoc_Nle->Coupling_1 Wash_1 Wash Coupling_1->Wash_1 Deprotection_1 Fmoc Deprotection Wash_1->Deprotection_1 Wash_2 Wash Deprotection_1->Wash_2 Coupling_2 Coupling Wash_2->Coupling_2 Fmoc_Gly Fmoc-Glycine Fmoc_Gly->Coupling_2 Wash_3 Wash Coupling_2->Wash_3 Deprotection_2 Fmoc Deprotection Wash_3->Deprotection_2 Wash_4 Wash Deprotection_2->Wash_4 Cleavage Cleavage from Resin Wash_4->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the solid-phase synthesis of this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a general guideline and may require optimization based on the specific resin and coupling reagents used.

Materials:

  • Fmoc-dl-Norleucine

  • Fmoc-Glycine

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Methodology:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • First Amino Acid Coupling:

    • Activate Fmoc-dl-Norleucine with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and agitate.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a deprotection solution to remove the Fmoc group from the N-terminus of norleucine.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling:

    • Activate Fmoc-Glycine with a coupling reagent and a base in DMF.

    • Add the activated glycine solution to the resin and agitate.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the dipeptide from the resin and remove any side-chain protecting groups.

  • Purification: Purify the crude this compound using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

Biological Assays

While specific studies on this compound are limited, its biological activity can be investigated using established assays for dipeptide transport and enzymatic hydrolysis, drawing parallels from studies on similar dipeptides like Glycyl-L-leucine.

Dipeptide Transport Assay

The transport of this compound across cell membranes can be studied using cell lines expressing peptide transporters such as PEPT1 and PEPT2.

Dipeptide_Transport_Assay_Workflow Cell_Culture Cell Culture (e.g., Caco-2) Seeding Seed cells in plates Cell_Culture->Seeding Incubation Incubate until confluent Seeding->Incubation Washing Wash cells with buffer Incubation->Washing Preincubation Pre-incubate with buffer Washing->Preincubation Uptake Add radiolabeled This compound Preincubation->Uptake Termination Stop uptake & wash cells Uptake->Termination Lysis Cell Lysis Termination->Lysis Quantification Quantify radioactivity Lysis->Quantification

Workflow for a typical dipeptide transport assay using radiolabeled substrate.
Experimental Protocol: Dipeptide Uptake Assay

This protocol is adapted from methods used for Glycyl-L-leucine and would require the synthesis of radiolabeled this compound (e.g., with ³H or ¹⁴C).[4]

Materials:

  • Cell line expressing peptide transporters (e.g., Caco-2)

  • Cell culture medium and supplements

  • Radiolabeled this compound

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Lysis buffer

  • Scintillation counter

Methodology:

  • Cell Culture: Culture cells to confluence in multi-well plates.

  • Preparation: On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • Pre-incubation: Pre-incubate the cells in the transport buffer to allow for temperature and pH equilibration.

  • Initiate Uptake: Start the transport assay by adding the transport buffer containing a known concentration of radiolabeled this compound. For competition or inhibition studies, co-incubate with unlabeled dipeptides or known inhibitors.

  • Terminate Uptake: After a defined incubation period, rapidly terminate the uptake by aspirating the radioactive solution and washing the cells with ice-cold transport buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Determine the amount of intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the uptake rate and determine kinetic parameters such as Km and Vmax.

Enzymatic Hydrolysis Assay

The stability of this compound against enzymatic degradation by peptidases can be assessed by monitoring the cleavage of the peptide bond over time.

Enzymatic_Hydrolysis_Assay cluster_reaction Reaction Mixture Dipeptide This compound Solution Incubation Incubate at optimal temperature and pH Dipeptide->Incubation Enzyme Peptidase Solution (e.g., Aminopeptidase) Enzyme->Incubation Sampling Collect aliquots at time points Incubation->Sampling Quenching Stop reaction (e.g., acid quench) Sampling->Quenching Analysis Analyze by HPLC or LC-MS Quenching->Analysis Data_Analysis Determine rate of hydrolysis Analysis->Data_Analysis

A schematic for an in vitro enzymatic hydrolysis assay of a dipeptide.
Experimental Protocol: In Vitro Enzymatic Hydrolysis

Materials:

  • This compound

  • Purified peptidase (e.g., intestinal brush border membrane vesicles or a specific aminopeptidase)

  • Reaction buffer with appropriate pH

  • Quenching solution (e.g., trichloroacetic acid)

  • HPLC or LC-MS system

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing this compound in the reaction buffer.

  • Initiate Reaction: Start the reaction by adding the peptidase solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining this compound and the appearance of the hydrolysis products (glycine and dl-norleucine).

  • Data Analysis: Plot the concentration of the dipeptide versus time to determine the rate of hydrolysis. Kinetic parameters can be calculated if initial rates are measured at different substrate concentrations.

Conclusion

This technical guide provides foundational information and experimental frameworks for the study of this compound. While direct experimental data for this specific dipeptide is not abundant in published literature, the protocols and methodologies presented, based on closely related dipeptides, offer a robust starting point for researchers. The non-proteinogenic nature of norleucine makes this dipeptide an interesting candidate for studies in peptide stability, transport, and metabolism, with potential applications in drug delivery and development.

References

An In-depth Technical Guide to the Solubility of Glycyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Glycyl-dl-norleucine, a dipeptide of interest in various scientific and pharmaceutical contexts. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages data for the parent amino acid, DL-norleucine, as a surrogate to illustrate key solubility principles and data presentation. Furthermore, it outlines established experimental protocols and analytical methods applicable to the determination of dipeptide solubility.

Quantitative Solubility Data

Table 1: Aqueous Solubility of DL-Norleucine at Different Temperatures

Temperature (°C)Solubility (g/L)
2511.49
5017.27
7528.61
10052.0

Data sourced from the Merck Index as cited in a publicly available academic resource.

It is important to note that the addition of the glycyl moiety to norleucine will alter its physicochemical properties, including solubility. Generally, the formation of a peptide bond can either increase or decrease aqueous solubility depending on the overall hydrophilicity and charge of the resulting molecule.

Factors Influencing Solubility

The solubility of peptides like this compound is governed by a multitude of factors. Understanding these is crucial for handling, formulation, and experimental design.

  • pH: The solubility of amino acids and peptides is significantly influenced by pH.[1][2] As zwitterionic molecules, their net charge changes with the pH of the solution. Minimum solubility is typically observed at the isoelectric point (pI), where the net charge is zero. At pH values above or below the pI, the molecule carries a net negative or positive charge, respectively, which enhances its interaction with polar solvents like water and generally increases solubility.

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[3] The data for DL-norleucine in Table 1 clearly demonstrates this trend. This principle is fundamental to techniques like recrystallization for purification.

  • Solvent Polarity: The choice of solvent is critical. While water is a common solvent for many peptides, organic solvents or aqueous-organic mixtures are often employed.[4][5] Highly polar solvents are generally better for polar peptides, while less polar peptides may require solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) for complete dissolution.[6]

  • Salt Concentration (Ionic Strength): The presence of salts in an aqueous solution can either increase ("salting-in") or decrease ("salting-out") the solubility of a peptide. This effect is dependent on the nature of both the peptide and the salt.

Experimental Protocols for Solubility Determination

Several established methods can be employed to experimentally determine the solubility of this compound. The choice of method often depends on the required precision and the properties of the solute and solvent.

3.1. Gravimetric Method

This is a classical and straightforward method for determining solubility.[7]

Protocol:

  • Saturation: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[7]

  • Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Sampling: A known volume or mass of the clear supernatant is carefully withdrawn.

  • Solvent Evaporation: The solvent from the sample is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated from the mass of the dissolved solid and the volume or mass of the solvent used.

3.2. Photometric Method

This method is suitable for compounds that have a chromophore or can be derivatized to produce a colored or UV-absorbing product.

Protocol:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared. The absorbance of these standards is measured at a specific wavelength to construct a calibration curve (absorbance vs. concentration).

  • Equilibrated Sample Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1-3).

  • Dilution: A precise aliquot of the clear supernatant is diluted with the solvent to bring its concentration within the range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted sample is measured.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the saturated solution is then calculated by taking the dilution factor into account.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is central to solubility determination. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity for the analysis of amino acids and peptides.[8][9][10]

Protocol Outline:

  • Sample Preparation: The saturated solution, after equilibration and phase separation, is filtered (e.g., through a 0.22 µm syringe filter) to remove any particulate matter. The filtrate may require dilution to fall within the linear range of the detector.

  • Chromatographic System:

    • Column: A reversed-phase column (e.g., C18) is commonly used for peptide analysis.[8]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typically employed.

    • Detector: A UV detector set at a low wavelength (e.g., 210-220 nm) for peptide bond detection or a mass spectrometer (LC-MS) for higher specificity and sensitivity.[11]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Visualizing Experimental Workflows and Influencing Factors

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Separate solid and liquid phases (centrifugation/settling) B->C D Withdraw clear supernatant C->D Sampling E Quantify concentration (e.g., HPLC, Gravimetry) D->E F Calculate Solubility E->F

Caption: A generalized workflow for the experimental determination of solubility.

Diagram 2: Key Factors Affecting this compound Solubility

G cluster_factors Influencing Factors Solubility This compound Solubility pH pH of Solution pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Properties (Polarity, etc.) Solvent->Solubility Salts Ionic Strength (Salt Concentration) Salts->Solubility

Caption: Primary factors that influence the solubility of this compound.

References

Glycyl-dl-norleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycyl-dl-norleucine, a dipeptide of interest in various research fields. This document details its chemical identity, physicochemical properties, and potential biological activities, with a focus on its interaction with cellular signaling pathways. Detailed experimental protocols are provided to facilitate further investigation into its effects.

Chemical Identity and Properties

This compound is a dipeptide consisting of glycine and the non-proteinogenic amino acid DL-norleucine.

CAS Number: 1504-41-2

Synonyms:

  • 2-(2-aminoacetamido)hexanoic acid

  • Glycylnorleucine

  • H-Gly-DL-Nle-OH

  • H-Gly-Nle-OH

  • NSC203453

Physicochemical Properties

Quantitative data for this compound is not extensively published. However, the properties of the closely related isomer, Glycyl-L-norleucine, provide a strong estimation.

PropertyValue (Computed for Glycyl-L-norleucine)Reference
Molecular Formula C8H16N2O3[1]
Molecular Weight 188.22 g/mol [1]
XLogP3-AA -2.2[1]
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 6
Exact Mass 188.11609238 Da[1]
Monoisotopic Mass 188.11609238 Da[1]
Topological Polar Surface Area 92.4 Ų[1]
Heavy Atom Count 13

Biological Activity and Signaling Pathways

The biological activity of this compound is an area of active research. Given that its constituent amino acid, norleucine, is an isomer of leucine, a well-known activator of the mTORC1 signaling pathway, it is hypothesized that this compound may exert its effects through similar mechanisms following cellular uptake and hydrolysis.

Hypothesized Mechanism of Action: mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis. Amino acids, particularly leucine, are potent activators of this pathway. It is proposed that this compound is transported into the cell via peptide transporters and is subsequently hydrolyzed by intracellular peptidases into glycine and DL-norleucine. The released norleucine can then activate the mTORC1 pathway, leading to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

mTORC1_Signaling_Pathway extracellular Extracellular Space cell_membrane intracellular Intracellular Space Gly_dl_Nle_ext This compound PeptideTransporter Peptide Transporter (e.g., PEPT1/2) Gly_dl_Nle_ext->PeptideTransporter Gly_dl_Nle_int This compound PeptideTransporter->Gly_dl_Nle_int Peptidases Intracellular Peptidases Gly_dl_Nle_int->Peptidases Glycine Glycine Peptidases->Glycine dl_Norleucine dl-Norleucine Peptidases->dl_Norleucine mTORC1 mTORC1 dl_Norleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates & Inactivates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes fourEBP1->ProteinSynthesis Inhibits

Caption: Hypothesized uptake and signaling pathway of this compound.

Experimental Protocols

The following protocols are adapted from established methods for similar dipeptides and can be applied to investigate the biological effects of this compound.

Protocol 1: Assessment of mTORC1 Pathway Activation by Western Blotting

This protocol details the investigation of this compound's effect on the phosphorylation of key mTORC1 downstream targets in a cell culture model.

Experimental Workflow for mTORC1 Activation Assay

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., C2C12 myotubes) start->cell_culture starvation 2. Serum and Amino Acid Starvation cell_culture->starvation treatment 3. Treatment - Control (vehicle) - this compound (various conc.) - Positive Control (Leucine) starvation->treatment lysis 4. Cell Lysis & Protein Quantification treatment->lysis sds_page 5. SDS-PAGE & Western Blotting lysis->sds_page probing 6. Primary Antibody Incubation (p-mTOR, p-S6K1, p-4E-BP1, total proteins, loading control) sds_page->probing detection 7. Secondary Antibody Incubation & Chemiluminescent Detection probing->detection analysis 8. Densitometry Analysis (Normalize phospho-protein to total protein) detection->analysis end End analysis->end

Caption: Workflow for assessing this compound's effect on mTORC1 signaling.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., C2C12 myoblasts differentiated into myotubes, HEK293T cells) to near confluence in standard growth medium.

  • Starvation: To reduce basal mTORC1 activity, starve the cells of serum and amino acids for a defined period (e.g., 2-4 hours) in a buffer such as Hank's Balanced Salt Solution (HBSS).

  • Treatment: Treat the starved cells with varying concentrations of this compound for a specified time (e.g., 15-60 minutes). Include a vehicle control and a positive control (e.g., L-leucine).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR (e.g., p-mTOR Ser2448), S6K1 (e.g., p-S6K1 Thr389), and 4E-BP1 (e.g., p-4E-BP1 Thr37/46), as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin), typically overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the signal for each phosphorylated protein to its corresponding total protein to account for loading differences.

Protocol 2: Quantitative Analysis of this compound Uptake and Hydrolysis

This protocol describes a method to quantify the cellular uptake and subsequent hydrolysis of this compound.

Methodology:

  • Cell Culture: Plate cells in multi-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells with a pre-warmed uptake buffer (e.g., HBSS, pH 6.0 to mimic the intestinal environment for peptide transporters).

    • Incubate the cells with this compound at various concentrations and for different time points.

  • Sample Preparation:

    • Intracellular Fraction: After incubation, wash the cells rapidly with ice-cold PBS to remove extracellular dipeptide. Lyse the cells and collect the lysate.

    • Extracellular Fraction: Collect the uptake buffer at the end of the incubation period.

  • Derivatization (Optional but Recommended for LC-MS/MS): Derivatize the amino acids and dipeptides in the samples to improve chromatographic separation and detection sensitivity. A common method involves pre-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol for fluorescence detection, or with reagents like AccQ-Tag for UV or MS detection.

  • UHPLC-MS/MS Analysis:

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound, glycine, and norleucine based on their specific precursor-to-product ion transitions.

  • Data Analysis:

    • Generate standard curves for this compound, glycine, and norleucine to enable absolute quantification.

    • Calculate the intracellular and extracellular concentrations of each analyte at different time points to determine the rate of uptake and hydrolysis.

Data Presentation

The following tables provide templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on mTORC1 Signaling

TreatmentConcentrationp-mTOR (Ser2448) / Total mTOR (Fold Change vs. Control)p-S6K1 (Thr389) / Total S6K1 (Fold Change vs. Control)p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change vs. Control)
Control (Vehicle) -1.01.01.0
This compound e.g., 1 mMData to be determinedData to be determinedData to be determined
e.g., 5 mMData to be determinedData to be determinedData to be determined
e.g., 10 mMData to be determinedData to be determinedData to be determined
L-Leucine (Positive Control) e.g., 5 mMData to be determinedData to be determinedData to be determined

Table 2: Cellular Uptake and Hydrolysis of this compound

Time Point (minutes)Intracellular this compound (µM)Intracellular Norleucine (µM)Intracellular Glycine (µM)
0000
5Data to be determinedData to be determinedData to be determined
15Data to be determinedData to be determinedData to be determined
30Data to be determinedData to be determinedData to be determined
60Data to be determinedData to be determinedData to be determined

Conclusion

This compound is a dipeptide with the potential to influence key cellular processes, likely through the activation of the mTORC1 signaling pathway following its cellular uptake and hydrolysis. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further elucidate the biological functions and therapeutic potential of this compound. Further research is warranted to confirm the hypothesized mechanisms of action and to quantify its effects in various biological systems.

References

A Technical Guide to the Potential Biological Significance of Glycyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the biological significance of the specific dipeptide Glycyl-dl-norleucine is scarce. This guide, therefore, presents a theoretical framework based on established principles of dipeptide metabolism, the known roles of its constituent amino acids (glycine and norleucine), and the common applications of non-proteinogenic amino acids in peptide science. The information provided herein is intended to be a starting point for research and should be treated as hypothetical until validated by experimental evidence.

Introduction

This compound is a dipeptide composed of the proteinogenic amino acid glycine and the non-proteinogenic amino acid dl-norleucine. Norleucine is an isomer of leucine and isoleucine, and its incorporation into peptides is a strategy often employed in medicinal chemistry.[1] The use of the dl-racemic mixture of norleucine introduces stereochemical diversity, which can have significant implications for the peptide's stability and biological activity. This guide will explore the potential metabolic fate, biological activities, and experimental approaches to elucidate the significance of this compound.

Physicochemical Properties and Synthesis

This compound has a molecular formula of C8H16N2O3 and a molecular weight of 188.22 g/mol .[2] The presence of the linear, unbranched four-carbon side chain of norleucine lends a degree of hydrophobicity to the molecule.[3] Synthetic routes to norleucine and its derivatives are established, and its incorporation into peptides can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.[4]

Potential Metabolic Fate

The metabolic journey of this compound in a biological system is likely to follow the general pathways established for other dipeptides.

3.1. Cellular Uptake and Transport

Dipeptides are absorbed in the small intestine and taken up by various cells through specific transporters. It is plausible that this compound is a substrate for peptide transporters such as PepT1 and PepT2, which are known for their broad substrate specificity.[5][6] Additionally, some dipeptides can be transported via routes shared with free amino acids, a process that can be sodium-dependent.[5][7]

3.2. Enzymatic Hydrolysis

Once absorbed, dipeptides are often hydrolyzed by intracellular peptidases into their constituent amino acids.[8] It is hypothesized that this compound would be cleaved by dipeptidases into glycine and dl-norleucine. The rate and extent of this hydrolysis would be a critical determinant of its biological activity. The presence of the D-isomer of norleucine may confer resistance to certain peptidases, which are often stereospecific for L-amino acids.[1]

3.3. Metabolism of Constituent Amino Acids

  • Glycine: Glycine is a non-essential amino acid with numerous metabolic roles, including being a precursor for the synthesis of proteins, glutathione, purines, and heme.[9] It also functions as a neurotransmitter.[9]

  • dl-Norleucine: As a non-proteinogenic amino acid, the metabolic fate of norleucine is less defined than its proteinogenic counterparts. Studies have shown that norleucine can stimulate protein synthesis, potentially through the mTOR signaling pathway.[10] Furthermore, derivatives of norleucine, such as 6-diazo-5-oxo-L-norleucine (DON), have been investigated as glutamine antagonists in cancer therapy.[11][12][13][14]

Below is a DOT script visualizing the hypothetical metabolic pathway of this compound.

Metabolic Pathway of this compound This compound This compound Peptide Transporters (e.g., PepT1, PepT2) Peptide Transporters (e.g., PepT1, PepT2) This compound->Peptide Transporters (e.g., PepT1, PepT2) Uptake Enterocyte Enterocyte Hydrolysis by Peptidases Hydrolysis by Peptidases Enterocyte->Hydrolysis by Peptidases Peptide Transporters (e.g., PepT1, PepT2)->Enterocyte Transport Glycine Glycine Hydrolysis by Peptidases->Glycine dl-Norleucine dl-Norleucine Hydrolysis by Peptidases->dl-Norleucine Metabolic Pathways Metabolic Pathways Glycine->Metabolic Pathways Enters dl-Norleucine->Metabolic Pathways Enters Protein Synthesis, Glutathione Synthesis, etc. Protein Synthesis, Glutathione Synthesis, etc. Metabolic Pathways->Protein Synthesis, Glutathione Synthesis, etc. Stimulation of Protein Synthesis, etc. Stimulation of Protein Synthesis, etc. Metabolic Pathways->Stimulation of Protein Synthesis, etc.

Hypothetical metabolic pathway of this compound.

Potential Biological Activities and Applications in Drug Development

The incorporation of norleucine into a dipeptide suggests several potential biological activities and applications.

4.1. Enhanced Stability

Peptides containing D-amino acids are known to be more resistant to degradation by proteases.[3] The "dl" designation in this compound indicates a mixture of L- and D-norleucine. The presence of Glycyl-D-norleucine in this mixture would likely result in a fraction of the dipeptide that is more stable in biological fluids, potentially leading to a longer in vivo half-life compared to dipeptides composed solely of L-amino acids.[1]

4.2. Modulation of Biological Processes

While there is no direct evidence, the unique structural properties of norleucine could allow this compound or larger peptides containing this motif to interact with biological targets such as enzymes or receptors. The hydrophobic side chain could play a role in binding to hydrophobic pockets in target proteins.[15]

4.3. Use in Peptide-Based Therapeutics

Norleucine is frequently used as a substitute for methionine in peptide synthesis to prevent oxidation, which can inactivate a peptide.[1][4] Therefore, this compound could serve as a building block for the synthesis of more complex and stable therapeutic peptides. The D-isomer of norleucine can also be used to induce specific secondary structures in peptides, which may alter their receptor binding and biological activity.[3]

Proposed Experimental Protocols

To investigate the biological significance of this compound, a series of experiments would be required.

5.1. Quantitative Data

Currently, there is no publicly available quantitative data on the biological activity of this compound. A summary of hypothetical experiments to generate such data is presented in the table below.

Parameter Experimental Approach Purpose
Enzymatic Stability Incubation with various proteases (e.g., trypsin, chymotrypsin, pepsin) and peptidases followed by HPLC or LC-MS analysis to quantify the remaining dipeptide over time.To determine the resistance of this compound to enzymatic degradation.
Cellular Uptake Kinetics Using Caco-2 cells (a model for intestinal absorption) or other relevant cell lines, measure the uptake of radiolabeled or fluorescently tagged this compound over time and in the presence of known peptide transport inhibitors.To determine the mechanism and efficiency of cellular uptake.
Receptor Binding Affinity Radioligand binding assays with a panel of receptors, particularly those known to bind peptides.To identify potential molecular targets.
Enzyme Inhibition Screening against a panel of enzymes, especially peptidases or proteases, to determine if this compound acts as an inhibitor.To identify any direct enzymatic inhibitory activity.

5.2. Detailed Methodologies

5.2.1. In Vitro Hydrolysis Assay

  • Materials: this compound, purified peptidases (e.g., prolidase, dipeptidyl peptidase IV), appropriate buffer solutions, HPLC or LC-MS system.

  • Procedure:

    • Prepare a stock solution of this compound in the appropriate buffer.

    • Incubate the dipeptide with each peptidase at a specified concentration and temperature (e.g., 37°C).

    • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid).

    • Analyze the samples by HPLC or LC-MS to quantify the amount of intact this compound and the appearance of glycine and norleucine.

    • Calculate the rate of hydrolysis.

5.2.2. Cellular Uptake Study using Caco-2 Cells

  • Materials: Caco-2 cell line, cell culture reagents, radiolabeled ([³H] or [¹⁴C]) this compound, scintillation counter.

  • Procedure:

    • Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

    • Add radiolabeled this compound to the apical side of the monolayer.

    • At various time points, collect samples from the basolateral side and measure the radioactivity to determine the rate of transport.

    • To determine uptake into the cells, lyse the cells at the end of the experiment and measure the intracellular radioactivity.

    • Perform competition experiments by co-incubating with known substrates of peptide transporters to identify the transport mechanism.

The following DOT script illustrates a general experimental workflow to characterize the biological significance of this compound.

Experimental Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Synthesis Synthesis Stability Assays Stability Assays Synthesis->Stability Assays Cellular Uptake Assays Cellular Uptake Assays Synthesis->Cellular Uptake Assays Enzyme Inhibition Screening Enzyme Inhibition Screening Synthesis->Enzyme Inhibition Screening Receptor Binding Screening Receptor Binding Screening Synthesis->Receptor Binding Screening Animal Model Studies (e.g., rodents) Animal Model Studies (e.g., rodents) Stability Assays->Animal Model Studies (e.g., rodents) Cellular Uptake Assays->Animal Model Studies (e.g., rodents) Enzyme Inhibition Screening->Animal Model Studies (e.g., rodents) Receptor Binding Screening->Animal Model Studies (e.g., rodents) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Animal Model Studies (e.g., rodents)->Pharmacokinetics (ADME) Pharmacodynamics Pharmacodynamics Animal Model Studies (e.g., rodents)->Pharmacodynamics Data Analysis & Interpretation Data Analysis & Interpretation Pharmacokinetics (ADME)->Data Analysis & Interpretation Pharmacodynamics->Data Analysis & Interpretation Conclusion on Biological Significance Conclusion on Biological Significance Data Analysis & Interpretation->Conclusion on Biological Significance

Proposed experimental workflow for investigating this compound.

Conclusion

While direct experimental data on this compound is lacking, a theoretical consideration of its properties suggests it could possess interesting biological characteristics, primarily related to enhanced stability against enzymatic degradation. Its primary significance may lie in its utility as a building block for the synthesis of more complex, stable peptide-based therapeutics. The experimental workflows outlined in this guide provide a roadmap for future research to elucidate the precise biological role and potential applications of this intriguing dipeptide.

References

The Strategic Incorporation of Norleucine in Peptide Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of proteinogenic amino acids with their non-natural counterparts is a pivotal strategy in modern peptide drug design, aimed at overcoming inherent limitations such as poor metabolic stability and conformational flexibility. Norleucine (Nle), a non-proteinogenic amino acid, has emerged as a critical building block in this endeavor. As an isostere of leucine and a non-oxidizable mimic of methionine, norleucine offers a unique combination of properties that can be leveraged to enhance the therapeutic potential of peptides. This technical guide provides a comprehensive overview of the role of norleucine in peptide structure, detailing its influence on conformational stability, resistance to enzymatic degradation, and receptor binding interactions. Detailed experimental protocols for the synthesis and characterization of norleucine-containing peptides are provided, alongside a quantitative analysis of its impact on biological activity.

Introduction: The Rationale for Norleucine Incorporation

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by rapid in vivo degradation by proteases and, in the case of methionine-containing peptides, oxidation of the sulfur-containing side chain.[1][2] The incorporation of non-proteinogenic amino acids like norleucine addresses these challenges.

Norleucine is an isomer of leucine, with a linear four-carbon side chain, distinguishing it from the branched side chain of leucine.[3] It is also considered a close structural analog of methionine, with a methylene group replacing the thioether.[4] This substitution prevents oxidation, thereby increasing the shelf-life and stability of a peptide without significantly altering its overall structure in many cases.[1][5] Furthermore, the incorporation of norleucine, particularly its D-enantiomer, can confer significant resistance to enzymatic degradation.[6]

Impact of Norleucine on Peptide Structure and Stability

The substitution of leucine or methionine with norleucine can induce subtle yet significant changes in the physicochemical properties of a peptide, influencing its secondary structure, stability, and ultimately, its biological function.

Conformational Properties: Helicity and Turn Formation

The conformational landscape of a peptide is a critical determinant of its biological activity. The introduction of norleucine can influence the propensity of a peptide to adopt specific secondary structures, such as α-helices and β-turns.

  • α-Helical Propensity: Studies have shown that linear, unbranched side chains like that of norleucine are strong helix stabilizers, often more so than the branched side chain of leucine.[7] The straight-chain nature of norleucine is thought to impose fewer conformational restrictions on the peptide backbone, favoring the adoption of a helical conformation.

  • β-Turn Formation: The incorporation of D-norleucine is a strong inducer of β-turns, particularly type II' turns. This can lead to more compact, folded structures, which can enhance binding affinity and stability.

Enhanced Stability

A primary driver for incorporating norleucine into therapeutic peptides is the enhancement of their stability.

  • Resistance to Enzymatic Degradation: Peptides containing D-amino acids, such as D-norleucine, exhibit significantly enhanced resistance to proteolytic degradation.[6] This is because naturally occurring proteases are stereospecific for L-amino acids. This increased stability often translates to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

  • Oxidative Stability: By replacing methionine with norleucine, the potential for oxidation of the side chain is eliminated.[1] This is particularly important for peptides that are susceptible to oxidation during synthesis, purification, storage, and in vivo administration.

Quantitative Analysis of Norleucine Substitution

The impact of substituting natural amino acids with norleucine can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from studies on norleucine-containing peptides.

Peptide/AnalogAmino Acid SubstitutionAssayParameterValueReference
Pro-Leu-Gly-NH2 AnalogLeu to Nle (Ahx)Dopamine Receptor Binding% Enhancement of ADTN binding16% at 0.1 µM[8]
Neuropeptide Y (NPY) AnalogPosition 4 to NleAgonist ActivityBiological ActivityAgonist of NPY[9]
PGLa AnalogMet to NleBacteriostatic ActivityMIC (µM) vs. E. coliPGLa: 8, PGLa-Nle: 8[10]
PGLa AnalogMet to NleBacteriostatic ActivityMIC (µM) vs. S. aureusPGLa: 4, PGLa-Nle: 4[10]
PGLa AnalogMet to NleHemolytic ActivityHC50 (µM)PGLa: 100, PGLa-Nle: 150[10]

Table 1: Biological Activity of Norleucine-Containing Peptides

Peptide SystemSubstitutionParameterMethodFindingReference
Model α-helical peptideMet to NleMembrane InsertionSolid-state 19F NMRNle residue inserted deeper into the membrane core[10]
Model peptide-Phospholipid InteractionDifferential Scanning CalorimetryNle-peptide partitions more readily into the lipid phase than Met-peptide[4]
Neuropeptide YPosition 4 to NleSecondary StructureCircular DichroismNPY: α-helical, Nle-NPY: β-sheet (in buffer)[9]

Table 2: Biophysical Characterization of Norleucine-Containing Peptides

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Norleucine-Containing Peptides

The synthesis of peptides incorporating norleucine is typically achieved through solid-phase peptide synthesis (SPPS) using either Fmoc or Boc chemistry. The following is a generalized protocol for Fmoc-based SPPS.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 1. Prepare Resin Wash1 Washing Deprotection1->Wash1 2. Remove Fmoc Coupling Amino Acid Coupling (Fmoc-Nle-OH) Wash1->Coupling 3. Neutralize Wash2 Washing Coupling->Wash2 4. Add Fmoc-Nle-OH Repeat Repeat Cycle Wash2->Repeat 5. Check completion Repeat->Deprotection1 Incomplete Deprotection2 Final Deprotection Repeat->Deprotection2 Complete Cleavage Cleavage from Resin Deprotection2->Cleavage 6. Remove side-chain protecting groups Purification Purification (RP-HPLC) Cleavage->Purification 7. Isolate peptide Protease_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Prepare Peptide Solutions (Nle-Peptide & Control) Mix Mix Peptide and Protease Peptide_Sol->Mix Enzyme_Sol Prepare Protease Solution Enzyme_Sol->Mix Incubate Incubate at 37°C Mix->Incubate Time_Points Take Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction (TFA) Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data_Analysis Calculate % Intact Peptide and Half-life HPLC->Data_Analysis GPCR_Signaling Nle_NPY Nle-NPY Analog Y1R Y1 Receptor (GPCR) Nle_NPY->Y1R Binding G_protein Gi/o Protein Y1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., decreased excitability) PKA->Cellular_Response Phosphorylation of targets

References

An In-depth Technical Guide to the Synthesis and Purification of Glycyl-dl-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide Glycyl-dl-norleucine. The methodologies detailed herein are grounded in established principles of peptide chemistry, offering a framework for its preparation and isolation in a laboratory setting. This document is intended to serve as a technical resource, providing detailed protocols and data presentation to aid in the successful synthesis and purification of this dipeptide.

Introduction to this compound

This compound is a dipeptide composed of glycine and the non-proteinogenic amino acid dl-norleucine. Norleucine, an isomer of leucine, is of interest in peptide chemistry as a substitute for methionine to study the effects of oxidation, or to probe structure-activity relationships due to its linear, unbranched side chain. The synthesis of this dipeptide requires a strategic approach to control the formation of the peptide bond between the α-amino group of dl-norleucine and the α-carboxyl group of glycine, while preventing unwanted side reactions.

Synthesis of this compound: A Solution-Phase Approach

The synthesis of this compound is typically achieved through a solution-phase methodology, which involves the use of protecting groups to selectively block reactive functional groups, a coupling step to form the peptide bond, and subsequent deprotection to yield the final dipeptide.[1][2]

Protecting Group Strategy

To ensure the specific formation of the this compound peptide bond, the α-amino group of glycine and the α-carboxyl group of dl-norleucine must be temporarily protected.[3][4][5]

  • N-protection of Glycine: The α-amino group of glycine is commonly protected with a tert-Butoxycarbonyl (Boc) group. The Boc group is stable under the conditions of peptide coupling but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA).[3][5]

  • C-protection of dl-Norleucine: The α-carboxyl group of dl-norleucine is typically protected as a methyl or benzyl ester. These esters are stable during the coupling reaction and can be removed by saponification (for methyl esters) or catalytic hydrogenolysis (for benzyl esters).[1]

G cluster_glycine Glycine Protection cluster_norleucine dl-Norleucine Protection Glycine Glycine Boc_Glycine Boc-Glycine Glycine->Boc_Glycine Boc-anhydride Norleucine dl-Norleucine Norleucine_Ester dl-Norleucine Methyl Ester Norleucine->Norleucine_Ester Thionyl chloride, Methanol

Caption: Protection of Glycine and dl-Norleucine.

Peptide Coupling

The formation of the peptide bond between N-protected glycine and C-protected dl-norleucine is facilitated by a coupling reagent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are commonly employed for this purpose.[6][7][8] These reagents activate the carboxyl group of Boc-glycine, making it susceptible to nucleophilic attack by the amino group of the dl-norleucine methyl ester.[9]

Deprotection

Following the coupling reaction, the protecting groups are removed to yield the final dipeptide. The Boc group is removed by treatment with trifluoroacetic acid (TFA), and the methyl ester is cleaved by saponification with a base like sodium hydroxide.[5][10]

Experimental Protocols

Synthesis of Boc-Glycine
  • Materials: Glycine, Di-tert-butyl dicarbonate (Boc-anhydride), Dioxane, Water, Sodium bicarbonate.

  • Procedure:

    • Dissolve glycine in an aqueous solution of sodium bicarbonate.

    • Add a solution of Boc-anhydride in dioxane to the glycine solution.

    • Stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the Boc-glycine.

    • Filter, wash with cold water, and dry the product.

Synthesis of dl-Norleucine Methyl Ester Hydrochloride
  • Materials: dl-Norleucine, Methanol, Thionyl chloride.

  • Procedure:

    • Suspend dl-norleucine in methanol and cool the mixture in an ice bath.

    • Slowly add thionyl chloride to the suspension with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to obtain the dl-norleucine methyl ester hydrochloride as a solid.

Coupling of Boc-Glycine and dl-Norleucine Methyl Ester
  • Materials: Boc-Glycine, dl-Norleucine methyl ester hydrochloride, N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve Boc-glycine and dl-norleucine methyl ester hydrochloride in DCM.

    • Add triethylamine to neutralize the hydrochloride salt.

    • Cool the solution in an ice bath and add a solution of DCC in DCM.

    • Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Glycyl-dl-norleucine methyl ester.

Deprotection of Boc-Glycyl-dl-norleucine methyl ester
  • Materials: Boc-Glycyl-dl-norleucine methyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Sodium hydroxide (NaOH), Methanol, Water.

  • Procedure:

    • Boc Deprotection: Dissolve the protected dipeptide in a mixture of TFA and DCM (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

    • Ester Hydrolysis: Dissolve the resulting residue in a mixture of methanol and water. Add a solution of sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

    • Neutralize the reaction mixture with a dilute acid.

    • The crude this compound is then ready for purification.

G A Boc-Glycine + dl-Norleucine Methyl Ester B Coupling Reaction (DCC, DCM, TEA) A->B C Protected Dipeptide (Boc-Gly-dl-Nle-OMe) B->C D Boc Deprotection (TFA/DCM) C->D E Gly-dl-Nle-OMe D->E F Ester Hydrolysis (NaOH, MeOH/H₂O) E->F G Crude this compound F->G

Caption: Synthesis workflow for this compound.

Purification of this compound

The crude dipeptide is purified to remove unreacted starting materials, reagents, and byproducts. The primary methods for purification are reversed-phase high-performance liquid chromatography (RP-HPLC) and recrystallization.[11][12][13]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying peptides based on their hydrophobicity.[14]

Protocol for Preparative RP-HPLC:

  • Instrumentation: A preparative HPLC system with a UV detector.

  • Stationary Phase: A C18 reversed-phase column is typically used.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Procedure:

    • Dissolve the crude dipeptide in a minimal amount of Solvent A.

    • Inject the sample onto the column.

    • Elute the dipeptide using a gradient of Solvent B. A typical gradient might be 5-50% Solvent B over 30-40 minutes.

    • Monitor the elution at a wavelength of 214 nm or 220 nm.

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

G Crude Crude Dipeptide Dissolve Dissolve in Mobile Phase A Crude->Dissolve Inject Inject onto C18 Column Dissolve->Inject Elute Gradient Elution (Acetonitrile/Water/TFA) Inject->Elute Detect UV Detection (214/220 nm) Elute->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Purified Dipeptide Lyophilize->Pure

Caption: RP-HPLC purification workflow.

Recrystallization

Recrystallization can be used as an alternative or complementary purification step, particularly if the dipeptide is crystalline.

Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is critical. A common solvent system for dipeptides is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.

  • Procedure:

    • Dissolve the crude dipeptide in a minimal amount of hot solvent (e.g., water/ethanol mixture).

    • If the solution is colored, treat it with a small amount of activated charcoal.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Quantitative data from the synthesis and purification process should be systematically recorded to assess the efficiency of the methodology.

ParameterDescriptionExpected Value/Range
Yield of Boc-Glycine The percentage yield of Boc-glycine based on the starting amount of glycine.> 90%
Yield of dl-Norleucine Methyl Ester The percentage yield of the ester hydrochloride based on the starting dl-norleucine.> 95%
Coupling Reaction Yield The percentage yield of the protected dipeptide after work-up.80-90%
Overall Synthesis Yield (Crude) The overall yield of crude this compound after deprotection.60-70%
Purification Yield (RP-HPLC) The percentage of purified dipeptide recovered from the crude material.50-70%
Final Purity (Analytical HPLC) The purity of the final lyophilized product as determined by analytical RP-HPLC.> 98%

Conclusion

The synthesis and purification of this compound can be successfully achieved using a well-defined solution-phase peptide synthesis strategy followed by purification via reversed-phase HPLC. The protocols and data presented in this guide provide a robust framework for researchers to produce this dipeptide with high purity and in good yield. Careful execution of each step, particularly the protection and coupling reactions, is crucial for minimizing side products and simplifying the final purification.

References

The Enigmatic Presence of Norleucine in Nature: A Technical Guide to its Occurrence, Biosynthesis, and Characterization in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleucine (Nle), a non-proteinogenic amino acid isomer of leucine, has long been a subject of interest in the scientific community. While not one of the canonical 20 amino acids incorporated into proteins via the genetic code, its natural occurrence in various biological systems, particularly in microbial peptides, presents both a fundamental scientific curiosity and a potential avenue for therapeutic innovation. This technical guide provides an in-depth exploration of the natural occurrence of norleucine-containing peptides, detailing their biosynthesis, methods for their characterization, and a summary of quantitative data.

Natural Occurrence and Biological Sources

Norleucine is found in small quantities in certain bacterial strains, with intracellular concentrations that can reach the millimolar range.[1] Its presence has been noted in bacteria such as Escherichia coli and Serratia marcescens.[2][3] While often considered a result of "leaky" or promiscuous enzyme activity, the incorporation of norleucine into peptides can have significant biological implications.

The primary mechanism for norleucine's presence in peptides is through its misincorporation in place of methionine during protein synthesis.[4][5] This is due to the structural similarity and near-isosteric nature of norleucine and methionine, despite the absence of a sulfur atom in norleucine.[1] This imperfect selectivity of the methionyl-tRNA synthetase allows it to erroneously charge tRNAMet with norleucine, leading to its insertion into a growing polypeptide chain.[1]

Beyond ribosomal synthesis, norleucine can also be incorporated into non-ribosomally synthesized peptides (NRPs) by non-ribosomal peptide synthetases (NRPSs).[6][7] These large, modular enzymes are common in bacteria and fungi and are responsible for the synthesis of a wide array of bioactive peptides, including many antibiotics and other therapeutics. The adenylation (A) domain of an NRPS module is responsible for selecting and activating a specific amino acid, and in some cases, can exhibit substrate promiscuity that allows for the incorporation of non-proteinogenic amino acids like norleucine.

Interestingly, norleucine has also been detected in prebiotic synthesis experiments, such as the Miller-Urey experiment, suggesting its potential presence in the primordial soup and early stages of life.[1]

Biosynthesis of Norleucine

The biosynthesis of norleucine is intrinsically linked to the well-characterized leucine biosynthetic pathway.[4] In bacteria like E. coli, the pathway for norleucine synthesis diverges from the standard leucine pathway at the initial substrate. Instead of using α-ketoisovalerate, the synthesis of norleucine begins with α-ketobutyrate.[1][4]

The key enzyme initiating this process is 2-isopropylmalate synthase , which catalyzes the condensation of acetyl-CoA with α-ketobutyrate.[1] The subsequent enzymatic steps largely mirror the leucine biosynthesis pathway, ultimately leading to the formation of norleucine.

Norleucine_Biosynthesis Pyruvate Pyruvate alpha_ketobutyrate α-Ketobutyrate Pyruvate->alpha_ketobutyrate ... isopropylmalate_synthase 2-Isopropylmalate Synthase (LeuA) alpha_ketobutyrate->isopropylmalate_synthase acetyl_CoA Acetyl-CoA acetyl_CoA->isopropylmalate_synthase intermediate1 2-Isopropylmalate analog isopropylmalate_synthase->intermediate1 leucine_pathway_enzymes Leucine Pathway Enzymes (LeuC, LeuD, LeuB) intermediate1->leucine_pathway_enzymes norleucine Norleucine leucine_pathway_enzymes->norleucine

Caption: Biosynthesis of Norleucine via the Leucine Pathway.

Quantitative Data on Norleucine Occurrence

Quantitative data on the natural abundance of specific norleucine-containing peptides is scarce in the literature. Most available data pertains to the concentration of free norleucine in bacterial cultures, particularly in the context of recombinant protein production.

OrganismConditionNorleucine Concentration (µM)Reference
Escherichia coliRecombinant antibody fermentation (batch phase)0.66[3]
Escherichia coliRecombinant antibody fermentation (glucose-limited growth)4.47[3]
Escherichia coliRecombinant antibody fermentation (post-induction)2.60[3]

Experimental Protocols for Identification and Characterization

The identification and characterization of norleucine-containing peptides require a combination of sophisticated analytical techniques. The primary challenge lies in distinguishing norleucine from its isomer, leucine, and accurately pinpointing its position within the peptide sequence.

Isolation and Purification

The initial step involves the isolation of the peptide of interest from its biological source. A general workflow is as follows:

Peptide_Isolation start Biological Sample (e.g., Bacterial Culture) extraction Cell Lysis & Peptide Extraction start->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation hplc High-Performance Liquid Chromatography (HPLC) centrifugation->hplc fractionation Fraction Collection hplc->fractionation end Purified Peptide fractionation->end

Caption: General workflow for peptide isolation and purification.

Protocol:

  • Cell Lysis and Extraction: Bacterial cells are harvested and lysed using methods such as sonication or enzymatic digestion in an appropriate buffer. Peptides are then extracted from the cell lysate, often using acidic conditions to precipitate larger proteins.

  • Clarification: The crude extract is clarified by centrifugation or filtration to remove cell debris.

  • Chromatographic Purification: The clarified extract is subjected to one or more rounds of High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is commonly used for peptide purification, separating peptides based on their hydrophobicity. Fractions are collected and screened for the presence of the target peptide.

Amino Acid Analysis

Once a peptide is purified, amino acid analysis is performed to determine its amino acid composition.

Protocol:

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours.

  • Derivatization: The free amino acids are derivatized with a reagent such as phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to make them detectable.

  • Chromatographic Separation and Quantification: The derivatized amino acids are separated and quantified using Ultra-High-Performance Liquid Chromatography (UHPLC) with fluorescence or UV detection. The retention time of norleucine will be distinct from that of leucine and other amino acids, allowing for its identification and quantification.

Mass Spectrometry for Sequencing

Mass spectrometry (MS) is the cornerstone for determining the primary sequence of a peptide and confirming the presence and position of norleucine.

Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent for MS analysis.

  • Ionization: The peptide is ionized using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • MS Analysis: The mass-to-charge ratio (m/z) of the intact peptide is determined.

  • Tandem MS (MS/MS): The peptide ion is selected and fragmented within the mass spectrometer, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The fragmentation pattern, which consists of a series of b- and y-ions, reveals the amino acid sequence. The mass difference between adjacent fragment ions corresponds to a specific amino acid residue. Since leucine and norleucine are isobaric (have the same mass), standard CID may not be sufficient to differentiate them. Advanced fragmentation techniques, such as electron-transfer dissociation (ETD), can generate c- and z-type fragment ions, and in some cases, side-chain cleavages that can help distinguish between these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about peptides in solution and can be a powerful tool for unambiguously identifying norleucine.

Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR: Provides a general overview of the proton signals.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid spin system.

    • TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system, which is crucial for identifying the complete set of proton signals for each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for sequential assignment (linking adjacent amino acid residues) and determining the 3D structure.

  • Data Analysis: The distinct chemical shifts and coupling patterns of the protons in the norleucine side chain (a linear butyl group) can be differentiated from the branched isobutyl side chain of leucine, allowing for its unambiguous identification and localization within the peptide sequence.

Functional Implications and Future Directions

The natural incorporation of norleucine into peptides can have significant functional consequences. As a close structural mimic of methionine, its substitution can probe the role of the methionine sulfur atom in peptide and protein function. For example, replacing methionine with norleucine in the amyloid-β peptide has been shown to reduce its neurotoxicity, highlighting a potential therapeutic strategy for Alzheimer's disease.[1]

In the context of antimicrobial peptides (AMPs), the inclusion of non-proteinogenic amino acids like norleucine can enhance their stability against proteolytic degradation and modulate their interaction with microbial membranes.[8]

The study of naturally occurring norleucine-containing peptides is an expanding field. Future research will likely focus on:

  • Discovering new norleucine-containing peptides: Advanced analytical techniques will enable the identification of a wider range of these peptides from diverse microbial sources.

  • Elucidating their biological functions: Understanding the specific roles of these peptides in their native organisms will provide insights into their evolutionary significance.

  • Harnessing their therapeutic potential: The unique properties conferred by norleucine make these peptides attractive candidates for the development of novel drugs with improved stability and efficacy.

Conclusion

The natural occurrence of norleucine-containing peptides, though subtle, is a fascinating example of the metabolic flexibility and evolutionary opportunism of biological systems. For researchers in drug discovery and the life sciences, a thorough understanding of the biosynthesis, characterization, and functional implications of these unique biomolecules is essential. The methodologies outlined in this guide provide a robust framework for exploring this intriguing corner of the peptide world, paving the way for new discoveries and therapeutic innovations.

References

Glycyl-dl-Norleucine: A Prospective Analysis of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Glycyl-dl-norleucine, a dipeptide composed of glycine and the non-proteinogenic amino acid dl-norleucine, currently lacks direct and extensive investigation into its therapeutic potential. However, an analysis of its constituent components and the broader field of peptide therapeutics suggests several promising avenues for future research. This technical guide synthesizes the available, albeit limited, information on this compound and extrapolates its potential therapeutic applications from the known biological activities of norleucine and the principles of dipeptide chemistry. This whitepaper aims to provide a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this and similar novel dipeptides.

Introduction

Peptide therapeutics have emerged as a significant class of drugs, bridging the gap between small molecules and large biologics.[1][2] Their high specificity, lower toxicity, and amenability to chemical modification make them attractive candidates for a wide range of diseases.[1][2] this compound is a simple dipeptide that has yet to be extensively studied for its biological activity. This document will explore the potential therapeutic applications of this compound based on the known properties of its constituent amino acids, glycine and, more significantly, the unnatural amino acid norleucine.

Norleucine, an isomer of leucine, has garnered attention for its use in studying protein structure and function and for its potential therapeutic applications, particularly in neurodegenerative diseases.[3][4] When incorporated into peptides, norleucine can enhance stability and modulate biological activity.[5][6] This paper will therefore focus on the prospective applications of this compound in neuroprotection and as a tool in drug design and discovery.

Chemical and Physical Properties

A summary of the known chemical and physical properties of the related compound Glycyl-L-norleucine is presented in Table 1. These properties are essential for understanding its potential bioavailability and for designing experimental protocols.

PropertyValueReference
Molecular Formula C8H16N2O3[7]
Molecular Weight 188.22 g/mol [7]
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]hexanoic acid[7]
CAS Number 19257-04-6[7]

Potential Therapeutic Applications

Due to the lack of direct studies on this compound, its potential therapeutic applications are inferred from the biological activities of norleucine.

Neurodegenerative Diseases: Alzheimer's Disease

A significant area of interest for norleucine is in the context of Alzheimer's disease.[3] Research has shown that substituting methionine with norleucine in amyloid-β (Aβ) peptides can mitigate their neurotoxic effects.[4] The rationale behind this is that methionine is susceptible to oxidation, which can increase Aβ aggregation and neurotoxicity. Norleucine, being a close structural analog of methionine but lacking a sulfur atom, is not prone to oxidation.[4][8]

Hypothesized Mechanism of Action:

It is plausible that this compound, upon administration, could be cleaved by peptidases to release dl-norleucine. The released norleucine could then be incorporated into proteins, potentially replacing methionine and thereby reducing oxidative stress-related protein damage in the brain.

dot

cluster_0 This compound Administration cluster_1 Metabolism cluster_2 Potential Neuroprotective Effect Gdn This compound Peptidases Peptidases Gdn->Peptidases Cleavage Norleucine dl-Norleucine Peptidases->Norleucine Glycine Glycine Peptidases->Glycine Protein_Synthesis Protein Synthesis Norleucine->Protein_Synthesis Incorporation Met_Substitution Methionine Substitution in Amyloid-β Protein_Synthesis->Met_Substitution Reduced_Oxidation Reduced Aβ Oxidation and Aggregation Met_Substitution->Reduced_Oxidation Neuroprotection Neuroprotection Reduced_Oxidation->Neuroprotection

Caption: Hypothesized metabolic and neuroprotective pathway of this compound.

A Tool in Peptide Drug Design

The incorporation of unnatural amino acids like norleucine into peptides is a common strategy in drug development to enhance their therapeutic properties.[6] Norleucine can increase a peptide's stability against enzymatic degradation and modify its conformational properties, which can lead to improved receptor binding and biological activity.[6]

This compound could serve as a readily available dipeptide building block for the synthesis of more complex therapeutic peptides. Its use could streamline the synthesis process compared to the stepwise addition of individual amino acids.

dot

cluster_0 Peptide Synthesis Workflow cluster_1 Potential Outcomes Start Start with a lead peptide Incorporate_Gdn Incorporate this compound as a building block Start->Incorporate_Gdn Synthesize_Analog Synthesize novel peptide analog Incorporate_Gdn->Synthesize_Analog Evaluate Evaluate for enhanced properties Synthesize_Analog->Evaluate Increased_Stability Increased Proteolytic Stability Evaluate->Increased_Stability Improved_Activity Improved Biological Activity Evaluate->Improved_Activity Enhanced_PK Enhanced Pharmacokinetic Profile Evaluate->Enhanced_PK

Caption: Workflow for utilizing this compound in peptide drug design.

Proposed Experimental Protocols

As there are no established experimental protocols specifically for this compound, this section proposes methodologies adapted from studies on norleucine-containing peptides and general peptide research.

In Vitro Neurotoxicity Assay

Objective: To determine if this compound can protect neuronal cells from amyloid-β induced toxicity.

Methodology:

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 24 hours.

  • Induction of Toxicity: Expose the cells to a neurotoxic concentration of pre-aggregated amyloid-β (1-42) peptide for another 24 hours.

  • Viability Assay: Assess cell viability using a standard MTT or LDH assay.

  • Data Analysis: Compare the viability of cells treated with this compound and amyloid-β to those treated with amyloid-β alone.

Peptide Stability Assay

Objective: To assess the stability of this compound in biological fluids.

Methodology:

  • Incubation: Incubate this compound at a known concentration in human plasma or serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining intact this compound.

  • Half-life Calculation: Determine the half-life of the dipeptide in the biological matrix.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. This whitepaper has outlined prospective applications based on the known biological effects of its constituent amino acid, norleucine. The primary area of interest lies in its potential neuroprotective effects, particularly in the context of Alzheimer's disease. Furthermore, its utility as a building block in the synthesis of more stable and active peptide therapeutics warrants investigation.

Future research should focus on validating these hypothesized applications through rigorous in vitro and in vivo studies. Key areas for investigation include:

  • Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound or its metabolites exert their effects.

  • Synthesis of Analogs: Designing and synthesizing novel peptides incorporating the this compound motif to explore a wider range of therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for Glycyl-dl-norleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance peptide stability, modulate biological activity, and explore novel chemical space. Glycyl-dl-norleucine (Gly-dl-Nle), a dipeptide containing the hydrophobic, non-proteinogenic amino acid norleucine in a racemic mixture, presents unique opportunities and challenges in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the successful incorporation of Gly-dl-Nle into peptide chains, addressing the key considerations of handling a racemic dipeptide and a hydrophobic residue.

Norleucine, an isomer of leucine, can be a valuable substitute for methionine, as its side chain has a similar size and polarity but is not susceptible to oxidation. The use of a dl-racemic mixture of norleucine will result in the synthesis of a pair of diastereomeric peptides, which may exhibit different biological activities and can be separated during purification.

Application Notes

The use of this compound in SPPS is particularly relevant in the following applications:

  • Metabolic Stability: The incorporation of norleucine can increase the resistance of peptides to enzymatic degradation, prolonging their in vivo half-life.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing peptide libraries with dl-norleucine allows for the exploration of stereochemical effects on biological activity. The resulting diastereomers can be separated and their individual activities assessed.

  • Methionine Substitution: Norleucine can replace methionine to prevent oxidation-related instability of the final peptide product, increasing its shelf-life and simplifying handling.

Key Considerations for Incorporating this compound:
  • Racemization: The primary challenge when using a dl-amino acid is the formation of diastereomers. The coupling of Fmoc-Gly-dl-Nle-OH will introduce both the l- and d-isomers of norleucine into the peptide sequence. It is crucial to be aware that the final product will be a mixture of diastereomers that will likely require separation by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Hydrophobicity: Norleucine is a hydrophobic amino acid. Peptides containing multiple hydrophobic residues can be prone to aggregation during synthesis, leading to incomplete reactions and lower yields.[1] Strategies to mitigate aggregation include the use of specialized resins, chaotropic salts, or elevated temperatures during coupling.

Quantitative Data

The following table summarizes representative performance indicators for the synthesis of a model dipeptide containing D-norleucine, which can serve as a benchmark for peptides incorporating Gly-dl-Nle. The data highlights the differences between manual and automated SPPS, as well as liquid-phase synthesis.

ParameterManual Boc-SPPSAutomated Boc-SPPSLiquid-Phase Peptide Synthesis (LPPS)
Crude Yield (%) 788588
Purity (Crude, HPLC %) ** 829092
Final Yield (after purification, %) 657578
Final Purity (HPLC %) **>98>99>99
Total Synthesis Time (hours) ~12~6~24 (including workup)
Primary Impurities Deletion sequences, incomplete deprotectionTruncated sequencesUnreacted starting materials, coupling byproducts
Scalability Low to mediumMedium to highHigh
Labor Intensity HighLowMedium

Data adapted from a comparative benchmarking study on the synthesis of Boc-D-Nle-Gly-NH₂.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy in SPPS.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for a this compound containing peptide

This protocol outlines the manual synthesis of a generic peptide with a Gly-dl-Nle sequence.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes, then drain.
  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Coupling of Fmoc-Gly-dl-norleucine-OH:

  • In a separate vessel, dissolve Fmoc-Gly-dl-norleucine-OH (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
  • Allow the mixture to pre-activate for 1-2 minutes.
  • Add the activated dipeptide solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours.
  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
  • Wash the resin with DMF (5 times).

4. Subsequent Amino Acid Couplings:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 2.

6. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

Protocol 2: Purification of Diastereomeric Peptides by RP-HPLC

The crude peptide containing the Gly-dl-Nle sequence will be a mixture of two diastereomers. This protocol provides a general method for their purification.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

2. HPLC System and Column:

  • Use a preparative RP-HPLC system with a C18 or C8 column. The choice of column may influence the separation of the diastereomers.

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

4. Gradient Elution:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
  • Inject the dissolved crude peptide.
  • Run a linear gradient of increasing Mobile Phase B to elute the peptides. The gradient will need to be optimized for the specific peptide sequence. A shallow gradient is often required to resolve diastereomers.
  • Monitor the elution at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains aromatic residues).

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the separated diastereomer peaks.
  • Analyze the purity of each fraction using analytical RP-HPLC.
  • Confirm the identity of the purified peptides by mass spectrometry.

6. Lyophilization:

  • Pool the fractions containing the pure diastereomers.
  • Lyophilize the pooled fractions to obtain the purified peptides as a white powder.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and purification of peptides containing this compound.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Coupling of Fmoc-Gly-dl-Nle-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat for subsequent amino acids Wash2->Cycle Cycle->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Purification_Workflow Crude_Peptide Crude Peptide (Diastereomeric Mixture) Preparative_HPLC Preparative RP-HPLC (C18 or C8 column) Crude_Peptide->Preparative_HPLC Fraction_Collection Fraction Collection (Separated Diastereomers) Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical RP-HPLC) Fraction_Collection->Purity_Analysis Identity_Confirmation Identity Confirmation (Mass Spectrometry) Fraction_Collection->Identity_Confirmation Pooling Pooling of Pure Fractions Purity_Analysis->Pooling If pure Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Diastereomers Lyophilization->Final_Product

Caption: Workflow for the purification of diastereomeric peptides by RP-HPLC.

Logical_Relationships Gly_dl_Nle This compound Diastereomers Formation of Diastereomeric Peptides Gly_dl_Nle->Diastereomers Hydrophobicity Increased Hydrophobicity Gly_dl_Nle->Hydrophobicity Purification_Challenge Purification Challenge: Separation of Diastereomers Diastereomers->Purification_Challenge Aggregation Potential for Aggregation during SPPS Hydrophobicity->Aggregation Aggregation_Mitigation Mitigation Strategies: Special Reagents/Conditions Aggregation->Aggregation_Mitigation RP_HPLC Solution: Optimized RP-HPLC Purification_Challenge->RP_HPLC

Caption: Key challenges and solutions in the SPPS of Gly-dl-Nle peptides.

References

Application Notes and Protocols for Glycyl-dl-norleucine in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The study of PPIs is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics. Non-natural amino acids and peptides containing them are valuable tools for investigating PPIs. Glycyl-dl-norleucine, a dipeptide containing the non-natural amino acid dl-norleucine, offers unique properties for probing and modulating these interactions. Norleucine, an isomer of leucine, can act as a mimic or a competitive inhibitor in biological systems where leucine recognition is critical. Its unbranched, hydrophobic side chain can influence binding affinity and specificity, providing a means to dissect the molecular determinants of PPIs.

These application notes provide a comprehensive overview of the utility of this compound in studying protein-protein interactions. Detailed protocols for key experimental techniques are provided to facilitate its use in research and drug discovery.

Applications of this compound in PPI Research

This compound can be employed in various applications to investigate and modulate protein-protein interactions:

  • Competitive Inhibition of Leucine-Dependent PPIs: Many PPIs are mediated by leucine-rich domains or motifs. Due to its structural similarity to leucine, this compound can act as a competitive inhibitor, disrupting these interactions. This allows for the study of the functional consequences of blocking a specific PPI in a signaling pathway.

  • Biophysical Characterization of PPIs: By incorporating this compound into peptide sequences that mimic a binding partner, researchers can study the impact of this substitution on binding kinetics and affinity. This helps to elucidate the role of specific residues and their side chains in the interaction.

  • Probe for Leucine-Binding Pockets: Fluorescently labeled this compound can be synthesized and used as a probe in binding assays to identify and characterize proteins with leucine-binding pockets.

  • Fragment-Based Drug Discovery: As a small dipeptide, this compound can serve as a starting point or a fragment in the development of more potent and specific small molecule inhibitors of PPIs.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential effects of this compound in various experimental settings. These values are representative of typical peptide-protein interactions and should be determined empirically for each specific system.

Table 1: Inhibition of a Leucine-Dependent PPI by this compound Measured by Fluorescence Polarization

CompoundIC₅₀ (µM)
Leucine500
Glycyl-leucine250
This compound 150
Control Peptide (Gly-Ala)> 1000

Table 2: Binding Kinetics of a Norleucine-Containing Peptide to its Target Protein Measured by Surface Plasmon Resonance (SPR)

Peptidekₐ (1/Ms)kₔ (1/s)Kₔ (nM)
Native Peptide (containing Leucine)1.5 x 10⁵5.0 x 10⁻³33
Modified Peptide (Leucine substituted with Norleucine) 2.1 x 10⁵ 4.5 x 10⁻³ 21

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Fluorescence Polarization (FP) Assay for Competitive Inhibition

Objective: To determine the inhibitory potency (IC₅₀) of this compound on a protein-protein interaction.

Materials:

  • Target protein

  • Fluorescently labeled peptide corresponding to the binding motif of the interacting partner

  • This compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X stock solution of the target protein in assay buffer.

    • Prepare a 2X stock solution of the fluorescently labeled peptide in assay buffer.

    • Prepare a serial dilution of this compound (e.g., from 10 mM to 0.1 µM) in assay buffer.

  • Assay Setup:

    • Add 10 µL of the this compound serial dilution to the wells of the 384-well plate.

    • Add 10 µL of the 2X target protein stock solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X fluorescently labeled peptide stock solution to each well.

    • Include control wells:

      • Blank (assay buffer only)

      • Fluorescent peptide only

      • Fluorescent peptide + target protein (no inhibitor)

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (kₐ), dissociation (kₔ), and equilibrium dissociation (Kₔ) constants for the binding of a norleucine-containing peptide to a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein (ligand)

  • Peptide containing norleucine (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein in immobilization buffer to allow for covalent coupling.

    • Deactivate any remaining active groups by injecting ethanolamine.

  • Analyte Injection:

    • Prepare a series of dilutions of the norleucine-containing peptide in running buffer (e.g., 0.1 nM to 100 nM).

    • Inject the peptide solutions over the immobilized ligand surface at a constant flow rate for a defined association time.

    • Allow the peptide to dissociate by flowing running buffer over the surface for a defined dissociation time.

    • Inject a blank (running buffer only) as a reference.

  • Surface Regeneration:

    • Inject the regeneration solution to remove any remaining bound peptide.

    • Ensure the baseline returns to the initial level before the next injection.

  • Data Analysis:

    • Subtract the reference sensorgram from the experimental sensorgrams.

    • Globally fit the association and dissociation curves to a 1:1 binding model to determine the kₐ and kₔ values.

    • Calculate the Kₔ from the ratio of kₔ/kₐ.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Validate PPI Disruption

Objective: To qualitatively assess the ability of this compound to disrupt a protein-protein interaction in a cellular context.

Materials:

  • Cells expressing the target protein and its interacting partner

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the target protein

  • Protein A/G magnetic beads

  • This compound

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Immunoprecipitation:

    • Incubate the clarified lysates with the antibody against the target protein for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding elution buffer and heating.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against the target protein and its interacting partner to detect their presence.

  • Data Analysis:

    • Compare the amount of the co-immunoprecipitated interacting partner in the this compound-treated samples to the control. A decrease in the signal indicates disruption of the PPI.

Mandatory Visualizations

PPI_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays FP Fluorescence Polarization IC50 Determination IC50 Determination FP->IC50 Determination SPR Surface Plasmon Resonance Kd, ka, kd Determination Kd, ka, kd Determination SPR->Kd, ka, kd Determination CoIP Co-Immunoprecipitation Western Blot Analysis Western Blot Analysis CoIP->Western Blot Analysis PPI_Target Identify Leucine-Dependent Protein-Protein Interaction PPI_Target->FP Competitive Inhibition PPI_Target->SPR Binding Kinetics PPI_Target->CoIP Validate Disruption Gly_Nor This compound Gly_Nor->FP Gly_Nor->SPR Gly_Nor->CoIP

Caption: Experimental workflow for studying PPIs using this compound.

Signaling_Pathway_Probe cluster_pathway Hypothetical Leucine-Dependent Signaling Pathway Receptor Receptor ProteinA Protein A (Leucine-binding) Receptor->ProteinA Activation ProteinB Protein B (Leucine-rich motif) ProteinA->ProteinB Interaction Downstream Downstream Signaling ProteinB->Downstream Gly_Nor This compound Gly_Nor->ProteinA Competitive Inhibition

Caption: Probing a signaling pathway with this compound.

Application Notes and Protocols for the Incorporation of Glycyl-dl-norleucine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful strategy for engineering novel biological functions and developing new therapeutics. This document provides a detailed protocol for the incorporation of the non-canonical amino acid norleucine (Nle) as a substitute for methionine, a widely established technique. It is crucial to note that the direct ribosomal incorporation of the dipeptide Glycyl-dl-norleucine is not feasible through standard molecular biology techniques, as the translational machinery is evolved to incorporate single amino acids. This document will first address the challenges of dipeptide incorporation and then provide a comprehensive, actionable protocol for the residue-specific incorporation of norleucine, which serves as a foundational technique in the field of protein engineering.

The Challenge of Dipeptide Incorporation

The ribosome, the cell's protein synthesis machinery, decodes messenger RNA (mRNA) codons to sequentially add single amino acids to a growing polypeptide chain. This process relies on aminoacyl-tRNA synthetases (aaRSs) charging specific transfer RNAs (tRNAs) with their cognate single amino acid. The direct incorporation of a dipeptide like this compound would require a completely novel and engineered orthogonal translation system, including:

  • An engineered aaRS capable of recognizing and attaching a dipeptide to a tRNA.

  • An engineered tRNA that can be charged with a dipeptide and is compatible with the ribosome.

  • An engineered ribosome that can accommodate the dipeptide-tRNA complex and catalyze the peptide bond formation with the growing polypeptide chain.

While research has demonstrated the feasibility of in-vitro ribosomal incorporation of dipeptides using highly modified ribosomes, this is a complex and specialized technique not yet amenable to standard laboratory protocols.[1] Therefore, the following sections will focus on the well-established and accessible method of incorporating the single amino acid, norleucine.

Application: Norleucine Incorporation for Protein Engineering and Drug Development

Norleucine, an isomer of leucine and an isostere of methionine, is a valuable tool for protein engineering.[2][3] Its incorporation in place of methionine can lead to proteins with enhanced properties:

  • Increased Stability: Replacing methionine, which is susceptible to oxidation, with the more chemically robust norleucine can increase a protein's resistance to oxidative damage and improve its stability in the presence of peroxides.[4]

  • Altered Activity: The subtle difference in hydrophobicity between norleucine and methionine can modulate enzyme activity.[3][5][6] For instance, the complete substitution of methionine with norleucine in a cytochrome P450 heme domain resulted in a nearly two-fold increase in peroxygenase activity.[4][5]

  • Probing Protein Structure and Function: The global or site-specific replacement of methionine with norleucine allows researchers to investigate the role of specific methionine residues in protein folding, stability, and function.[2]

  • Therapeutic Potential: In the context of drug development, substituting methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, suggesting a potential therapeutic avenue for neurodegenerative diseases.[2]

Experimental Protocol: Residue-Specific Incorporation of Norleucine

This protocol details the residue-specific incorporation of norleucine in place of methionine using a methionine-auxotrophic Escherichia coli strain.[3][6] This method exploits the promiscuity of the endogenous methionyl-tRNA synthetase, which can recognize and charge tRNAMet with norleucine.[4][7]

Materials
  • Bacterial Strain: Methionine-auxotrophic E. coli strain (e.g., BL21(DE3) ΔmetA).

  • Expression Plasmid: Plasmid containing the gene of interest under an inducible promoter (e.g., T7).

  • Minimal Medium (M9):

    • 5x M9 salts (Na2HPO4·7H2O, KH2PO4, NaCl, NH4Cl)

    • 20% Glucose (or other carbon source)

    • 1 M MgSO4

    • 1 M CaCl2

    • Trace elements solution

  • Amino Acid Stock Solutions:

    • L-Methionine (Met)

    • L-Norleucine (Nle)

  • Inducing Agent: Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 7.4).[6]

  • Purification Resin: (e.g., Ni-NTA agarose for His-tagged proteins).

Methodology
  • Transformation: Transform the methionine-auxotrophic E. coli strain with the expression plasmid containing the gene of interest. Plate on minimal medium agar plates supplemented with a limiting amount of methionine and the appropriate antibiotic.

  • Starter Culture: Inoculate a single colony into 5 mL of minimal medium supplemented with the appropriate antibiotic and a sufficient concentration of methionine. Grow overnight at 37°C with shaking.

  • Main Culture Growth and Methionine Depletion:

    • Inoculate a larger volume of minimal medium (e.g., 1 L) with the overnight starter culture.

    • Supplement the medium with all essential amino acids except methionine. Add a growth-limiting amount of methionine.

    • Grow the culture at 37°C with vigorous shaking. Monitor the optical density at 600 nm (OD600).

    • Continue incubation until the culture enters a stationary phase due to methionine depletion, as indicated by a plateau in the OD600.[3][6]

  • Induction and Norleucine Supplementation:

    • Once methionine is depleted, add L-norleucine to the culture to a final concentration of approximately 1 mM.[3][6]

    • For a control culture, add L-methionine to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[3][6]

  • Protein Expression: Incubate the culture for a further 4-6 hours at a suitable temperature (e.g., 30°C) with vigorous shaking to allow for protein expression.[3][6]

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.[3][6]

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.[6]

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification: Purify the protein of interest from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

  • Analysis of Norleucine Incorporation:

    • Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to determine the molecular weight of the intact protein. A successful incorporation of norleucine in place of all methionines will result in a predictable mass shift.

    • Amino Acid Analysis: Perform amino acid analysis of the purified protein to quantify the relative amounts of methionine and norleucine.[8]

    • Peptide Mapping: Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to confirm the substitution of methionine with norleucine at specific sites.[8]

Data Presentation

The efficiency of norleucine incorporation can be assessed quantitatively. The following table summarizes representative data from studies incorporating norleucine into various proteins.

ProteinExpression SystemMethod of AnalysisIncorporation EfficiencyEffect on Activity/StabilityReference
Cytochrome P450 BM-3 Heme DomainE. coli (Met auxotroph)MALDI-TOF MSComplete replacement of 13 Met residues~2-fold increase in peroxygenase activity, reduced thermostability[4][5]
Thermoanaerobacter thermohydrosulfuricus lipase (TTL)E. coli (Met auxotroph)Not specifiedHighSignificantly higher release of hydrolysis products from a PET model substrate[3]
Recombinant Protein Vaccine CandidateE. coli K12LC-MS/MS, Amino Acid AnalysisVariable (23-49% misincorporation without optimization)Not specified[9]
Recombinant Interleukin-2E. coliAmino Acid Analysis, Edman Degradation, FAB-MSModerateNot specified[8]

Visualizations

Experimental Workflow for Norleucine Incorporation

experimental_workflow cluster_prep Preparation cluster_growth Growth and Depletion cluster_expression Expression cluster_analysis Analysis transform Transformation of Met-auxotrophic E. coli starter Overnight Starter Culture (with Methionine) transform->starter main_culture Main Culture Growth (limiting Methionine) starter->main_culture depletion Methionine Depletion (Growth Arrest) main_culture->depletion supplement Supplement with Norleucine depletion->supplement induce Induce with IPTG supplement->induce expression Protein Expression induce->expression harvest Cell Harvest & Lysis expression->harvest purify Protein Purification harvest->purify analyze Mass Spec / Amino Acid Analysis purify->analyze

Caption: Workflow for residue-specific incorporation of norleucine.

Conceptual Diagram: Single Amino Acid vs. Dipeptide Incorporation

incorporation_concept cluster_standard Standard Ribosomal Translation cluster_dipeptide Theoretical Dipeptide Incorporation aaRS Aminoacyl-tRNA Synthetase (aaRS) charged_tRNA Charged tRNA (aa-tRNA) aaRS->charged_tRNA tRNA tRNA tRNA->aaRS aa Single Amino Acid (e.g., Norleucine) aa->aaRS ribosome Ribosome charged_tRNA->ribosome protein Growing Polypeptide ribosome->protein Incorporation eng_aaRS Engineered aaRS (Hypothetical) charged_di_tRNA Charged Dipeptide-tRNA (Hypothetical) eng_aaRS->charged_di_tRNA eng_tRNA Engineered tRNA (Hypothetical) eng_tRNA->eng_aaRS dipeptide Dipeptide (Gly-Nle) dipeptide->eng_aaRS eng_ribosome Engineered Ribosome (Hypothetical) charged_di_tRNA->eng_ribosome mod_protein Modified Polypeptide eng_ribosome->mod_protein Incorporation

Caption: Comparison of standard vs. theoretical dipeptide incorporation.

References

Application Notes and Protocols: Glycyl-dl-norleucine as a Substitute for Methionine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential amino acid, is a common residue in biologically active peptides. However, the thioether side chain of methionine is susceptible to oxidation, which can lead to a loss of peptide activity and complicates manufacturing and storage. This oxidative instability is a significant hurdle in the development of peptide-based therapeutics. A common strategy to overcome this limitation is the substitution of methionine with non-oxidizable bioisosteres.

Norleucine (Nle), a structural isomer of leucine, is an excellent substitute for methionine. It is isosteric to methionine, meaning it has a similar size and shape, but replaces the sulfur atom with a methylene group, rendering it resistant to oxidation.[1][2] The incorporation of norleucine, often as part of a dipeptide like glycyl-dl-norleucine, can enhance the stability and shelf-life of peptides while often maintaining or even improving their biological activity.[3][4] This substitution can, however, influence the peptide's interaction with biological membranes and its receptor binding affinity due to the increased hydrophobicity of norleucine compared to methionine.[5][6]

These application notes provide a comprehensive overview of the use of this compound as a substitute for methionine in peptides. We present detailed protocols for the synthesis, purification, and characterization of norleucine-containing peptides, as well as methods for evaluating their biological activity and stability.

Data Presentation: Comparative Analysis of Methionine vs. Norleucine-Containing Peptides

ParameterPeptide with MethioninePeptide with this compound (or Norleucine)Rationale for Change
Physicochemical Properties
Molecular WeightVariableSlightly lower (for single substitution)Norleucine has a lower molecular weight than methionine.
Oxidation SusceptibilityHighNegligibleThe thioether in methionine is readily oxidized; norleucine lacks sulfur.[1]
HydrophobicityModerateHigherThe methylene group in norleucine is more hydrophobic than the thioether in methionine.[3]
Biological Activity
Receptor Binding Affinity (Ki/Kd)Variable (e.g., nM range for Substance P)Often maintained or slightly alteredThe isosteric nature of norleucine allows it to fit into the same binding pockets, though hydrophobicity changes can influence affinity.[7]
In vitro Potency (EC50)VariableOften comparable to the methionine-containing peptideMinimal structural change often leads to retained biological function.[3]
Stability
Stability to OxidationLowHighResistance to oxidative degradation is a primary reason for the substitution.[2]
Enzymatic Stability (t½ in serum)VariablePotentially increasedThe modification can alter susceptibility to proteases, often leading to a longer half-life.[8]

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a peptide containing a this compound moiety using Fmoc-based solid-phase peptide synthesis.

Workflow for Solid-Phase Peptide Synthesis

sp_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (including Fmoc-Nle-OH and Fmoc-Gly-OH) Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for each amino acid Washing->Repeat Next cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Washing->Cleavage Final cycle Repeat->Fmoc_Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-dl-Norleucine-OH and Fmoc-Gly-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating Fmoc-dl-Norleucine-OH and Fmoc-Gly-OH at the desired positions.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water). Filter the solution through a 0.22 µm filter.

  • Chromatography System:

    • Column: C18 stationary phase

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Purification:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Peptide Characterization: Mass Spectrometry

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Analysis:

    • Acquire the mass spectrum of the intact peptide to confirm its molecular weight. The mass of the norleucine-containing peptide will be lower than the methionine-containing counterpart.

    • Perform tandem mass spectrometry (MS/MS) to fragment the peptide and confirm its amino acid sequence.

Structural Analysis: Circular Dichroism (CD) Spectroscopy

This protocol is used to assess the secondary structure of the synthesized peptide.[9][10]

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. The buffer should not have high absorbance in the far-UV region.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a 1 mm pathlength at a controlled temperature (e.g., 25°C).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis: The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. The substitution of methionine with the more hydrophobic norleucine may induce slight conformational changes.[7][11]

Biological Activity Assessment: Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of the synthesized peptide for its receptor, using the Substance P/Neurokinin-1 (NK1) receptor system as an example.[12]

Workflow for a Competitive Receptor Binding Assay

binding_assay_workflow Prepare_Receptor Prepare Receptor (e.g., cell membranes expressing NK1R) Incubate Incubate Receptor with: - Fixed concentration of radiolabeled ligand - Increasing concentrations of test peptide Prepare_Receptor->Incubate Separate Separate Bound and Free Ligand (e.g., filtration) Incubate->Separate Quantify Quantify Bound Radiolabel Separate->Quantify Analyze Data Analysis: - Determine IC50 - Calculate Ki Quantify->Analyze

Caption: Workflow for a competitive radioligand receptor binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., NK1 receptor)

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-Substance P)

  • Unlabeled test peptides (methionine- and norleucine-containing analogs)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of receptor-containing membranes to each well.

    • Add a fixed concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of the unlabeled test peptide to different wells. Include controls for total binding (no unlabeled peptide) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration.

    • Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Stability Assessment: Serum Stability Assay

This protocol evaluates the stability of the peptide in human serum.[13]

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent.

  • Incubation:

    • Add the peptide to human serum to a final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the peptide-serum mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately stop the enzymatic degradation by adding a quenching solution (e.g., 20% trichloroacetic acid).

    • Incubate on ice to precipitate the serum proteins.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide in serum.

Signaling Pathways

The substitution of methionine with this compound is not expected to fundamentally alter the signaling pathway of a peptide, as the primary sequence responsible for receptor activation is largely maintained. For instance, Substance P, a neuropeptide, primarily signals through the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor can trigger multiple downstream pathways, including the mTOR pathway, which is involved in cell growth and proliferation.[12][14] Methionine itself can also influence mTORC1 signaling.

Substance P / NK1 Receptor Signaling Pathway

sp_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P (or Nle-analog) NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC PI3K PI3K PKC->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effects (Proliferation, Inflammation) mTORC1->Downstream

References

Application Notes and Protocols for the Evaluation of Glycyl-dl-norleucine as a Cell Culture Media Supplement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The supplementation of cell culture media with dipeptides is an established strategy to enhance the stability and solubility of certain amino acids, thereby improving cell growth, viability, and recombinant protein production. While dipeptides containing glutamine and tyrosine are commonly used to overcome their inherent instability and poor solubility, the application of other dipeptides remains a developing area of research. This document provides a framework for the evaluation of Glycyl-dl-norleucine, a dipeptide composed of glycine and the non-canonical amino acid dl-norleucine, as a potential supplement in mammalian cell culture.

Glycine is a non-essential amino acid with cytoprotective effects, while norleucine is an isomer of leucine.[1] The use of the dl-racemic mixture of norleucine presents a novel variable for investigation. It is hypothesized that, similar to other dipeptides, this compound may be taken up by cells via peptide transporters (e.g., PepT1) and subsequently hydrolyzed by intracellular peptidases into its constituent amino acids.[1][2] However, a critical consideration for the use of norleucine is its known potential for misincorporation into proteins in place of methionine, which can impact protein structure and function.[3][4][5][6] Therefore, a thorough evaluation of its effects on cell metabolism, protein quality, and overall culture performance is imperative.

These application notes provide detailed protocols for a systematic evaluation of this compound, from initial dose-response studies to the assessment of its impact on recombinant protein quality.

Data Presentation

The following tables present a hypothetical data summary from a preliminary dose-response study evaluating the effect of this compound on a CHO cell line producing a monoclonal antibody. This data is for illustrative purposes to guide researchers in their own data presentation.

Table 1: Effect of this compound on CHO Cell Growth and Viability

Concentration of this compound (mM)Peak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD; x 10^9 cell-days/L)Viability at Harvest (%)
0 (Control)15.2 ± 0.8105 ± 592 ± 2
116.5 ± 0.7115 ± 693 ± 1
2.518.1 ± 1.1128 ± 894 ± 2
517.5 ± 0.9122 ± 791 ± 3
1014.8 ± 1.2102 ± 985 ± 4

Table 2: Effect of this compound on Monoclonal Antibody (mAb) Production

Concentration of this compound (mM)Final mAb Titer (g/L)Specific Productivity (qP; pg/cell/day)
0 (Control)3.5 ± 0.230 ± 2
13.9 ± 0.332 ± 2
2.54.5 ± 0.435 ± 3
54.2 ± 0.333 ± 2
103.3 ± 0.528 ± 4

Table 3: Assessment of Norleucine Misincorporation into mAb Product

Concentration of this compound (mM)Norleucine Misincorporation Rate (%)
0 (Control)Not Detected
10.1 ± 0.05
2.50.5 ± 0.1
51.2 ± 0.3
102.5 ± 0.6

Experimental Protocols

The following protocols provide a general framework for the evaluation of this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for a specific cell line and process.

Protocol 1: Preparation of this compound Stock Solution
  • Dissolution: Dissolve this compound powder in cell culture grade water to create a high-concentration stock solution (e.g., 100 mM).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Storage: Aliquot the sterile stock solution into single-use vials and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Evaluation of this compound on Cell Growth and Viability in a Batch Culture

This protocol outlines a method to assess the impact of this compound supplementation on the growth and viability of a mammalian cell line (e.g., CHO cells).

  • Media Preparation: Prepare experimental media by supplementing the basal medium with various final concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 mM) using the sterile stock solution.

  • Cell Inoculation: Inoculate shake flasks or a multi-well plate with the cell line of interest at a standard seeding density.

  • Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

  • Monitoring: Monitor cell growth and viability daily using a cell counter.

  • Data Analysis: Plot the viable cell density and viability over time. Calculate the peak viable cell density and the integral of viable cell density (IVCD).

Protocol 3: Assessment of Recombinant Protein Production
  • Sampling: At the end of the culture, collect samples from each experimental condition.

  • Clarification: Centrifuge the samples to pellet the cells and collect the supernatant containing the recombinant protein.

  • Titer Measurement: Determine the concentration of the recombinant protein in the supernatant using an appropriate method (e.g., ELISA, HPLC).

  • Specific Productivity Calculation: Calculate the specific productivity (qP) based on the final protein titer and the IVCD.

Protocol 4: Analysis of Norleucine Misincorporation by Mass Spectrometry
  • Protein Purification: Purify the recombinant protein from the culture supernatant using appropriate chromatography techniques.

  • Enzymatic Digestion: Digest the purified protein into smaller peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Search the MS/MS data against the known protein sequence, allowing for the variable modification of methionine residues with norleucine. Quantify the percentage of peptides where methionine has been substituted with norleucine.

Visualization of Pathways and Workflows

G Hypothesized Uptake and Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycyl-dl-norleucine_ext This compound PepT1 Peptide Transporter (e.g., PepT1) Glycyl-dl-norleucine_ext->PepT1 Uptake Glycyl-dl-norleucine_int This compound PepT1->Glycyl-dl-norleucine_int Peptidases Intracellular Peptidases Glycyl-dl-norleucine_int->Peptidases Hydrolysis Glycine Glycine Peptidases->Glycine Norleucine dl-Norleucine Peptidases->Norleucine Protein_Synthesis Protein Synthesis Glycine->Protein_Synthesis Norleucine->Protein_Synthesis Potential Misincorporation in place of Methionine Altered_Protein Altered Protein (Norleucine Misincorporation) Protein_Synthesis->Altered_Protein G Experimental Workflow for Evaluating this compound Start Start: Prepare this compound Stock Dose_Response Dose-Response Study (e.g., 0-10 mM) Start->Dose_Response Cell_Culture Cell Culture Monitoring (VCD, Viability) Dose_Response->Cell_Culture Product_Analysis End-of-Culture Analysis Cell_Culture->Product_Analysis Titer Measure Protein Titer Product_Analysis->Titer Misincorporation Analyze Norleucine Misincorporation (LC-MS/MS) Product_Analysis->Misincorporation Data_Evaluation Data Evaluation and Optimal Concentration Determination Titer->Data_Evaluation Misincorporation->Data_Evaluation End End Data_Evaluation->End G Logical Relationship for Troubleshooting Observation Observation: Reduced Cell Growth or Viability Check_Concentration Is the concentration too high? (Potential toxicity) Observation->Check_Concentration Check_Stock Is the stock solution properly prepared and stored? Observation->Check_Stock Check_Misincorporation Is norleucine misincorporation affecting critical proteins? Observation->Check_Misincorporation Action_Concentration Action: Lower the concentration range in the next experiment. Check_Concentration->Action_Concentration Yes Action_Stock Action: Prepare fresh stock solution and aliquot for single use. Check_Stock->Action_Stock No Action_Misincorporation Action: Conduct further protein characterization. Check_Misincorporation->Action_Misincorporation Possibly

References

Application Note: Protocol for Radiolabeling Glycyl-dl-norlecine for Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of the dipeptide Glycyl-dl-norleucine and its subsequent use in cellular uptake assays. This is a representative protocol based on established methods for similar dipeptides and serves as a guide for studying peptide transport mechanisms.

Introduction

Dipeptides such as this compound are valuable tools for investigating the activity of peptide transporters, which are crucial for the absorption and disposition of peptides and peptidomimetic drugs. Radiolabeled peptides allow for sensitive and quantitative measurement of their transport across cell membranes. Tritium (³H) is a commonly used radioisotope for this purpose due to its stable labeling and the identical biological activity of the labeled and unlabeled peptide.[1] This protocol will focus on the synthesis of [³H]this compound and its application in uptake assays using cell lines expressing peptide transporters.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and uptake experiments.

Table 1: Characteristics of Radiolabeled this compound

ParameterExpected ValueMethod of Determination
Radiochemical Purity > 95%High-Performance Liquid Chromatography (HPLC)
Specific Activity 15-100 Ci/mmolLiquid Scintillation Counting
Chemical Identity ConfirmedMass Spectrometry

Table 2: Kinetic Parameters of [³H]this compound Uptake

Kinetic ParameterDescriptionExample Value
K_m (Michaelis-Menten constant) Substrate concentration at half-maximal transport velocity.To be determined
V_max (Maximum transport velocity) The maximum rate of uptake at saturating substrate concentrations.To be determined

Experimental Protocols

Protocol 1: Synthesis of [³H]this compound

This protocol describes the synthesis of [³H]this compound by coupling N-Boc-Glycine to radiolabeled dl-norleucine.

Materials:

  • [³H]dl-norleucine

  • N-tert-Butoxycarbonyl-glycine (Boc-Gly)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • HPLC system for purification

  • Liquid scintillation counter

Methodology:

  • Activation of Boc-Gly:

    • Dissolve Boc-Gly and NHS in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC to the solution and stir at 0°C for 1 hour, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Add the [³H]dl-norleucine solution to the filtrate containing the activated Boc-Gly-NHS ester.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Work-up and Extraction:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Deprotection:

    • Dissolve the resulting crude Boc-[³H]this compound in a solution of TFA in DCM (e.g., 25% v/v).

    • Stir the mixture at room temperature for 1-2 hours to remove the Boc protecting group.

  • Purification:

    • Evaporate the solvent and TFA.

    • Purify the crude [³H]this compound by reverse-phase HPLC to achieve high radiochemical purity.

  • Quantification:

    • Determine the concentration and specific activity (in Ci/mmol) of the purified product using a combination of UV absorbance and liquid scintillation counting.

Protocol 2: Cellular Uptake Assay

This protocol outlines a cell-based assay to measure the uptake of [³H]this compound.

Materials:

  • Cell line expressing peptide transporters (e.g., Caco-2)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS), pH adjusted as needed

  • [³H]this compound

  • Unlabeled this compound

  • Cell lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Cell Culture:

    • Culture cells to confluence in appropriate well plates. For Caco-2 cells, allow for differentiation to form a polarized monolayer.

  • Preparation for Uptake:

    • On the day of the experiment, aspirate the culture medium.

    • Wash the cell monolayers twice with pre-warmed (37°C) HBSS. The pH of the buffer should be optimized for the transporter being studied (e.g., pH 6.0 for apical uptake by PEPT1).[2]

    • Pre-incubate the cells in HBSS at 37°C for 15-20 minutes to equilibrate.

  • Initiate Uptake:

    • Aspirate the pre-incubation buffer.

    • Add HBSS containing a known concentration of [³H]this compound to each well to initiate the uptake.

    • Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the radioactive solution.

    • Immediately wash the cells three times with ice-cold HBSS to remove any unbound radiolabeled peptide.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a suitable lysis buffer to each well.

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Controls:

    • Non-specific uptake: Perform the uptake assay at 0°C to inhibit active transport.[3] Alternatively, incubate with a high concentration (e.g., 10-20 mM) of unlabeled this compound in addition to the radiolabeled substrate.[4]

    • Protein quantification: In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the rate of uptake and express it as pmol/mg of protein/min.

    • Specific uptake is determined by subtracting the non-specific uptake from the total uptake.[3]

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of [3H]this compound cluster_assay Protocol 2: Cellular Uptake Assay Boc_Gly Boc-Gly Activation (DCC/NHS) Coupling Coupling with [3H]dl-norleucine Boc_Gly->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection Purification HPLC Purification Deprotection->Purification Uptake Incubation with [3H]this compound Purification->Uptake Radiolabeled Dipeptide Cell_Culture Cell Culture Cell_Culture->Uptake Termination Wash and Lyse Cells Uptake->Termination Analysis Scintillation Counting and Data Analysis Termination->Analysis

Caption: Experimental workflow for the synthesis and cellular uptake assay of [³H]this compound.

signaling_pathway cluster_membrane Cell Membrane Transporter {PEPT1/PEPT2 Transporter} Intracellular [3H]this compound (Intracellular) Transporter->Intracellular Translocation Proton_in H+ (Intracellular) Transporter->Proton_in Extracellular [3H]this compound (Extracellular) Extracellular->Transporter Binding Proton_out H+ (Extracellular) Proton_out->Transporter Co-transport

Caption: Proposed cellular uptake pathway for this compound via a proton-coupled peptide transporter.

References

Analytical Techniques for the Detection of Glycyl-dl-norleucine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-dl-norleucine is a dipeptide composed of the amino acids glycine and norleucine. The detection and quantification of this dipeptide are crucial in various research and development areas, including drug development, cell culture media optimization, and metabolic studies. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic and mass spectrometric techniques. The methodologies outlined are designed to be adaptable to various sample matrices, including plasma and cell culture media.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely accessible technique for the analysis of peptides.[1] For dipeptides lacking a strong chromophore, detection is typically performed at low UV wavelengths (e.g., 190-214 nm) where the peptide bond absorbs light.[2]

Application Note:

This method is suitable for the quantification of this compound in relatively simple matrices, such as defined cell culture media or purified samples. Due to potential interference from other components that absorb at low UV wavelengths, this method may be less suitable for complex biological samples without extensive sample cleanup. Derivatization can be employed to enhance sensitivity and selectivity.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Sample Preparation (from Cell Culture Media):

  • Centrifuge the cell culture sample to remove cells and debris.
  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). For example, add two volumes of cold acetonitrile to the sample, vortex, and incubate at -20°C for 30 minutes.[3]
  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the mobile phase for injection.

2. HPLC-UV System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]
  • Gradient: A typical gradient would be 0-40% Mobile Phase B over 30 minutes. The gradient should be optimized based on the retention of this compound.
  • Flow Rate: 1.0 mL/min.[1]
  • Column Temperature: 40°C.
  • Detection Wavelength: 214 nm.[4]
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a pure standard.
  • Quantify the dipeptide by creating a calibration curve using a series of known concentrations of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of peptides in complex biological matrices like plasma. This technique combines the separation power of HPLC with the precise detection and fragmentation capabilities of a tandem mass spectrometer.

Application Note:

This method is ideal for the trace-level quantification of this compound in complex samples such as plasma, serum, and spent cell culture media. The use of multiple reaction monitoring (MRM) allows for highly specific detection, minimizing interferences.[5]

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).
  • Perform protein precipitation by adding 300 µL of cold acetonitrile.[3]
  • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness.
  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS System and Conditions:

  • LC System: A UPLC or HPLC system capable of delivering accurate gradients at low flow rates.
  • Column: C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A shallow gradient should be optimized to ensure good separation from other components. For example, 2-50% Mobile Phase B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 45°C.
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+ of this compound. Product ions will result from the fragmentation of the peptide bond. These transitions need to be optimized by infusing a standard solution of the dipeptide.

3. Data Analysis:

  • Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For volatile and thermally stable derivatives, GC-MS provides excellent chromatographic resolution and sensitive detection. Since dipeptides are not volatile, a derivatization step is mandatory. Silylation or acylation are common derivatization strategies for compounds with active hydrogens, such as the amine and carboxylic acid groups in dipeptides.

Application Note:

This method is suitable for the analysis of this compound in various sample types after a robust sample cleanup and derivatization. It can be a cost-effective alternative to LC-MS/MS if the instrumentation is available. The derivatization step adds complexity but can significantly improve chromatographic performance and sensitivity.

Experimental Protocol: GC-MS Analysis of Derivatized this compound

1. Sample Preparation and Derivatization:

  • Perform sample cleanup as described in the HPLC or LC-MS/MS protocols to obtain a dried extract.
  • Derivatization (Silylation Example): Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile to the dried sample.
  • Heat the mixture at 80°C for 30 minutes to ensure complete derivatization.[6]
  • Cool the sample to room temperature before injection.

2. GC-MS System and Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes. This program should be optimized for the specific derivative.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-500.

3. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.
  • Quantification can be performed using an internal standard (e.g., a similar derivatized dipeptide or a stable isotope-labeled analog) and a calibration curve.

Quantitative Data Summary

The following tables summarize typical parameters for the analytical methods described. Note that these values are illustrative and require optimization for your specific instrumentation and application.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Expected Retention Time Highly dependent on the specific gradient profile

Table 2: LC-MS/MS Method Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Ionization ESI Positive
Precursor Ion [M+H]+ To be determined
Product Ions To be determined by fragmentation of the peptide bond
LOD/LOQ Potentially in the low ng/mL to pg/mL range

Table 3: GC-MS Method Parameters

ParameterValue
Column DB-5ms, 30 m x 0.25 mm x 0.25 µm
Derivatization Reagent MSTFA
Injector Temperature 250°C
Ionization EI, 70 eV
Key Mass Fragments Dependent on the specific derivative formed

Visualization of Workflows and Pathways

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge1 Centrifugation protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject Sample reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation esi Electrospray Ionization (Positive Mode) lc_separation->esi ms1 MS1: Precursor Ion Selection esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2: Product Ion Detection cid->ms2 chromatogram Generate Chromatogram ms2->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Dipeptide Uptake and Hydrolysis Pathway

dipeptide_pathway cluster_extracellular Extracellular Space cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_intracellular Intracellular Space dipeptide This compound transporter Peptide Transporter (e.g., PEPT1/PEPT2) dipeptide->transporter int_dipeptide Intracellular This compound transporter->int_dipeptide peptidase Cytosolic Peptidases int_dipeptide->peptidase glycine Glycine peptidase->glycine norleucine dl-Norleucine peptidase->norleucine metabolism Amino Acid Metabolism (e.g., Protein Synthesis) glycine->metabolism norleucine->metabolism

Caption: General pathway for dipeptide uptake and subsequent intracellular hydrolysis.

References

Application Notes and Protocols for Investigating Enzyme-Substrate Binding Using Glycyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycyl-dl-norleucine is a dipeptide composed of glycine and the non-proteinogenic amino acid DL-norleucine. Its structural similarity to natural dipeptide substrates makes it a valuable tool for investigating the specificity and kinetics of various peptidases and proteases. The inclusion of norleucine, an isomer of leucine, provides a unique probe to explore the steric and hydrophobic constraints within an enzyme's active site. These application notes provide a comprehensive guide to utilizing this compound for studying enzyme-substrate interactions, with a particular focus on its use as a competitive inhibitor for enzymes like Carboxypeptidase A.

Principle

This compound can act as a substrate or an inhibitor for peptidases. As a substrate, the enzyme catalyzes the hydrolysis of the peptide bond, releasing glycine and DL-norleucine. The rate of this reaction can be monitored to determine the enzyme's kinetic parameters. As an inhibitor, this compound binds to the active site of the enzyme, preventing the binding of the natural substrate. By studying the kinetics of the enzymatic reaction in the presence of varying concentrations of this compound, the nature of the inhibition and the inhibitor constant (Ki) can be determined. This information is crucial for understanding the enzyme's binding pocket and for the rational design of more potent and specific inhibitors.

Data Presentation

The following tables summarize hypothetical quantitative data for the interaction of this compound with a model enzyme, Carboxypeptidase A. This data is illustrative and serves to demonstrate the type of results that can be obtained from the described experimental protocols.

Table 1: Michaelis-Menten Kinetic Parameters for Carboxypeptidase A with a Fluorogenic Substrate in the Absence and Presence of this compound

Inhibitor Concentration [I] (µM)Apparent K_m (µM)V_max (µmol/min)
0 (Control)50100
1075100
20100100
50175100
100300100

Table 2: IC50 and Inhibitor Constant (Ki) for this compound against Carboxypeptidase A

ParameterValue
IC50 (µM)85
K_i (µM)48.5

Experimental Protocols

Protocol 1: Determination of IC50 of this compound against Carboxypeptidase A

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against Carboxypeptidase A.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • This compound

  • Fluorogenic substrate for Carboxypeptidase A (e.g., N-(4-Methoxyphenylazoformyl)-L-phenylalanine)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Carboxypeptidase A in Assay Buffer.

    • Prepare a stock solution of this compound in Assay Buffer. Create a series of dilutions from this stock.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each this compound dilution to the respective wells.

    • For the control (no inhibitor) wells, add 25 µL of Assay Buffer.

    • Add 50 µL of the Carboxypeptidase A enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 420 nm) kinetically for 30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V_o) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of the Mode of Inhibition and Inhibitor Constant (Ki)

This protocol outlines the procedure to determine the Michaelis-Menten constant (K_m), maximum velocity (V_max), and the type of inhibition exerted by this compound on Carboxypeptidase A.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare a range of concentrations of the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • Set up reactions in a 96-well plate with a fixed concentration of Carboxypeptidase A and varying concentrations of the substrate.

    • Perform these reactions in the absence (control) and presence of different fixed concentrations of this compound.

  • Enzymatic Reaction and Data Acquisition:

    • Follow the same procedure for initiating the reaction and measuring fluorescence as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction rates for each substrate and inhibitor concentration.

    • To determine the type of inhibition, create a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[1]

      • Competitive inhibition: The lines will intersect on the y-axis (V_max remains constant, K_m increases).[1]

      • Non-competitive inhibition: The lines will intersect on the x-axis (K_m remains constant, V_max decreases).[1]

      • Uncompetitive inhibition: The lines will be parallel (both K_m and V_max decrease).[1]

    • The inhibitor constant (K_i) for competitive inhibition can be calculated using the Cheng-Prusoff equation: K_i = IC50 / (1 + [S]/K_m), where [S] is the substrate concentration and K_m is the Michaelis-Menten constant of the substrate.

Mandatory Visualizations

Enzyme_Inhibition_Pathway cluster_0 Enzymatic Reaction cluster_1 Inhibition Enzyme Carboxypeptidase A Product Fluorescent Product Enzyme->Product Catalysis Inhibited_Complex Enzyme-Inhibitor Complex Substrate Fluorogenic Substrate Substrate->Enzyme Binds Inhibitor This compound Inhibitor->Enzyme Competitive Binding

Caption: Competitive inhibition of Carboxypeptidase A by this compound.

Experimental_Workflow start Start prep Prepare Reagents: - Enzyme - Substrate - this compound start->prep setup Set up Assay Plate: - Varying [Inhibitor] - Constant [Enzyme] prep->setup preincubate Pre-incubate at 37°C (15 min) setup->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate measure Kinetic Measurement of Fluorescence add_substrate->measure analyze Data Analysis: - Calculate Vo - Plot % Inhibition vs. [I] - Determine IC50 measure->analyze end End analyze->end Data_Analysis_Logic data Raw Kinetic Data (Fluorescence vs. Time) calc_vo Calculate Initial Velocity (Vo) for each [I] data->calc_vo calc_inhibition Calculate % Inhibition calc_vo->calc_inhibition lineweaver_burk Generate Lineweaver-Burk Plot (1/Vo vs. 1/[S]) calc_vo->lineweaver_burk plot_dose_response Plot % Inhibition vs. log[I] calc_inhibition->plot_dose_response fit_curve Fit to Sigmoidal Dose-Response Curve plot_dose_response->fit_curve get_ic50 Determine IC50 fit_curve->get_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation get_ic50->calc_ki determine_inhibition_type Determine Mode of Inhibition lineweaver_burk->determine_inhibition_type determine_inhibition_type->calc_ki

References

Application of Glycyl-dl-norleucine in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-dl-norleucine, a dipeptide composed of glycine and the non-proteinogenic amino acid norleucine, presents a promising scaffold for the design of prodrugs aimed at enhancing the oral bioavailability and targeted delivery of therapeutic agents. The core principle behind this application lies in leveraging the body's natural nutrient transport mechanisms, specifically the human peptide transporter 1 (PEPT1). PEPT1 is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of intestinal epithelial cells, where it facilitates the absorption of dietary di- and tripeptides.[1][2] By covalently linking a parent drug to this compound, the resulting conjugate can mimic natural peptides, thereby hijacking PEPT1 for active transport across the intestinal epithelium. This strategy can circumvent poor membrane permeability, a common reason for low oral bioavailability of many drug candidates.[3]

These application notes provide a comprehensive overview of the methodologies for synthesizing, characterizing, and evaluating this compound-drug conjugates. The protocols detailed herein are based on established principles of prodrug design and transporter-mediated drug delivery.

Mechanism of Action: PEPT1-Mediated Drug Transport

The fundamental mechanism involves the recognition and transport of the this compound-drug conjugate by the PEPT1 transporter located on the luminal surface of enterocytes. This process is driven by a proton gradient. Once inside the intestinal cells, the conjugate is designed to be susceptible to enzymatic cleavage by intracellular esterases or amidases, which liberates the active parent drug. The released drug can then enter systemic circulation. This targeted delivery approach not only has the potential to enhance oral absorption but also to reduce systemic side effects by concentrating the drug at the site of absorption and potentially at tissues expressing peptide transporters.

PEPT1_Mediated_Transport cluster_lumen Intestinal Lumen (pH ~6.0) cluster_enterocyte Enterocyte cluster_blood Systemic Circulation Drug_Conj This compound-Drug Conjugate PEPT1 PEPT1 Transporter Drug_Conj->PEPT1 H+ cotransport Cleavage Intracellular Esterases/Amidases PEPT1->Cleavage Transport Parent_Drug_Intra Active Parent Drug Cleavage->Parent_Drug_Intra Cleavage Parent_Drug_Blood Active Parent Drug Parent_Drug_Intra->Parent_Drug_Blood Absorption Synthesis_Workflow A 1. Resin Swelling & Fmoc-dl-norleucine Attachment B 2. Fmoc Deprotection A->B C 3. Fmoc-Glycine Coupling B->C D 4. Fmoc Deprotection C->D E 5. Parent Drug Conjugation D->E F 6. Cleavage from Resin E->F G 7. Purification & Characterization F->G

References

Application of Glycyl-dl-norleucine as a Novel Probe for Elucidating Protein Folding Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Application Note and Protocol Series

Disclaimer: The use of Glycyl-dl-norleucine as a direct probe for protein folding pathways is a theoretical application presented here for research and development purposes. While the principles and protocols are based on established scientific methodologies for incorporating unnatural amino acids and dipeptides to study protein dynamics, there is no direct evidence in the current scientific literature for the specific use of this compound for this application. The following content is intended to serve as a guide for researchers interested in exploring novel molecular probes.

Application Notes

The study of protein folding remains a fundamental challenge in biochemistry and molecular biology. Understanding the intricate pathways through which a polypeptide chain acquires its unique three-dimensional structure is crucial for deciphering protein function and the molecular basis of misfolding diseases. A variety of biophysical techniques are employed to monitor these complex conformational changes, often relying on intrinsic or extrinsic probes.

This compound, a dipeptide composed of glycine and the unnatural amino acid dl-norleucine, presents a novel, albeit hypothetical, tool for probing protein folding pathways. Norleucine, an isomer of leucine with a linear four-carbon side chain, can serve as a non-perturbative substitute for methionine residues, allowing for the investigation of the role of specific side chains in the folding process without the complication of methionine's susceptibility to oxidation. The incorporation of this compound at specific sites within a polypeptide chain could offer several advantages:

  • Minimal Perturbation: The small and flexible glycine residue linked to the hydrophobic norleucine side chain may allow for its incorporation into various protein environments with minimal disruption to the native structure and folding landscape.

  • Probing Hydrophobic Core Formation: The linear alkyl side chain of norleucine can act as a reporter on the formation of hydrophobic interactions, which are a primary driving force in protein folding.

  • Introduction of a Unique Spectroscopic Handle: While this compound itself is not intrinsically fluorescent, its unique chemical structure could be further modified with a fluorophore to act as a site-specific reporter for techniques like fluorescence resonance energy transfer (FRET) when paired with another probe.

  • Mass Spectrometry-Based Monitoring: The distinct mass of this compound allows for the precise tracking of peptide fragments containing the probe in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments, providing residue-level information on solvent accessibility during folding.

These application notes outline a series of protocols for the synthesis, site-specific incorporation, and subsequent use of this compound to investigate the folding pathway of a model protein. The methodologies described are grounded in established techniques for unnatural amino acid mutagenesis and protein folding analysis.

Physicochemical Properties of Constituent Amino Acids

PropertyGlycineL-Norleucine
Molecular Formula C₂H₅NO₂C₆H₁₃NO₂
Molecular Weight 75.07 g/mol [1]131.17 g/mol [2][3]
Appearance White crystalline solid[1]White to off-white crystalline powder[3]
Solubility in Water 24.99 g/100 mL (25 °C)[4]1.6 g/100 mL (23 °C)[3]
pKa (Carboxyl) 2.34[4]2.335 (at 25°C)[3]
pKa (Amino) 9.6[4]9.53[5]
Side Chain -H (Aliphatic)-CH₂CH₂CH₂CH₃ (Aliphatic, Hydrophobic)

Experimental Protocols

Protocol 1: In Vitro Synthesis and Purification of this compound

This protocol describes the chemical synthesis of this compound using solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-dl-norleucine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Solid Phase Peptide Synthesis vessel

  • HPLC system with a C18 column

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-dl-norleucine (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added norleucine as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and incubate for 2 hours at room temperature.

    • Filter the resin and collect the cleavage solution.

    • Precipitate the dipeptide by adding cold diethyl ether.

    • Centrifuge to pellet the dipeptide and wash with cold ether.

    • Dry the crude this compound pellet.

  • Purification:

    • Dissolve the crude dipeptide in a minimal amount of water/acetonitrile.

    • Purify the dipeptide using RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure dipeptide.

    • Lyophilize the pure fractions to obtain a white powder.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Synthesis_and_Purification_of_Glycyl_dl_norleucine cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis A Fmoc-Gly-Wang Resin B Fmoc Deprotection (Piperidine/DMF) A->B C Couple Fmoc-dl-norleucine (DIC/Oxyma) B->C D Final Fmoc Deprotection C->D E Cleavage from Resin (TFA/TIS/H2O) D->E F Precipitation (Cold Ether) E->F G RP-HPLC Purification F->G H Lyophilization G->H I Mass Spec & NMR Confirmation H->I

Synthesis and Purification of this compound.

Protocol 2: Site-Specific Incorporation of this compound into a Target Protein

This protocol outlines the incorporation of this compound into a target protein at a specific site using a hypothetical orthogonal aminoacyl-tRNA synthetase/tRNA pair in an E. coli cell-free protein synthesis system.[6][7][8]

Materials:

  • Plasmid DNA encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid DNA encoding a hypothetical orthogonal aminoacyl-tRNA synthetase specific for this compound.

  • Plasmid DNA encoding the corresponding orthogonal suppressor tRNA.

  • E. coli cell-free protein synthesis kit.

  • Synthesized this compound.

  • Standard 19 amino acid mix (lacking the amino acid to be replaced).

  • Expression vectors and competent E. coli cells for plasmid propagation.

Procedure:

  • Plasmid Preparation:

    • Introduce an amber stop codon (TAG) at the desired position in the gene of the target protein using site-directed mutagenesis.[9][10]

    • Prepare high-purity plasmids for the target protein mutant, the orthogonal synthetase, and the suppressor tRNA.

  • Cell-Free Protein Synthesis Reaction Setup:

    • Thaw the components of the cell-free synthesis kit on ice.

    • In a microcentrifuge tube, combine the S30 extract, buffer, energy source, and the 19 amino acid mix.

    • Add the plasmid DNA for the target protein, the orthogonal synthetase, and the suppressor tRNA to the reaction mixture.

    • Add this compound to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours.

  • Protein Expression Analysis:

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE and Coomassie staining or Western blotting to confirm the expression of the full-length protein. A control reaction lacking this compound should show only a truncated product.

  • Protein Purification:

    • Purify the target protein containing this compound using an appropriate method based on the protein's properties (e.g., affinity chromatography if the protein is tagged).

  • Mass Spectrometry Verification:

    • Confirm the successful incorporation of this compound at the specific site by proteolytic digestion of the purified protein followed by mass spectrometry (LC-MS/MS) analysis. The mass of the peptide fragment containing the probe will be increased by the mass of the dipeptide minus water.

Incorporation_Workflow cluster_components Reaction Components cluster_process Process cluster_analysis Analysis Plasmids Plasmids: - Target Gene (TAG mutant) - Orthogonal Synthetase - Suppressor tRNA Reaction Combine & Incubate (30-37°C, 2-4h) Plasmids->Reaction CFPS Cell-Free System (S30 Extract, Buffers, Energy) CFPS->Reaction AminoAcids 19 Amino Acids AminoAcids->Reaction Probe This compound Probe->Reaction Purification Protein Purification (e.g., Affinity Chromatography) Reaction->Purification SDS_PAGE SDS-PAGE / Western Blot (Confirm full-length protein) Reaction->SDS_PAGE MassSpec Mass Spectrometry (Verify incorporation) Purification->MassSpec

Incorporation of this compound into a Target Protein.

Protocol 3: Analysis of Protein Folding Kinetics using Stopped-Flow Fluorescence Spectroscopy

This protocol describes how to monitor the folding kinetics of the protein containing this compound (which has been further modified with a fluorescent probe for this specific protocol) using a stopped-flow instrument.[11][12][13]

Materials:

  • Purified, fluorescently labeled target protein containing this compound in a denatured state (e.g., in 6 M Guanidinium Chloride).

  • Folding buffer (e.g., phosphate buffer, pH 7.4).

  • Stopped-flow fluorescence spectrometer.

Procedure:

  • Instrument Setup:

    • Turn on the stopped-flow instrument, lamp, and temperature control. Allow the system to warm up and stabilize.

    • Set the excitation and emission wavelengths appropriate for the fluorescent probe attached to the this compound.

  • Sample Loading:

    • Load one syringe of the stopped-flow instrument with the denatured protein solution.

    • Load the second syringe with the folding buffer.

  • Initiating Folding and Data Acquisition:

    • Rapidly mix the contents of the two syringes. This will dilute the denaturant and initiate protein folding.

    • The instrument will automatically trigger data acquisition, recording the change in fluorescence intensity over time (from milliseconds to seconds).

  • Data Collection:

    • Collect multiple kinetic traces to ensure reproducibility.

    • Perform control experiments, such as mixing denatured protein with denaturing buffer (no folding) and folded protein with folding buffer (no change in fluorescence).

  • Data Analysis:

    • Average the reproducible kinetic traces.

    • Fit the kinetic data to a suitable model (e.g., single or multiple exponential decay) to extract folding rate constants.

    • Compare the folding kinetics of the modified protein to the wild-type protein to assess the impact of the probe on the folding pathway.

Folding_Kinetics_Analysis cluster_setup Stopped-Flow Setup cluster_process Experiment cluster_analysis Data Analysis Syringe1 Syringe 1: Denatured Protein (with fluorescent probe) Mixing Rapid Mixing Syringe1->Mixing Syringe2 Syringe 2: Folding Buffer Syringe2->Mixing Detection Fluorescence Detection (ms to s) Mixing->Detection Traces Kinetic Traces Detection->Traces Fitting Exponential Fitting Traces->Fitting Rates Folding Rate Constants Fitting->Rates

Analysis of Protein Folding Kinetics.

Alternative Analytical Protocols

  • Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the protein during folding.[14][15] The kinetics of the change in the CD signal upon dilution from a denaturant can provide information about the rate of secondary structure formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide residue-specific information about the structure and dynamics of folding intermediates.[16][17][18] The unique chemical shifts of the this compound probe could be monitored during the folding process.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can be used to identify regions of the protein that become protected from solvent exchange as folding proceeds.[19][20][21] The unique mass of the this compound probe would aid in the identification of peptides containing the probe.

Quantitative Data Summary

The following table summarizes hypothetical experimental parameters and expected outcomes for a protein folding study using a this compound probe.

ParameterDescriptionExpected Value/OutcomeAnalytical Technique
Incorporation Efficiency Percentage of full-length protein containing the dipeptide probe.> 50%Mass Spectrometry
Folding Rate Constant (kf) The rate at which the protein folds into its native conformation.0.1 - 100 s⁻¹Stopped-Flow Fluorescence
Unfolding Rate Constant (ku) The rate at which the protein unfolds from its native state.0.001 - 1 s⁻¹Stopped-Flow Fluorescence
Change in Fluorescence Intensity The magnitude of the fluorescence signal change upon folding.20-80%Fluorescence Spectroscopy
Change in Molar Ellipticity The change in the CD signal at 222 nm during folding.Varies with protein secondary structureCircular Dichroism
Mass Shift of Probe-containing Peptide The difference in mass of the peptide with and without the probe.+170.1 Da (C₈H₁₄N₂O₂)Mass Spectrometry

References

Troubleshooting & Optimization

Technical Support Center: Glycyl-dl-norleucine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Glycyl-dl-norleucine peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this compound synthesis?

Low yields in the synthesis of this compound can stem from several factors, including incomplete coupling reactions, side reactions, and challenges during purification. The use of dl-norleucine, a racemic mixture, introduces the complexity of diastereomer formation, which can also impact the final isolated yield of a specific stereoisomer.

Q2: How does the choice of synthesis method (solid-phase vs. solution-phase) affect the yield and purity?

Both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS) can be employed, each with its own advantages and disadvantages impacting yield and purity. SPPS, especially automated SPPS, can offer higher throughput and simplified purification of the final product away from excess reagents, often leading to higher purity of the crude product. LPPS is highly scalable but may require more complex workup and purification steps to remove byproducts and unreacted starting materials.[1]

Q3: Which coupling reagents are most effective for synthesizing this compound?

The choice of coupling reagent is critical for maximizing yield and minimizing side reactions like racemization. For sterically unhindered amino acids like glycine, a variety of coupling reagents can be effective. However, to ensure high efficiency, aminium/uronium salts like HBTU and HATU, or phosphonium salts like PyBOP are commonly used. Carbodiimides such as DCC and DIC, when used with additives like HOBt or Oxyma, are also effective and can be more cost-efficient for large-scale synthesis.[2][3]

Q4: What are the common impurities in this compound synthesis and how can they be minimized?

Common impurities include:

  • Deletion sequences: Resulting from incomplete coupling of either glycine or norleucine. This can be minimized by using a higher excess of the amino acid and coupling reagent, and by ensuring efficient deprotection.

  • Diastereomers: The use of dl-norleucine will result in the formation of two diastereomers: Gly-D-Nle and Gly-L-Nle.

  • Unreacted starting materials and coupling byproducts: These are typically removed during workup and purification. Efficient washing steps in SPPS and extraction in LPPS are crucial.[1]

  • Racemization of the activated glycine: Although glycine is not chiral, the activated species can participate in side reactions. More significantly, the chiral center of norleucine can be susceptible to racemization under harsh basic conditions, though this is less of a concern when coupling glycine to norleucine.

Q5: How can the diastereomers of this compound be separated?

The diastereomers (Gly-D-Nle and Gly-L-Nle) can be separated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with a chiral stationary phase or by using standard C8 or C18 columns where the subtle differences in the diastereomers' structures can lead to different retention times.[4] Method development, including optimizing the mobile phase gradient and temperature, is often necessary to achieve baseline separation.[4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Crude Yield Incomplete coupling reaction.- Extend the coupling reaction time.- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Increase the equivalents of amino acid and coupling reagent.[7]
Incomplete deprotection of the N-terminal protecting group.- Extend the deprotection time.- Use a fresh deprotection solution.
Peptide aggregation on the solid support (SPPS).- Use a resin with a lower loading capacity.- Incorporate a chaotropic salt in the solvent.
Low Purity of Crude Product Presence of deletion sequences.- Implement a capping step with acetic anhydride after the coupling reaction to block unreacted amines.
Side reactions during synthesis.- Optimize the choice of protecting groups and coupling reagents to minimize side reactions.[8]
Co-elution of diastereomers.- Optimize the HPLC purification method (e.g., shallower gradient, different stationary phase).[4]
Difficulty in Purifying the Final Product Poor separation of diastereomers.- Employ a chiral HPLC column for better resolution.- Adjust the mobile phase composition and pH.[6]
Presence of closely related impurities.- Optimize the cleavage cocktail (for SPPS) to minimize side-product formation.

Data Presentation

Table 1: Comparison of Synthesis Protocols for a Model Dipeptide (Boc-D-Nle-Gly-NH₂)[1]

Parameter Manual Boc-SPPS Automated Boc-SPPS Liquid-Phase Peptide Synthesis (LPPS)
Crude Yield (%) 788588
Purity (Crude, HPLC %) 829092
Final Yield (after purification, %) 657578
Final Purity (HPLC %) >98>99>99
Total Synthesis Time (hours) ~12~6~24 (including workup)
Primary Impurities Deletion sequences, incomplete deprotectionTruncated sequencesUnreacted starting materials, coupling byproducts

Table 2: Efficacy of Common Coupling Reagents in Dipeptide Synthesis

Coupling Reagent Relative Efficacy Racemization Risk Notes
HATU Very HighLowHighly effective, especially for sterically hindered couplings.[9]
HBTU HighLowA widely used and reliable coupling reagent.[3]
HCTU HighLowMore reactive than HBTU and a cost-effective alternative to HATU.[9]
PyBOP HighLowA common phosphonium-based reagent.
DIC/Oxyma HighLowCarbodiimide-based method with an additive to suppress racemization.[2]
DCC/HOBt Moderate-HighModerateA classic carbodiimide method; the dicyclohexylurea (DCU) byproduct is insoluble.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu strategy)

This protocol is adapted from standard solid-phase peptide synthesis procedures.[10][11][12]

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Wash the resin with DMF (3 x 10 mL).

2. First Amino Acid Coupling (Fmoc-dl-norleucine-OH):

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin. Wash the resin with DMF (5 x 10 mL).

  • Activation: In a separate vial, dissolve Fmoc-dl-norleucine-OH (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and HOBt (0.3 mmol, 3 eq) in DMF (5 mL). Add N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 eq).

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

3. Second Amino Acid Coupling (Fmoc-Glycine-OH):

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the norleucine residue. Wash the resin with DMF (5 x 10 mL).

  • Activation: In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and HOBt (0.3 mmol, 3 eq) in DMF (5 mL). Add DIEA (0.6 mmol, 6 eq).

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Final Deprotection and Cleavage:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.[1]

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Solution-Phase Synthesis of Boc-Glycyl-dl-norleucine Methyl Ester

This protocol is adapted from a general procedure for solution-phase dipeptide synthesis.[13][14]

1. Preparation of dl-norleucine methyl ester hydrochloride:

  • Suspend dl-norleucine (10 mmol) in methanol (50 mL).

  • Cool the suspension in an ice bath and bubble HCl gas through the mixture until the solid dissolves, or add thionyl chloride dropwise.

  • Stir at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain dl-norleucine methyl ester hydrochloride as a white solid.

2. Coupling Reaction:

  • Dissolve Boc-Gly-OH (10 mmol, 1 eq) and dl-norleucine methyl ester hydrochloride (10 mmol, 1 eq) in DCM (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add HOBt (11 mmol, 1.1 eq) and N-methylmorpholine (NMM) (10 mmol, 1 eq) to neutralize the hydrochloride salt.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (11 mmol, 1.1 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

3. Workup and Purification:

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LPPS Solution-Phase Peptide Synthesis (LPPS) ResinPrep Resin Swelling & Deprotection Coupling1 Couple Fmoc-dl-Nle-OH ResinPrep->Coupling1 DIEA, HBTU/HOBt Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 20% Piperidine/DMF Coupling2 Couple Fmoc-Gly-OH Deprotection2->Coupling2 DIEA, HBTU/HOBt FinalDeprotection Final Fmoc Deprotection Coupling2->FinalDeprotection 20% Piperidine/DMF Cleavage Cleavage from Resin FinalDeprotection->Cleavage TFA Cocktail CrudePeptide Crude this compound Cleavage->CrudePeptide Esterification Esterification of dl-Nle Coupling Couple Boc-Gly-OH Esterification->Coupling Boc-Gly-OH, DCC/HOBt Workup Aqueous Workup Coupling->Workup Purification_LPPS Column Chromatography Workup->Purification_LPPS Purification_LPPS->CrudePeptide Purification RP-HPLC Purification (Diastereomer Separation) CrudePeptide->Purification FinalProduct Pure this compound (Gly-D-Nle & Gly-L-Nle) Purification->FinalProduct

Caption: General experimental workflows for SPPS and LPPS of this compound.

troubleshooting_yield Start Low Synthesis Yield CheckCrude Analyze Crude Product (HPLC, MS) Start->CheckCrude IncompleteCoupling Incomplete Coupling CheckCrude->IncompleteCoupling Deletion peaks prominent IncompleteDeprotection Incomplete Deprotection CheckCrude->IncompleteDeprotection Unreacted starting material SideReactions Significant Side Products CheckCrude->SideReactions Multiple unknown peaks PurificationLoss High Loss During Purification CheckCrude->PurificationLoss Crude is okay, final yield is low ActionCoupling Optimize Coupling: - Increase reagent excess - Extend reaction time - Change coupling reagent IncompleteCoupling->ActionCoupling ActionDeprotection Optimize Deprotection: - Extend reaction time - Use fresh reagents IncompleteDeprotection->ActionDeprotection ActionSideReactions Optimize Conditions: - Adjust base - Change protecting groups SideReactions->ActionSideReactions ActionPurification Optimize Purification: - Adjust HPLC gradient - Use chiral column PurificationLoss->ActionPurification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Glycyl-DL-norleucine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Glycyl-DL-norleucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying synthetically produced this compound?

The primary challenge in purifying this compound lies in the separation of its stereoisomers. Since the synthesis typically starts with DL-norleucine, the resulting product is a mixture of two enantiomers: Glycyl-D-norleucine and Glycyl-L-norleucine. Additionally, diastereomers can form if a chiral resolving agent is used during the synthesis or purification process. Separating these chiral molecules is crucial as they can have different biological activities and pharmacological properties.

Q2: What are the common impurities I might encounter besides the enantiomers?

During the synthesis of this compound, several other impurities can be generated. These include:

  • Unreacted starting materials: Residual glycine or DL-norleucine.

  • Deletion peptides: Norleucine that has not coupled with glycine.

  • Truncated peptides: Incomplete synthesis leading to shorter peptide fragments.

  • Side-product adducts: Molecules formed from reactions with protecting groups or scavengers used during synthesis.

  • Diastereomers: If a chiral reagent is used during synthesis, diastereomeric impurities can form.

Q3: What analytical techniques are recommended to assess the purity of this compound?

To accurately assess the purity of your this compound sample, a combination of analytical techniques is recommended:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical technique for determining the enantiomeric purity of your sample.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for separating the dipeptide from other synthesis-related impurities based on hydrophobicity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired dipeptide and identify any impurities with different masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and to detect any structural impurities.

Troubleshooting Guides

Chiral HPLC Separation Issues

Problem: Poor or no separation of Glycyl-D-norleucine and Glycyl-L-norleucine.

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Select a CSP known to be effective for dipeptides. For glycyl dipeptides, teicoplanin-based (e.g., CHIROBIOTIC T) or cinchona alkaloid-derived zwitterionic (e.g., CHIRALPAK ZWIX) columns are good starting points.[1][2]
Suboptimal Mobile Phase For ligand-exchange chromatography, ensure a metal ion, typically Copper(II), is included in the mobile phase as it is particularly effective for resolving glycyl dipeptides.[3] Adjust the concentration of the metal salt and the pH of the mobile phase. For polar organic or polar ionic modes on suitable CSPs, optimize the ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous buffer.
Low Column Temperature Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.
Inadequate Detection Ensure your detector wavelength is appropriate for the dipeptide. Detection at 210-220 nm is generally suitable for the peptide bond.
Issues with Fractional Crystallization

Problem: The dipeptide does not crystallize or the enantiomeric excess of the crystalline material is low.

Possible Cause Troubleshooting Step
Poor Solvent Choice Screen a variety of solvents and solvent mixtures to find a system where the diastereomeric salts have a significant solubility difference. For dipeptides, methanol has been shown to be effective in creating solubility differences between diastereomers.[4]
Formation of a Racemic Compound The two enantiomers may co-crystallize as a racemic compound. To overcome this, convert the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent (e.g., tartaric acid derivatives). These diastereomers will have different physical properties, including solubility, allowing for separation by fractional crystallization.
Crystallization is Too Rapid Rapid crystallization can trap impurities and lead to poor separation. Try slower crystallization methods such as slow cooling, slow evaporation, or vapor diffusion.[5]
Incorrect Seeding If using seeding to induce crystallization, ensure the seed crystals are of a single, pure diastereomer.

Experimental Protocols

Protocol 1: Chiral HPLC Separation using Ligand-Exchange Chromatography

This protocol provides a general framework for the analytical-scale chiral separation of this compound.

Materials:

  • Chiral HPLC system with UV detector

  • Chiral stationary phase: Dynamically coated monolithic RP-18 column with a chiral selector such as N-decyl-L-4-hydroxyproline.[6]

  • Mobile Phase A: Aqueous solution of Copper(II) acetate (e.g., 0.1 mM)

  • Mobile Phase B: Methanol or Acetonitrile

  • This compound sample dissolved in the mobile phase

Method:

  • Column Preparation: The monolithic RP-18 column is dynamically coated by pumping a solution of the chiral selector (e.g., N-decyl-L-4-hydroxyproline) through the column.[6]

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) at a flow rate of 1-2 mL/min until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the dissolved this compound sample.

  • Elution: Run a gradient from 5% to 50% B over 30 minutes. The exact gradient will need to be optimized.

  • Detection: Monitor the elution profile at 215 nm. The two enantiomers should elute as separate peaks.

Note: For preparative scale, the column size, sample load, and flow rates will need to be significantly increased.

Protocol 2: Purification by Fractional Crystallization of Diastereomers

This protocol outlines the general steps for separating the enantiomers of this compound through the formation and fractional crystallization of diastereomeric salts.

Materials:

  • This compound

  • Chiral resolving agent (e.g., (+)-tartaric acid or a derivative)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Crystallization vessel

  • Filtration apparatus

Method:

  • Diastereomer Formation: Dissolve the this compound in a suitable solvent. Add an equimolar amount of the chiral resolving agent. The two diastereomeric salts (Glycyl-D-norleucine-resolving agent and Glycyl-L-norleucine-resolving agent) will form in solution.

  • Crystallization: Concentrate the solution or cool it down slowly to induce crystallization. One diastereomer should be less soluble and crystallize out first. Seeding with a pure crystal of the less soluble diastereomer can aid in this process.

  • Isolation: Isolate the crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Recovery of Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to break the salt. The pure enantiomer of Glycyl-norleucine can then be isolated, for example, by ion-exchange chromatography or further crystallization.

  • Analysis: Analyze the purity of the isolated enantiomer using chiral HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synth This compound Synthesis start_purification Crude Product (Mixture of Enantiomers & Impurities) synth->start_purification rp_hplc Reversed-Phase HPLC start_purification->rp_hplc Remove non-chiral impurities chiral_hplc Preparative Chiral HPLC analysis Purity & Enantiomeric Excess Determination (Analytical Chiral HPLC, MS, NMR) chiral_hplc->analysis fractional_crystallization Fractional Crystallization of Diastereomers fractional_crystallization->analysis rp_hplc->chiral_hplc rp_hplc->fractional_crystallization troubleshooting_logic start Poor Chiral Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes solution_csp Select a CSP suitable for dipeptides (e.g., teicoplanin-based, zwitterionic) check_csp->solution_csp No check_conditions Are other conditions (temp, flow rate) optimal? check_mobile_phase->check_conditions Yes solution_mp Optimize mobile phase: - Add Cu(II) for ligand-exchange - Adjust organic/aqueous ratio check_mobile_phase->solution_mp No solution_conditions Optimize temperature and flow rate check_conditions->solution_conditions No end Improved Separation check_conditions->end Yes solution_csp->end solution_mp->end solution_conditions->end

References

Glycyl-dl-norleucine Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycyl-dl-norleucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the behavior of similar dipeptides, this compound is expected to degrade primarily through two main pathways in aqueous solutions:

  • Hydrolysis: The peptide bond linking the glycine and dl-norleucine residues is susceptible to cleavage, especially under acidic or basic conditions. This results in the formation of the individual amino acids, glycine and dl-norleucine.[1]

  • Intramolecular Cyclization: this compound can undergo an intramolecular reaction to form a cyclic dipeptide, also known as a diketopiperazine (DKP). This process is often favored at near-neutral pH and can be accelerated by heat.[1]

Q2: How do pH and temperature affect the stability of this compound solutions?

A2: Both pH and temperature are critical factors influencing the stability of this compound.[2][3][4][5]

  • pH: Extreme pH values (highly acidic or alkaline) generally accelerate the rate of hydrolysis.[2][5] The stability of dipeptides is often greatest in the slightly acidic to neutral pH range (typically pH 5-7).

  • Temperature: Higher temperatures increase the rate of all degradation reactions, including hydrolysis and cyclization.[2][6] For long-term storage, it is recommended to keep solutions at low temperatures (e.g., refrigerated or frozen).[3][4]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products you can expect to find in a solution of this compound are:

  • Glycine

  • dl-Norleucine

  • Cyclo(Gly-dl-Nle) (a diketopiperazine)

Under more extreme conditions, further degradation of the individual amino acids may occur.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: Several analytical techniques can be employed to monitor the degradation of this compound and quantify its degradation products:[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (typically at 210-220 nm for the peptide bond) is a robust method for separating and quantifying the parent dipeptide and its degradation products.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and specific, allowing for the identification and quantification of the parent dipeptide and its degradation products based on their mass-to-charge ratios.[10][11]

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound solutions.

Problem Possible Cause Suggested Solution
Rapid loss of this compound peak in HPLC analysis. The pH of the solution may be too high or too low, leading to accelerated hydrolysis.Verify the pH of your solution. For stability studies, consider using a buffer in the pH range of 5-7.[3]
The storage temperature of the solution is too high.Store stock solutions and samples at 2-8°C for short-term use and frozen (-20°C or lower) for long-term storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3][4]
Appearance of unexpected peaks in the chromatogram. These may correspond to degradation products such as glycine, dl-norleucine, or the diketopiperazine.Use LC-MS to identify the mass of the unknown peaks and confirm if they match the expected degradation products.[11]
The solution may be contaminated.Ensure proper handling and use of sterile, high-purity solvents and containers.
Poor peak shape or resolution in HPLC. The mobile phase composition may not be optimal for separating the dipeptide from its degradation products.Optimize the HPLC method, including the gradient, mobile phase additives (e.g., trifluoroacetic acid), and column chemistry.
The sample is overloaded on the column.Reduce the injection volume or the concentration of the sample.
Inconsistent results between experiments. Variability in sample preparation, storage conditions, or analytical methodology.Standardize your experimental protocols, including solution preparation, storage, and analytical methods. Use fresh solutions for each experiment whenever possible.
Photodegradation if the molecule is light-sensitive.Protect solutions from light, especially during storage and analysis.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[2][6][12][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a neutral buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp), while keeping a control sample in the dark.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), taking time points at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation products and calculate the percentage of degradation.

Protocol 2: HPLC Method for Stability Analysis

This is a general-purpose HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Illustrative Stability of this compound under Various Conditions (Hypothetical Data)

ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)Primary Degradation Products
0.1 M HCl6024~ 40%Glycine, dl-Norleucine
0.1 M NaOH2524~ 25%Glycine, dl-Norleucine
Water (pH ~7)6024~ 15%Cyclo(Gly-dl-Nle), Glycine, dl-Norleucine
3% H₂O₂2524< 5%Minimal degradation
Light Exposure2524< 5%Minimal degradation

Note: This table provides hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.

Visualizations

GlyNle This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) GlyNle->Hydrolysis Cyclization Intramolecular Cyclization (Neutral pH, Heat) GlyNle->Cyclization Gly Glycine Hydrolysis->Gly Nle dl-Norleucine Hydrolysis->Nle DKP Cyclo(Gly-dl-Nle) (Diketopiperazine) Cyclization->DKP

Caption: Major degradation pathways of this compound in solution.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_solution Prepare this compound stock solution stress_conditions Apply Stress Conditions (pH, Temp, Light, Oxidant) prep_solution->stress_conditions sampling Collect samples at different time points stress_conditions->sampling hplc_analysis HPLC / LC-MS Analysis sampling->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing pathway_id Identify Degradation Products and Pathways data_processing->pathway_id stability_assessment Assess Stability Profile pathway_id->stability_assessment

References

Technical Support Center: Optimizing Glycyl-dl-norleucine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Glycyl-dl-norleucine for experimental use. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful dissolution and application of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a dipeptide composed of the amino acids glycine and norleucine. Norleucine is an isomer of the more common amino acid, leucine.[1] It is typically supplied as a white to off-white crystalline powder.

Q2: Why is achieving complete dissolution of this compound sometimes challenging?

Like many peptides, the solubility of this compound is influenced by several factors. Norleucine itself is a hydrophobic amino acid, and its presence can lead to peptide aggregation and reduced solubility in aqueous solutions, especially at higher concentrations.[2][3] Solubility is lowest near the peptide's isoelectric point (pI), where the net charge is zero.

Q3: What is the recommended first step when dissolving this compound?

Always start by attempting to dissolve a small test amount of the peptide in your primary solvent, which is often sterile, purified water or a buffer like PBS.[4] Use sterile liquids and allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[4]

Q4: Can I heat the solution to improve solubility?

Gentle warming, typically up to 40°C, can aid in dissolving the peptide.[4] However, excessive or prolonged heating should be avoided as it can lead to degradation of the dipeptide.

Q5: What are the signs of poor solubility or degradation?

Signs of solubility issues include a cloudy or opaque solution, visible particulates that do not dissolve, or the formation of a gel.[2] Degradation may not always be visible but can be detected analytically as a decrease in the concentration of the intact dipeptide over time or the appearance of its constituent amino acids.[5]

Physicochemical and Solubility Data

The following tables summarize key properties of this compound and its constituent amino acids to aid in experimental design.

Table 1: Physicochemical Properties

PropertyValueReference(s)
This compound
Molecular FormulaC₈H₁₆N₂O₃[6]
Molecular Weight188.23 g/mol
AppearanceWhite to off-white crystalline powder
CAS Number1504-41-2[7]
Isoelectric Point (pI)~5.9 (Estimated)¹[1][8][9]
Glycine
pKa (α-carboxyl)~2.34[8][9]
pKa (α-amino)~9.60[8][9]
dl-Norleucine
pKa (α-carboxyl)~2.39[1]
pKa (α-amino)~9.76[1]
Water Solubility16 g/L at 23°C[1]

¹Estimated by averaging the pKa of the N-terminal amino group of glycine and the C-terminal carboxyl group of norleucine.

Table 2: Recommended Solvents and Dissolution Strategies

SolventRecommendation & RemarksReference(s)
Aqueous Buffers (e.g., PBS, pH 7.4) Start with your desired aqueous buffer. Solubility is often sufficient for many cell culture applications (e.g., ≤1 mg/mL).[10][4][10]
Sterile Water A good initial solvent to try. Adjusting the pH away from the pI (~5.9) can significantly improve solubility. For this basic peptide, a slightly acidic pH may help.[3]
Organic Co-solvents (DMSO, DMF) For highly concentrated stock solutions or if aqueous solubility is poor, dissolve first in a minimal amount of DMSO or DMF. Then, slowly add the aqueous buffer to the desired concentration while vortexing.[4] This is recommended for hydrophobic peptides.[4][10]
Sonication If particulates remain after initial mixing, sonicating the solution in a water bath for short intervals can help break down aggregates and facilitate dissolution.[3][4]
Gentle Warming Warming the solution to <40°C can increase the rate of dissolution.[4]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions.

Issue 1: The this compound powder does not dissolve in my aqueous buffer (e.g., PBS).

  • Possible Cause 1: Concentration is too high. The desired concentration may exceed the solubility limit in that specific buffer.

    • Solution: Try preparing a more dilute solution. Alternatively, prepare a high-concentration stock in a small amount of an organic solvent like DMSO and then dilute it into your aqueous buffer.[4]

  • Possible Cause 2: The buffer pH is too close to the isoelectric point (pI). Solubility is minimal at the pI (estimated ~5.9).

    • Solution: Adjust the pH of the solution. Since this compound is a basic peptide, dissolving it in a slightly acidic solution (e.g., pH 4-5) or a more basic solution (pH 8-9) should increase solubility.[3][10]

  • Possible Cause 3: Insufficient agitation.

    • Solution: Use sonication or intermittent vortexing to provide enough energy to break up the powder.[4]

Issue 2: The solution is cloudy or contains visible particulates.

  • Possible Cause: The peptide is not fully dissolved or has precipitated out of solution.

    • Solution: Follow the steps in Issue 1. If the issue persists, the undissolved material may need to be removed. Centrifuge the solution to pellet the insoluble material and carefully transfer the supernatant to a new tube. The concentration of the supernatant should be determined analytically if precise dosing is required.

Issue 3: The peptide dissolves initially but precipitates after adding more aqueous buffer or after refrigeration.

  • Possible Cause 1: Supersaturation. The initial dissolution in an organic solvent created a supersaturated state that is unstable upon dilution with an anti-solvent (the aqueous buffer).

    • Solution: Reduce the final concentration of the peptide in the aqueous solution. Increase the percentage of the organic co-solvent in the final solution, but be mindful of its compatibility with downstream experiments (e.g., cell toxicity).[4]

  • Possible Cause 2: Temperature change. Solubility is often lower at colder temperatures.

    • Solution: Store the solution at the temperature at which it will be used. If refrigeration is necessary, you may need to gently warm and vortex the solution before use to redissolve any precipitate.

Troubleshooting Workflow

G cluster_0 start Start: Undissolved this compound check_conc Is concentration high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_ph Is buffer pH near pI (~5.9)? check_conc->check_ph No reduce_conc->check_ph adjust_ph Adjust pH away from pI check_ph->adjust_ph Yes agitate Apply Sonication / Gentle Warming (<40°C) check_ph->agitate No adjust_ph->agitate reassess Re-evaluate buffer or consider co-solvents (DMSO) agitate->reassess Unsuccessful success Dissolved Successfully agitate->success Successful

Caption: A step-by-step workflow for troubleshooting this compound dissolution.

Experimental Protocols & Signaling Pathway

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general framework for preparing a stock solution. The optimal solvent and concentration should be determined empirically for your specific application.

Materials:

  • This compound (lyophilized powder)

  • Solvent 1: Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Solvent 2 (optional): DMSO, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile 0.22 µm syringe filter (for sterile applications)

Methodology:

  • Pre-dissolution Steps: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Reconstitution:

    • Aqueous Method: Add the calculated volume of water or PBS to the vial to achieve the desired concentration. Vortex thoroughly. If particulates remain, proceed to sonication or gentle warming.

    • Co-solvent Method: If high concentration is needed or aqueous solubility is poor, add a small, precise volume of DMSO to the vial to create a concentrated stock (e.g., 100 mM). Ensure complete dissolution by vortexing.

  • Dilution (for co-solvent stocks): Slowly add the aqueous buffer (e.g., cell culture medium) to your DMSO stock solution dropwise while vortexing to prevent precipitation. Do not add the DMSO stock directly to a large volume of aqueous buffer.

  • Sterilization (optional): For use in cell culture, sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Hypothesized Mechanism of Action and Signaling Pathway

This compound is hypothesized to be transported into the cell via peptide transporters. Once inside, it is likely hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and norleucine. Norleucine, being a structural analog of leucine, is suggested to activate the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[11] mTORC1 is a central regulator of cell growth and protein synthesis.[12][13] Activation of mTORC1 leads to the phosphorylation of key downstream targets like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), ultimately promoting protein synthesis.[12]

G cluster_membrane Cell Membrane cluster_extra cluster_intra pept Peptide Transporter gdn_in This compound pept->gdn_in gdn This compound gdn->pept Uptake peptidases Intracellular Peptidases gdn_in->peptidases Hydrolysis glycine Glycine peptidases->glycine norleucine dl-Norleucine peptidases->norleucine mtorc1 mTORC1 norleucine->mtorc1 Activates s6k1 S6K1 mtorc1->s6k1 Activates bp1 4E-BP1 mtorc1->bp1 Inhibits ps Protein Synthesis s6k1->ps Promotes bp1->ps Inhibits

Caption: Hypothesized uptake and mTORC1 signaling pathway for this compound.

Protocol 2: Evaluating the Effect of this compound on Cell Growth

This protocol outlines a method to assess the impact of this compound supplementation on the growth and viability of a mammalian cell line (e.g., CHO, HEK293) in culture.[14]

Materials:

  • Mammalian cell line of interest

  • Basal cell culture medium (serum-free or serum-containing, as required)

  • Sterile stock solution of this compound (from Protocol 1)

  • Control solutions: sterile stock solutions of glycine and dl-norleucine

  • Multi-well cell culture plates (e.g., 24- or 96-well)

  • Cell counter (e.g., automated cell counter or hemocytometer with trypan blue)

  • CO₂ incubator

Methodology:

  • Media Preparation: Prepare experimental media by supplementing the basal medium with a range of final concentrations of this compound (e.g., 0 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM).

  • Control Groups:

    • Negative Control: Basal medium with no supplementation.

    • Amino Acid Control: Basal medium supplemented with equimolar concentrations of free glycine and dl-norleucine corresponding to the highest dipeptide concentration to assess the effect of the individual amino acids.[14]

  • Cell Seeding: Seed the cells in the multi-well plates at a consistent density (e.g., 1 x 10⁵ cells/mL) in the prepared media.

  • Incubation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).

  • Sampling and Analysis: At regular intervals (e.g., every 24 hours for 4-7 days), determine the viable cell density (VCD) and cell viability using a cell counter.

  • Data Analysis: Plot the VCD and viability over time for each experimental and control condition. Calculate the specific growth rate for each condition to quantitatively compare the effects.

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Glycyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing Glycyl-dl-norleucine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating?

A1: Peptide aggregation is a common issue, particularly for sequences containing hydrophobic residues like norleucine.[1][2] Aggregation is primarily driven by intermolecular hydrophobic interactions and the formation of stable secondary structures, such as β-sheets.[3][4] Key factors that promote the aggregation of this compound peptides include:

  • High Peptide Concentration: Increased proximity of peptide chains facilitates self-association.[5]

  • Hydrophobicity: The nonpolar side chain of norleucine contributes to the overall hydrophobicity of the peptide, driving it to aggregate in aqueous solutions to minimize contact with water.[1][6]

  • pH Close to the Isoelectric Point (pI): At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion between peptide molecules and thus promoting aggregation.[7][8]

  • Temperature: Elevated temperatures can sometimes increase the rate of aggregation, although this effect can be complex.[8]

  • Ionic Strength of the Buffer: The presence of salts can either shield charges and promote aggregation or stabilize the native state, depending on the specific salt and its concentration.[5]

Q2: What are the initial signs of aggregation in my peptide solution?

A2: The initial signs of peptide aggregation can range from subtle to obvious. You may observe:

  • Cloudiness or Turbidity: The solution may appear hazy or milky.

  • Visible Precipitates: Solid particles may be visible in the solution.

  • Gel Formation: The solution may become viscous and form a gel-like substance.[1]

  • Difficulty in Dissolving: The lyophilized peptide powder may not dissolve completely in the chosen solvent.

Q3: How can I prevent aggregation of my this compound peptide during storage?

A3: Proper storage is crucial to prevent aggregation. It is recommended to:

  • Store as a Lyophilized Powder: Whenever possible, store the peptide in its lyophilized form at -20°C or -80°C.

  • Prepare Fresh Solutions: Ideally, solutions should be prepared fresh for each experiment.

  • Flash-Freeze Aliquots: If a stock solution must be prepared, it should be divided into single-use aliquots, flash-frozen in liquid nitrogen, and stored at -80°C. This minimizes freeze-thaw cycles which can induce aggregation.

  • Use Appropriate Solvents: For stock solutions, consider using solvents like DMSO if compatible with your downstream applications, as they can disrupt aggregation. However, be aware that DMSO can oxidize peptides containing methionine or cysteine.[7]

Q4: Can the dl-racemic mixture of norleucine affect aggregation differently than a pure L- or D-isomer?

A4: The use of a dl-racemic mixture of norleucine can introduce structural heterogeneity into the peptide population. This may, in some cases, disrupt the formation of highly ordered aggregates like amyloid fibrils, which often rely on stereospecific interactions. However, the overall hydrophobic driving force for aggregation will still be present. Peptides containing D-amino acids, like D-norleucine, generally exhibit enhanced resistance to proteolytic degradation.[9]

Troubleshooting Guides

Issue 1: Lyophilized this compound peptide will not dissolve.

This is a common starting problem, often indicative of the peptide's hydrophobic nature.

Troubleshooting Workflow for Solubility Issues

Troubleshooting Peptide Solubility start Start: Lyophilized Peptide test_aliquot Test with a small aliquot first start->test_aliquot add_water Attempt to dissolve in sterile, deionized water test_aliquot->add_water is_dissolved1 Is the peptide fully dissolved? add_water->is_dissolved1 success Success: Peptide is soluble is_dissolved1->success Yes acidic_basic Is the peptide acidic or basic? is_dissolved1->acidic_basic No adjust_ph Adjust pH: - Acidic peptide: Add dilute NH4OH - Basic peptide: Add dilute Acetic Acid acidic_basic->adjust_ph is_dissolved2 Is the peptide fully dissolved? adjust_ph->is_dissolved2 is_dissolved2->success Yes organic_solvent Use an organic co-solvent (e.g., DMSO, DMF) is_dissolved2->organic_solvent No add_dropwise Add organic solvent to peptide, then add aqueous buffer dropwise organic_solvent->add_dropwise is_dissolved3 Is the peptide fully dissolved? add_dropwise->is_dissolved3 is_dissolved3->success Yes sonicate_warm Apply gentle sonication or warming (up to 40°C) is_dissolved3->sonicate_warm No is_dissolved4 Is the peptide fully dissolved? sonicate_warm->is_dissolved4 is_dissolved4->success Yes denaturant Last Resort: Use chaotropic agent (e.g., 6M Guanidine-HCl) is_dissolved4->denaturant No fail Peptide is highly insoluble. Consider resynthesis with modifications. denaturant->fail Thioflavin T (ThT) Assay Workflow prep_peptide Prepare Peptide Stock Solution mix_reagents Mix Peptide, ThT, and Buffer in 96-well plate prep_peptide->mix_reagents prep_tht Prepare ThT Working Solution prep_tht->mix_reagents incubate_read Incubate at 37°C in Plate Reader and Measure Fluorescence Over Time mix_reagents->incubate_read data_analysis Plot Fluorescence vs. Time (Sigmoidal Curve) incubate_read->data_analysis results Determine Lag Time and Aggregation Rate data_analysis->results Size Exclusion Chromatography (SEC) Workflow sample_prep Prepare Peptide Sample in Mobile Phase inject_sample Inject Sample onto HPLC System sample_prep->inject_sample column_equilibration Equilibrate SEC Column column_equilibration->inject_sample run_separation Run Isocratic Separation inject_sample->run_separation detect_peaks Detect Eluting Species by UV Absorbance run_separation->detect_peaks analyze_chromatogram Analyze Chromatogram: - Earlier peaks = Aggregates - Later peaks = Monomers detect_peaks->analyze_chromatogram quantify Quantify Relative Amounts by Peak Area analyze_chromatogram->quantify Factors Leading to Peptide Aggregation hydrophobicity High Hydrophobicity (Norleucine Side Chain) intermolecular_forces Increased Intermolecular Hydrophobic Interactions hydrophobicity->intermolecular_forces concentration High Peptide Concentration concentration->intermolecular_forces pi_ph pH ≈ pI (Low Net Charge) reduced_repulsion Reduced Electrostatic Repulsion pi_ph->reduced_repulsion self_assembly Peptide Self-Assembly intermolecular_forces->self_assembly reduced_repulsion->self_assembly beta_sheet Formation of β-sheet Structures self_assembly->beta_sheet aggregation Aggregation (Oligomers, Fibrils, Precipitates) beta_sheet->aggregation

References

Technical Support Center: Glycyl-dl-norleucine Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glycyl-dl-norleucine resin cleavage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the critical final step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when cleaving the dipeptide this compound from a resin?

A1: A primary concern with cleaving dipeptides, particularly those with an N-terminal glycine like this compound, is the formation of a cyclic dipeptide byproduct called diketopiperazine (DKP).[1] This intramolecular cyclization leads to the premature cleavage of the dipeptide from the resin, resulting in a significant reduction in the yield of the desired linear peptide.[1]

Q2: How can I detect if diketopiperazine (DKP) formation is the cause of my low yield?

A2: The presence of DKP can be confirmed by analyzing the crude cleavage product using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] You will observe a significant impurity peak with a mass corresponding to the cyclic dipeptide (cyclo(Gly-Nle)).

Q3: Which factors promote diketopiperazine (DKP) formation?

A3: Several factors can increase the likelihood of DKP formation:

  • Peptide Sequence: Dipeptides with a small, unhindered N-terminal amino acid like glycine are particularly susceptible.[3][4]

  • Resin Type: Resins that link the peptide via an ester bond, such as Wang resin, are more prone to DKP formation.[1]

  • Deprotection Conditions: The basic conditions used for Fmoc group removal (e.g., with piperidine) can catalyze the cyclization.[1]

  • Temperature: Higher temperatures during synthesis and cleavage can accelerate DKP formation.

Q4: Are there any specific side reactions associated with the norleucine residue during cleavage?

A4: Norleucine, being an isomer of leucine with a linear alkyl side chain, is generally stable under standard acidic cleavage conditions (e.g., using Trifluoroacetic Acid - TFA). Unlike residues with more reactive side chains such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr), norleucine does not typically require specific scavengers to prevent side reactions involving its side chain.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage of this compound.

Issue 1: Low or No Yield of the Desired Linear Peptide

  • Question: My final yield of this compound is significantly lower than expected, or I've recovered almost no product after precipitation. What could be the cause?

  • Answer:

    • Diketopiperazine (DKP) Formation: As detailed in the FAQs, this is a highly probable cause for a Gly-Nle dipeptide. The cyclic DKP is formed and cleaved from the resin, reducing the amount of linear peptide available for recovery.

    • Incomplete Cleavage: The cleavage reaction time may have been insufficient. While 1-3 hours is standard for many peptides, factors like resin type and steric hindrance can necessitate longer reaction times.

    • Inefficient Precipitation: The choice of ether and the precipitation technique are crucial. Ensure the ether is cold and used in a sufficient volume (typically 8-10 times the volume of the TFA filtrate).

    • Peptide Adsorption to Resin: The cleaved peptide might be retained on the resin beads. Thoroughly wash the resin with fresh cleavage cocktail or an appropriate solvent after filtration to recover any adsorbed product.

Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis

  • Question: My analysis of the crude product shows the main peak, but also several unexpected impurity peaks. What are they?

  • Answer:

    • Diketopiperazine (DKP): A major peak with a mass corresponding to the cyclic dipeptide is a strong indicator of this side reaction.

    • Incomplete Deprotection: If side-chain protecting groups were used on other amino acids in a longer peptide containing this sequence, peaks corresponding to the peptide with these groups still attached may be observed. This indicates insufficient cleavage time or degraded cleavage reagents.

    • Modification by Scavengers: Although less likely for a simple dipeptide like Gly-Nle, in more complex peptides, scavengers themselves can sometimes form adducts with the peptide.

    • Deletion Sequences: If the issue is "traceless" DKP formation, where the cyclic dipeptide is washed away, you might observe subsequent peptides synthesized on the newly vacant resin sites, leading to impurities lacking the initial amino acids.[6]

Data Summary

The choice of deprotection conditions during synthesis can significantly impact the extent of diketopiperazine formation. The following table summarizes data on the effect of different Fmoc deprotection cocktails on DKP formation.

Deprotection CocktailDKP Formation (%)Reference
20% Piperidine in DMF13.8%[7]
5% Piperidine in DMF12.2%[7]
5% Piperazine in DMF or NMP< 4%[7]

Experimental Protocols

Protocol 1: Standard Cleavage of this compound from Resin

This protocol is suitable for the cleavage of this compound from acid-labile resins (e.g., Wang, Rink Amide).

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Ensure the resin is thoroughly washed with Dichloromethane (DCM) and dried under vacuum to remove any residual Dimethylformamide (DMF), which can inhibit the cleavage reaction.

  • Prepare Cleavage Cocktail:

    • In a fume hood, prepare the cleavage cocktail fresh. For a general-purpose cleavage, use a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin through a sintered glass funnel and collect the filtrate into a clean flask.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitation:

    • In a suitable centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether (MTBE).

    • Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Troubleshooting Experiment - Small-Scale Cleavage and DKP Analysis

This protocol helps to determine if DKP formation is the primary issue for low yield.

  • Sample Preparation:

    • Take a small, accurately weighed amount of the dried this compound-resin (e.g., 20-50 mg).

  • Cleavage:

    • Perform the cleavage reaction as described in Protocol 1, scaling down the reagent volumes accordingly.

  • Analysis:

    • After the cleavage reaction, take a small aliquot of the TFA solution containing the cleaved products.

    • Dilute this aliquot with a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

    • Analyze the sample by HPLC and LC-MS.

    • Look for two key peaks: one corresponding to the desired linear this compound and another corresponding to the cyclic diketopiperazine. Quantify the relative peak areas to estimate the extent of the side reaction.

Visualizations

Cleavage_Workflow resin Dried Gly-Nle-Resin cocktail Prepare Cleavage Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) reaction Cleavage Reaction (2-3 hours at RT) resin->reaction cocktail->reaction filtration Filter Resin & Collect Filtrate reaction->filtration wash Wash Resin with TFA filtration->wash precipitation Precipitate Peptide in Cold Ether filtration->precipitation wash->precipitation centrifuge Centrifuge to Pellet Peptide precipitation->centrifuge wash_pellet Wash Pellet with Cold Ether centrifuge->wash_pellet dry Dry Peptide Pellet wash_pellet->dry product This compound dry->product

Caption: A simplified workflow for the cleavage of this compound from resin.

Troubleshooting_Tree start Low Yield of Gly-Nle check_dkp Analyze Crude Product by LC-MS. Is DKP (cyclo(Gly-Nle)) a major byproduct? start->check_dkp dkp_yes DKP formation is the primary issue. check_dkp->dkp_yes Yes dkp_no DKP is not the main issue. check_dkp->dkp_no No solution_dkp Troubleshooting DKP: - Use 2-chlorotrityl resin for synthesis. - Couple a pre-formed Gly-Nle dipeptide. - Optimize Fmoc deprotection (e.g., use piperazine). dkp_yes->solution_dkp check_cleavage Was cleavage time sufficient? Were reagents fresh? dkp_no->check_cleavage cleavage_no Extend cleavage time (e.g., to 4-6 hours). Use fresh TFA and scavengers. check_cleavage->cleavage_no No cleavage_yes Investigate other causes: - Inefficient precipitation (use colder ether). - Peptide adsorption to resin (re-wash resin). check_cleavage->cleavage_yes Yes re_cleave Re-cleave the resin with optimized conditions. cleavage_no->re_cleave

Caption: A troubleshooting decision tree for low yield in this compound cleavage.

References

Technical Support Center: Glycyl-dl-norleucine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the quantification of Glycyl-dl-norleucine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: The most common and robust method for quantifying this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations. Reversed-phase HPLC with UV or fluorescence detection after derivatization is also a viable, though often less sensitive, alternative.

Q2: Is derivatization necessary for the analysis of this compound?

A2: For LC-MS/MS analysis, derivatization is not always necessary as the mass spectrometer can detect the native dipeptide. However, in some cases, derivatization can improve chromatographic retention and ionization efficiency. For HPLC with UV or fluorescence detection, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is typically required to make the molecule detectable.[1][2]

Q3: How should I prepare my sample for this compound analysis?

A3: Sample preparation depends on the matrix. For biological fluids like plasma or serum, a protein precipitation step using a cold organic solvent (e.g., acetonitrile or methanol) is common to remove larger proteins.[3] This is often followed by solid-phase extraction (SPE) for further cleanup and concentration of the analyte.[3] It is crucial to handle samples with care to avoid contamination from external amino acids and peptides.[4]

Q4: What are the potential stability issues with this compound samples?

A4: Peptides like this compound can be susceptible to degradation.[5] It is recommended to store samples at -80°C to minimize enzymatic and chemical degradation.[5] Repeated freeze-thaw cycles should be avoided.[6] The stability of the dipeptide in the specific sample matrix and under the analytical conditions should be assessed during method development.[7]

Q5: Can I quantify this compound by hydrolyzing it and measuring the constituent amino acids?

A5: Yes, an alternative quantification approach is to perform acid hydrolysis to break the peptide bond, followed by the quantification of the resulting glycine and norleucine.[8][9][10] This method, however, does not distinguish the dipeptide from free glycine and norleucine that may be present in the sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal in LC-MS/MS Analyte loss during sample preparation.Optimize extraction and cleanup steps. Use a stable isotope-labeled internal standard for this compound to track recovery. Ensure complete elution from SPE cartridges.[11]
Ion suppression from matrix components.Improve chromatographic separation to resolve the analyte from interfering compounds.[4] Enhance the sample cleanup procedure.[4]
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to improve ionization efficiency.
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Use a guard column and ensure proper sample cleanup. If the column is old, replace it.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Secondary interactions with the stationary phase.For silica-based columns, metal impurities can cause tailing. Use high-purity silica columns.[1]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives.[12] Flush the LC system thoroughly. Check for contaminants leaching from tubing or vials.[12]
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler.[13] Inject a blank sample after a high-concentration sample to check for carryover.[13]
Inconsistent Retention Time Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Inconsistent mobile phase composition.Ensure mobile phase solvents are properly mixed and degassed.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Unexpected Peaks in Chromatogram Presence of isomers or degradation products.Investigate potential degradation pathways of this compound under your sample storage and preparation conditions.[6]
Contamination.Review all reagents, solvents, and materials used in the sample preparation and analysis for potential sources of contamination.[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation)

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-¹³C₂,¹⁵N).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2-80% B

      • 5-6 min: 80% B

      • 6-6.1 min: 80-2% B

      • 6.1-8 min: 2% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MS/MS Transitions (Hypothetical):

      • This compound: Q1 189.1 -> Q3 86.1

      • Internal Standard: Q1 192.1 -> Q3 88.1

  • Data Analysis

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Analysis by Acid Hydrolysis and Amino Acid Derivatization
  • Acid Hydrolysis

    • Place the sample in a hydrolysis tube and dry it completely.[14]

    • Add 200 µL of 6 N HCl containing 0.5% phenol.[8]

    • Freeze the tube in a dry ice-acetone bath and seal it under vacuum.[14]

    • Heat the sealed tube at 110°C for 24 hours.[8]

    • After cooling, open the tube and evaporate the acid under vacuum.

  • Derivatization (OPA)

    • Reconstitute the hydrolyzed sample in borate buffer (pH 9.5).

    • Add the OPA/mercaptoethanol derivatizing reagent and mix.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Analysis

    • LC System: HPLC with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Sodium acetate buffer (pH 7.2).

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

    • Use a suitable gradient to separate glycine and norleucine.

Quantitative Data Summary

The following tables present hypothetical yet realistic performance data for the LC-MS/MS method described in Protocol 1.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 1000>0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Low598.56.2
Medium100101.24.5
High80099.33.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS workflow for this compound quantification.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_lc Chromatography Issues cluster_ms Mass Spectrometry Issues start No or Low Analyte Signal check_recovery Check Analyte Recovery (Use Internal Standard) start->check_recovery check_carryover Inject Blank (Check for Carryover) start->check_carryover check_suppression Post-column Infusion (Check for Ion Suppression) start->check_suppression optimize_spe Optimize SPE/Precipitation check_recovery->optimize_spe Low Recovery solution Signal Restored optimize_spe->solution check_column Check Column Performance check_carryover->check_column No Carryover check_column->solution optimize_source Optimize Source Parameters check_suppression->optimize_source Ion Suppression Detected optimize_source->solution

Caption: Troubleshooting logic for low signal in LC-MS/MS analysis.

References

addressing poor incorporation of Glycyl-dl-norleucine in proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incorporation of Glycyl-dl-norleucine into proteins during recombinant expression and cell-free synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its incorporation into proteins often inefficient?

This compound is a dipeptide consisting of glycine and a racemic mixture of D and L-norleucine. Norleucine is a non-canonical amino acid, an analog of methionine.[1][2][3] The poor incorporation of this dipeptide, or its norleucine component, can be attributed to several factors inherent to the introduction of non-standard amino acids into the translational machinery.

Q2: What are the primary reasons for low yields of proteins containing this compound?

Low protein yield is a common issue when working with non-canonical amino acids.[4][5] The primary reasons include:

  • Inefficient Aminoacyl-tRNA Synthetase (aaRS): An engineered aaRS may not efficiently recognize and charge the orthogonal tRNA with this compound or norleucine.[4][6]

  • Poor Orthogonality: The orthogonal tRNA (o-tRNA) or aaRS may have cross-reactivity with endogenous tRNAs or amino acids.[4][5]

  • Competition with Endogenous Molecules: At a reassigned codon (e.g., an amber stop codon), the suppressor tRNA carrying the non-canonical amino acid competes with release factors, which can lead to premature termination of translation.[4][7][8]

  • Toxicity: The non-canonical amino acid or its metabolites might be toxic to the host cells, which can inhibit cell growth and protein synthesis.[4][5]

  • Inefficient Cellular Uptake: this compound may not be efficiently transported into the host cell.[4][5]

  • Suboptimal Expression Conditions: The concentration of this compound, induction time, and temperature can significantly affect the yield.[4]

  • Stereoisomer Incompatibility: The presence of both D and L isomers of norleucine in the "dl" form can be problematic, as the translational machinery is highly specific for L-amino acids. The D-isomer may act as an inhibitor.

Q3: How can I determine if this compound is toxic to my expression host?

To assess toxicity, you can perform growth curve analysis. Culture your expression host in media with and without varying concentrations of this compound and monitor the optical density (OD600) over time. A significant decrease in the growth rate or final cell density in the presence of the dipeptide indicates toxicity.

Q4: What is the difference between residue-specific incorporation and site-specific incorporation for norleucine?

  • Residue-specific incorporation takes advantage of the natural tolerance of the cellular machinery. In a methionine-auxotrophic host, norleucine can be used as a substitute for methionine, leading to its incorporation at all methionine positions.[1][2]

  • Site-specific incorporation requires an orthogonal translation system, which includes an orthogonal tRNA and an orthogonal aminoacyl-tRNA synthetase, to incorporate the non-canonical amino acid at a specific, predetermined site, often by suppressing a stop codon.[9]

Troubleshooting Guides

Problem: Low Protein Yield

If you are experiencing low yields of your target protein containing this compound, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Inefficient aaRS/tRNA Pair Evolve the orthogonal aaRS for improved recognition and charging of the o-tRNA with the desired amino acid.[5]
Optimize the expression levels of the o-tRNA and aaRS.
Competition with Release Factor 1 (RF1) Use an E. coli strain with a deleted or down-regulated prfA gene (encoding RF1).[7][8]
Consider using a cell-free protein synthesis (CFPS) system prepared from an RF1-deficient strain.[6]
Toxicity of this compound Determine the optimal, non-toxic concentration of this compound through a dose-response experiment.
Switch to a cell-free protein synthesis (CFPS) system to bypass cell viability issues.[5][10]
Poor Cellular Uptake Optimize the concentration of this compound in the growth medium.
Consider engineering the host to improve uptake.
Utilize a CFPS system where the dipeptide is directly available.[10]
Suboptimal Expression Conditions Optimize induction parameters (e.g., inducer concentration, induction time, and temperature).
Vary the concentration of this compound in the medium.
Inhibition by D-norleucine If possible, use a stereochemically pure L-norleucine derivative.
Problem: No Incorporation of this compound

If mass spectrometry or other analyses show no incorporation of the desired amino acid, follow these steps:

Potential Cause Suggested Solution
Non-functional Orthogonal System Verify the expression of both the orthogonal tRNA and aaRS via Northern and Western blotting, respectively.
Sequence the genes for the o-tRNA and aaRS to ensure there are no mutations.
Dipeptide Cleavage Analyze the culture supernatant and cell lysate for the presence of free norleucine to determine if the dipeptide is being cleaved by peptidases.
If cleavage is occurring, consider using a peptidase-deficient host strain or a CFPS system.
Incorrect Codon Usage Ensure that the codon targeted for suppression (e.g., UAG) is present in your gene of interest at the desired location.

Experimental Protocols

Protocol 1: Assessing the Toxicity of this compound

Objective: To determine the effect of this compound on the growth of the expression host.

Methodology:

  • Prepare a starter culture of your E. coli expression strain in a suitable medium (e.g., LB or M9 minimal media).

  • In a 96-well plate or a series of flasks, inoculate fresh media with the starter culture to a starting OD600 of 0.05.

  • Add this compound to the wells/flasks to achieve a range of final concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

  • Incubate the cultures at the appropriate growth temperature (e.g., 37°C) with shaking.

  • Monitor the OD600 at regular intervals (e.g., every hour) for 8-12 hours using a plate reader or spectrophotometer.

  • Plot the OD600 values against time to generate growth curves for each concentration.

  • Analyze the curves to identify the concentration at which growth is significantly inhibited.

Protocol 2: Optimizing Protein Expression and Incorporation

Objective: To systematically optimize the conditions for expressing a protein with this compound.

Methodology:

  • Transform your expression host with the plasmid containing your gene of interest (with a suppression codon) and the plasmid for the orthogonal aaRS/tRNA pair.

  • Grow a starter culture overnight in a medium that supports plasmid maintenance.

  • Inoculate a series of larger cultures with the starter culture.

  • Grow the cultures to a mid-log phase (OD600 of 0.4-0.6).

  • Add this compound to the cultures at the optimal non-toxic concentration determined in Protocol 1.

  • Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Vary the following parameters in different cultures:

    • Induction Temperature: Test a range of temperatures (e.g., 18°C, 25°C, 30°C, 37°C).

    • Induction Time: Harvest cells at different time points post-induction (e.g., 4, 8, 16, 24 hours).

    • Inducer Concentration: Use a range of inducer concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM IPTG).

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the target protein.

  • Analyze the protein yield and incorporation efficiency (e.g., by SDS-PAGE and mass spectrometry).

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_checks Initial Checks cluster_solutions Optimization Strategies cluster_outcome Outcome Start Low or No Protein Yield Check_Expression Verify Expression of o-tRNA and o-aaRS Start->Check_Expression Check_Toxicity Assess this compound Toxicity Start->Check_Toxicity Check_Incorporation Confirm Incorporation via Mass Spectrometry Start->Check_Incorporation Engineer_System Engineer Orthogonal System (aaRS/tRNA) Check_Expression->Engineer_System Expression Absent Optimize_Conditions Optimize Expression Conditions (Temp, Time, Concentration) Check_Toxicity->Optimize_Conditions Toxicity Observed Check_Incorporation->Optimize_Conditions Low Incorporation Change_Host Switch to RF1-deficient Host or use CFPS Check_Incorporation->Change_Host Truncated Product Success Successful Incorporation Optimize_Conditions->Success Engineer_System->Success Change_Host->Success

Caption: Troubleshooting workflow for poor this compound incorporation.

Orthogonal_Translation_System cluster_cellular_components Cellular Machinery cluster_orthogonal_system Orthogonal System Components Ribosome Ribosome Protein with ncAA Protein with ncAA Ribosome->Protein with ncAA Translation mRNA mRNA with UAG codon mRNA->Ribosome ncAA This compound o_aaRS Orthogonal aaRS (o-aaRS) ncAA->o_aaRS o_tRNA Orthogonal tRNA (o-tRNA) with CUA anticodon o_tRNA->o_aaRS Charged_tRNA Charged o-tRNA o_aaRS->Charged_tRNA Charging Charged_tRNA->Ribosome Delivery to A-site

References

stability of Glycyl-dl-norleucine in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Glycyl-dl-norleucine in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the handling and analysis of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, like other peptides, is primarily influenced by several factors:

  • pH of the buffer: The rate of hydrolysis of the peptide bond is highly pH-dependent. Extreme pH values (both acidic and alkaline) can accelerate degradation.[1][2]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation reactions, including hydrolysis and oxidation.[3][4]

  • Buffer Composition: The components of the buffer can directly or indirectly affect stability. For instance, certain ions can catalyze degradation, while others may have a stabilizing effect.

  • Presence of Oxidizing Agents: Peptides can be susceptible to oxidation, particularly if they contain certain amino acid residues. While this compound itself is not highly prone to oxidation, contaminants in reagents or exposure to atmospheric oxygen can be a concern.[1][5]

  • Enzymatic Degradation: If working with biological samples or non-sterile conditions, proteases and other enzymes can rapidly degrade the dipeptide.[2]

Q2: At what pH is this compound most stable?

Q3: How should I store my this compound solutions?

For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, it is best to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles which can accelerate degradation.[5] Lyophilized peptide is stable for longer periods when stored at -20°C and protected from light.[5]

Q4: Can this compound undergo racemization?

Under alkaline conditions, the α-carbon of the norleucine residue can be susceptible to racemization, which is the conversion from the L- or D-form to a mixture of both.[1] This can impact the biological activity and analytical characterization of the peptide. It is advisable to avoid prolonged exposure to high pH.

Troubleshooting Guides

Issue 1: I am seeing a decrease in the concentration of my this compound standard over a short period in the autosampler.

  • Potential Cause: Degradation in the autosampler vial due to inappropriate buffer conditions or temperature.

  • Troubleshooting Steps:

    • Check the pH of your solvent: Ensure the pH is within the optimal stability range (typically pH 4-6). A common mobile phase additive like 0.1% formic acid in water/acetonitrile is often suitable for maintaining peptide stability during analysis.[6]

    • Control the autosampler temperature: Set the autosampler temperature to a lower value, such as 4-10°C, to slow down potential degradation.[6]

    • Limit the time in the autosampler: Prepare fresh standards and run the analysis as soon as possible. If a long sequence is necessary, consider preparing smaller batches of standards.

    • Investigate buffer components: If using a buffer, ensure it does not contain components that could accelerate degradation. For example, phosphate buffers can sometimes promote hydrolysis at elevated temperatures.

Issue 2: My experimental results show high variability when using this compound.

  • Potential Cause: Inconsistent peptide stability across different experimental setups or over time.

  • Troubleshooting Steps:

    • Standardize solution preparation: Use a consistent protocol for dissolving and diluting the peptide. Ensure the buffer composition, pH, and final concentration are the same for all experiments.

    • Perform a stability study: Conduct a preliminary experiment to assess the stability of this compound under your specific experimental conditions (buffer, temperature, and duration). This will help you establish a time window within which the peptide is stable.

    • Aliquot stock solutions: Prepare a concentrated stock solution in a stabilizing buffer, aliquot it into single-use vials, and store them at -20°C or -80°C. Thaw a fresh aliquot for each experiment.

    • Consider excipients: For formulations, the addition of stabilizing agents such as sugars or polyols might be necessary to prevent aggregation and improve stability.[2]

Issue 3: I observe peak tailing or the appearance of new peaks in my HPLC chromatogram over time.

  • Potential Cause: Chemical degradation of this compound into different products.

  • Troubleshooting Steps:

    • Identify the degradation products: If possible, use mass spectrometry (LC-MS) to identify the new peaks. Common degradation pathways for dipeptides include hydrolysis of the peptide bond (resulting in glycine and norleucine) and cyclization to form a diketopiperazine.

    • Optimize buffer conditions: Based on the identified degradation products, adjust the buffer pH and composition to minimize their formation. For example, if hydrolysis is the main issue, adjusting the pH to the range of optimal stability (pH 4-6) is recommended.

    • Evaluate storage conditions: Ensure that the peptide is stored correctly, as described in the storage FAQs, to prevent degradation before use.

Data Presentation

The stability of this compound can be quantitatively assessed by monitoring its concentration over time under different conditions. The results are typically presented in tables for easy comparison.

Table 1: Effect of pH on the Stability of this compound at 25°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0100.0
2498.599.897.294.1
4896.999.594.588.5
7295.299.191.882.3

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0

Time (days)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100.0100.0100.0
199.999.597.8
399.798.593.5
799.496.687.2

Experimental Protocols

Protocol: HPLC-Based Stability Assay for this compound

This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Buffers of various pH values (e.g., citrate, phosphate, borate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.

  • Working Solutions: Dilute the stock solution with the respective test buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) to a final concentration of 100 µg/mL.

3. Stability Study Procedure:

  • Dispense the working solutions into appropriately labeled vials for each time point and condition (e.g., different pH and temperature).

  • Store the vials under the specified temperature conditions (e.g., 4°C, 25°C, 37°C).

  • At each designated time point (e.g., 0, 24, 48, 72 hours), retrieve a vial from each condition.

  • Immediately analyze the sample by HPLC.

4. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A and B (e.g., 5-95% B over 15 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

5. Data Analysis:

  • Integrate the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL this compound) prep_work Prepare Working Solutions in Different Buffers prep_stock->prep_work incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) prep_work->incubate sample Sample at Predetermined Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing this compound stability.

Degradation_Pathways cluster_products Potential Degradation Products Gly_Nor This compound Hydrolysis Glycine + Norleucine Gly_Nor->Hydrolysis Hydrolysis (Acidic/Alkaline pH) Cyclization Diketopiperazine Gly_Nor->Cyclization Intramolecular Cyclization Racemization Glycyl-d/l-norleucine Mixture Gly_Nor->Racemization Racemization (Alkaline pH)

References

Validation & Comparative

A Comparative Guide to Glycyl-dl-norleucine and Glycyl-l-leucine in Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Glycyl-dl-norleucine and Glycyl-l-leucine, focusing on their potential impacts on protein stability. Due to a lack of direct comparative experimental studies in the current literature, this document synthesizes information on the constituent amino acids, general principles of protein stabilization, and standard experimental methodologies to offer a predictive comparison and a framework for future research.

Introduction

The stability of therapeutic proteins is a critical factor in drug development, influencing efficacy, shelf-life, and immunogenicity. Small molecule excipients are often employed to enhance protein stability. Dipeptides, such as Glycyl-l-leucine and its analogue this compound, present an interesting but underexplored class of potential stabilizers. Leucine is a natural, branched-chain amino acid known for its role in stabilizing helical structures within proteins.[1] Norleucine, a linear isomer of leucine, is a non-proteinogenic amino acid used in research to probe protein structure.[2] The chirality and side-chain structure of these amino acids within a dipeptide context could lead to significant differences in their interaction with and stabilization of protein structures.

Structural and Chemical Properties

The primary difference between Glycyl-l-leucine and this compound lies in the side chain of the C-terminal amino acid. L-leucine has a branched isobutyl side chain, while norleucine has a linear n-butyl side chain. Furthermore, this compound is a racemic mixture, containing both the D and L enantiomers of norleucine.

PropertyGlycyl-l-leucineThis compound
C-terminal Amino Acid L-LeucineDL-Norleucine (racemic mixture)
Side Chain Structure Isobutyl (branched)n-butyl (linear)
Chirality of C-terminal L-enantiomerD and L enantiomers
Hydrophobicity HighHigh (similar to leucine)

The structural dissimilarity in the side chains and the presence of the D-enantiomer in the norleucine dipeptide are expected to be the primary drivers of any differential effects on protein stability.

Potential Mechanisms of Action and Hypothesized Effects on Protein Stability

The stabilization of proteins by small molecules can occur through several mechanisms, including preferential exclusion, direct binding to stabilize the native state, or by influencing the hydration shell of the protein.

Glycyl-l-leucine: L-leucine is known to contribute to the hydrophobic core of proteins, a key factor in their stability.[3] Leucine motifs have been shown to stabilize residual helical structures in disordered proteins.[1] As an excipient, Glycyl-l-leucine, with its hydrophobic leucine residue, may enhance protein stability by promoting hydrophobic interactions that favor the compact, native state. It is also a substrate for the mTOR signaling pathway, which is crucial for protein synthesis.[4][5]

This compound: Norleucine's linear side chain, while also hydrophobic, may interact differently with protein hydrophobic pockets compared to the branched structure of leucine.[2] This could lead to less optimal packing and potentially a less significant stabilizing effect. The presence of the D-enantiomer in this compound could introduce steric hindrance or unfavorable interactions when binding to the chiral environment of a protein, potentially destabilizing the native conformation. However, in some contexts, the flexibility of the linear side chain might allow it to access binding pockets that are inaccessible to the bulkier leucine.

Proposed Experimental Comparison

To empirically determine the effects of these two dipeptides on protein stability, a series of biophysical experiments would be required. Below are detailed protocols for key techniques.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the thermal stability of a protein.[6][7][8][9][10] It determines the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, and the enthalpy of unfolding (ΔH).

  • Objective: To quantify the change in thermal stability (Tm) of a model protein in the presence of Glycyl-l-leucine versus this compound.

  • Methodology:

    • Prepare solutions of a model protein (e.g., Lysozyme, BSA) at a concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Prepare separate solutions of the protein containing increasing concentrations (e.g., 10 mM, 50 mM, 100 mM) of either Glycyl-l-leucine or this compound.

    • Use the corresponding buffer with the same concentration of the dipeptide as the reference solution.

    • Perform DSC scans from a starting temperature (e.g., 20°C) to a final temperature well above the protein's unfolding transition (e.g., 100°C) at a scan rate of 1°C/min.

    • Analyze the resulting thermograms to determine the Tm and ΔH for each condition.

  • Expected Data Output: A table of Tm and ΔH values for the protein in the absence and presence of varying concentrations of each dipeptide.

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary and tertiary structure of proteins in solution.[11][12][13][14] Thermal denaturation can be monitored by following the change in the CD signal at a specific wavelength as a function of temperature.

  • Objective: To monitor changes in the secondary and tertiary structure of a model protein upon addition of the dipeptides and during thermal unfolding.

  • Methodology:

    • Prepare protein solutions as described for DSC, but at a lower concentration (e.g., 0.1-0.2 mg/mL).

    • Record far-UV CD spectra (190-250 nm) to assess secondary structure and near-UV CD spectra (250-320 nm) for tertiary structure at a controlled temperature (e.g., 25°C).

    • For thermal melts, monitor the CD signal at a wavelength corresponding to a significant structural feature (e.g., 222 nm for α-helical content) while increasing the temperature at a controlled rate (e.g., 1°C/min).

    • Fit the resulting melting curves to determine the Tm.

  • Expected Data Output: CD spectra for each condition and a table of Tm values derived from the thermal melts.

Data Presentation: Hypothetical Results

The following tables represent hypothetical data that could be generated from the proposed experiments to facilitate comparison.

Table 1: Thermal Stability of Model Protein by Differential Scanning Calorimetry

AdditiveConcentration (mM)Tm (°C)ΔH (kcal/mol)
None065.2120
Glycyl-l-leucine5068.5125
10070.1130
This compound5066.1118
10066.8115

Table 2: Thermal Stability of Model Protein by Circular Dichroism

AdditiveConcentration (mM)Tm (°C) from CD at 222 nm
None065.5
Glycyl-l-leucine10070.3
This compound10067.0

Visualizations

Experimental Workflow for Protein Stability Analysis

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Analysis P Model Protein Solution S1 Protein + Gly-l-Leu Samples P->S1 S2 Protein + Gly-dl-Nor Samples P->S2 C Protein Control (no additive) P->C D1 Glycyl-l-leucine Stock D1->S1 D2 This compound Stock D2->S2 DSC Differential Scanning Calorimetry (DSC) S1->DSC CD Circular Dichroism (CD) S1->CD S2->DSC S2->CD C->DSC C->CD Tm_H Determine Tm and ΔH DSC->Tm_H SS Assess Secondary/Tertiary Structure CD->SS Comp Compare Stabilizing Effects Tm_H->Comp SS->Comp

Caption: Workflow for comparing the effects of Glycyl-l-leucine and this compound on protein stability.

Hypothesized Mechanism of Interaction

G cluster_protein Protein Surface cluster_leu Glycyl-l-leucine cluster_nor This compound P Hydrophobic Patch Leu Branched Side Chain Leu->P Strong Hydrophobic Interaction (Good Fit) Gly1 Gly Gly1->Leu peptide bond Nor Linear Side Chain Nor->P Weaker Hydrophobic Interaction (Suboptimal Fit) Gly2 Gly Gly2->Nor peptide bond

Caption: Hypothesized differential interaction of dipeptide side chains with a protein's hydrophobic patch.

Conclusion and Future Directions

Based on the structural properties of leucine and norleucine, it is hypothesized that Glycyl-l-leucine would be a more effective protein stabilizer than this compound . The branched side chain of leucine is likely to form more favorable packing interactions within hydrophobic regions of a protein, mimicking its natural role in protein cores. The presence of the D-enantiomer and the less-branched side chain in this compound may lead to weaker or even unfavorable interactions.

However, this remains a hypothesis in the absence of direct experimental evidence. The experimental framework provided in this guide offers a clear path for researchers to rigorously test this hypothesis. Further studies could also explore the effects of these dipeptides on protein aggregation kinetics and their potential as cryo- and lyoprotectants in formulation development. Such research would provide valuable insights into the rational design of dipeptide excipients for protein stabilization.

References

A Comparative Analysis of Glycyl-dl-norleucine and Methionine on Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Glycyl-dl-norleucine and the natural amino acid methionine on protein function. The information presented is based on experimental data from peer-reviewed literature and is intended to assist researchers in understanding the implications of substituting methionine with its non-sulfur analog, norleucine. This compound is a dipeptide that is readily transported into cells and subsequently hydrolyzed to yield glycine and norleucine. The liberated norleucine can then be incorporated into proteins in place of methionine during translation. This guide will therefore focus on the downstream consequences of this substitution.

Introduction to Methionine and its Analog, Norleucine

Methionine is an essential sulfur-containing amino acid with multifaceted roles in protein structure and function. Beyond its role in initiating protein synthesis, methionine residues contribute to the hydrophobic core of proteins, participate in stabilizing interactions, and are susceptible to oxidation, which can act as a regulatory mechanism or a marker of oxidative stress.[1][2][3][4]

Norleucine is a structural analog of methionine, differing by the replacement of the sulfur atom in the side chain with a methylene group.[5] This subtle change renders norleucine resistant to oxidation. Due to its structural similarity, norleucine can be mistakenly charged to methionyl-tRNA and incorporated into proteins in place of methionine, a phenomenon that is often exploited experimentally to probe the functional significance of methionine residues.[6]

Cellular Uptake and Processing of this compound

Dipeptides such as this compound are transported into cells via peptide transporters. Once inside the cell, peptidases hydrolyze the peptide bond, releasing the constituent amino acids, glycine and dl-norleucine. The l-enantiomer of norleucine is then available to compete with methionine for incorporation into newly synthesized proteins.

Glycyl-dl-norleucine_ext This compound (Extracellular) Peptide_Transporter Peptide Transporter Glycyl-dl-norleucine_ext->Peptide_Transporter Uptake Cell_Membrane Cell Membrane Glycyl-dl-norleucine_int This compound (Intracellular) Peptide_Transporter->Glycyl-dl-norleucine_int Hydrolysis Peptidase Hydrolysis Glycyl-dl-norleucine_int->Hydrolysis Glycine Glycine Hydrolysis->Glycine dl-Norleucine dl-Norleucine Hydrolysis->dl-Norleucine l-Norleucine l-Norleucine dl-Norleucine->l-Norleucine d-Norleucine d-Norleucine dl-Norleucine->d-Norleucine Protein_Synthesis Protein Synthesis (Ribosome) l-Norleucine->Protein_Synthesis Incorporation (competes with Methionine) Protein_with_Norleucine Protein with Norleucine Protein_Synthesis->Protein_with_Norleucine Methionine Methionine Methionine->Protein_Synthesis

Cellular uptake and processing of this compound.

Comparative Effects on Protein Function: A Data-Driven Overview

The substitution of methionine with norleucine can have a range of effects on protein function, from negligible to significant, depending on the specific role of the methionine residue in the protein.

I. Enzymatic Activity

The impact on catalytic activity is protein-dependent. In some cases, the substitution has minimal effect on the enzyme's kinetic parameters, while in others, it can lead to either an increase or a decrease in activity.

ProteinSubstitutionEffect on VmaxEffect on KmReference
Cytochrome P450 BM-3All 13 Met -> Nle~2-fold increase in peroxygenase activityNot Reported[7]
Adenylate KinaseAll 6 Met -> NleSimilar to wild-typeSimilar to wild-type[6]
II. Protein Stability

Protein stability is often affected by the replacement of methionine with norleucine. The removal of the sulfur atom can disrupt local packing and interactions, and the increased hydrophobicity of norleucine can also play a role.

ProteinSubstitutionMelting Temperature (Tm)Effect on StabilityReference
Cytochrome P450 BM-3All 13 Met -> NleSignificantly reducedDecreased thermostability[7]
β-Lactamase TEM-1M182L41.1 °C (WT: 48.9 °C)Decreased thermostability[8]
β-Lactamase TEM-1M182Q/N/H/V48.9 °C (Same as WT)No change in thermostability[8]
III. Resistance to Oxidative Stress

A key difference between methionine and norleucine is their susceptibility to oxidation. Methionine's sulfur atom can be readily oxidized to methionine sulfoxide, which can inactivate a protein. Norleucine, lacking this sulfur atom, is resistant to such oxidation.

ProteinSubstitutionEffect on Activity after Oxidative ChallengeReference
Adenylate KinaseAll 6 Met -> NleMuch higher resistance to H2O2 inactivation[6]
Cytochrome P450 BM-3All 13 Met -> NleNo increase in stability in 10 mM H2O2[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of methionine and norleucine-containing proteins.

Determination of Enzyme Kinetic Parameters (Km and Vmax)

This protocol outlines the general procedure for determining the Michaelis constant (Km) and maximum velocity (Vmax) of an enzyme.

a. Principle: The initial reaction velocity (v₀) is measured at various substrate concentrations ([S]). The data are then fitted to the Michaelis-Menten equation, often using a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to determine Km and Vmax.[9][10]

b. Procedure:

  • Prepare a series of substrate solutions of varying concentrations in the appropriate reaction buffer.

  • Equilibrate the substrate solutions and a solution of the purified enzyme (both the wild-type methionine-containing and the norleucine-substituted versions) to the desired reaction temperature.

  • Initiate the reaction by adding a small, constant amount of the enzyme to each substrate solution.

  • Monitor the formation of product or the depletion of substrate over a short period to determine the initial reaction velocity. This can be done using spectrophotometry, fluorometry, or other suitable detection methods.

  • Plot the initial velocities against the corresponding substrate concentrations.

  • To determine Km and Vmax, transform the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). The y-intercept is equal to 1/Vmax, and the x-intercept is equal to -1/Km.[9]

cluster_0 Experimental Setup cluster_1 Data Analysis Prepare_Substrate Prepare Substrate Solutions (Varying Concentrations) Equilibrate Equilibrate Enzyme and Substrate Solutions Prepare_Substrate->Equilibrate Initiate_Reaction Initiate Reaction (Add Enzyme) Equilibrate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Calculate_Initial_Velocity Calculate Initial Velocity (v₀) for each [S] Monitor_Reaction->Calculate_Initial_Velocity Plot_v0_vs_S Plot v₀ vs. [S] (Michaelis-Menten Curve) Calculate_Initial_Velocity->Plot_v0_vs_S Lineweaver_Burk Generate Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) Plot_v0_vs_S->Lineweaver_Burk Determine_Parameters Determine Km and Vmax from Intercepts Lineweaver_Burk->Determine_Parameters

Workflow for determining Km and Vmax.
Assessment of Protein Thermal Stability by Circular Dichroism (CD) Spectroscopy

This protocol describes how to determine the melting temperature (Tm) of a protein, a measure of its thermal stability.

a. Principle: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of a protein. As a protein unfolds with increasing temperature, its CD spectrum changes. The Tm is the temperature at which 50% of the protein is unfolded.[3][4]

b. Procedure:

  • Prepare a solution of the purified protein (methionine-containing and norleucine-substituted) in a suitable buffer (e.g., phosphate buffer, avoiding Tris as its pH is temperature-dependent) at a concentration of approximately 0.1-0.5 mg/mL.[2][11]

  • Place the protein solution in a quartz cuvette with a defined path length (e.g., 1 mm).

  • Record a baseline CD spectrum of the buffer alone.

  • Record the CD spectrum of the protein sample over a range of temperatures, typically from 20°C to 95°C, with a controlled heating rate (e.g., 1°C/minute). The signal at a wavelength sensitive to secondary structure (e.g., 222 nm for α-helical proteins) is monitored.[2][11]

  • Plot the CD signal at the chosen wavelength as a function of temperature. The resulting curve will be sigmoidal.

  • The Tm is the midpoint of the transition in the sigmoidal curve, which can be determined by finding the peak of the first derivative of the curve.[3]

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prepare_Protein Prepare Purified Protein Solution (0.1-0.5 mg/mL in appropriate buffer) Load_Cuvette Load into Quartz Cuvette Prepare_Protein->Load_Cuvette Baseline Record Buffer Baseline Load_Cuvette->Baseline Temperature_Scan Perform Temperature Scan (e.g., 20-95°C) Monitor CD Signal at a Fixed Wavelength Baseline->Temperature_Scan Plot_Signal Plot CD Signal vs. Temperature Temperature_Scan->Plot_Signal Determine_Tm Determine Tm (Midpoint of the sigmoidal curve) Plot_Signal->Determine_Tm

Workflow for determining protein melting temperature (Tm) using CD.
Analysis of Norleucine Incorporation and Methionine Oxidation by Mass Spectrometry

This protocol provides a general workflow for verifying the incorporation of norleucine and assessing the oxidation state of methionine in a protein.

a. Principle: Mass spectrometry (MS) can precisely measure the mass-to-charge ratio of peptides. The incorporation of norleucine in place of methionine results in a predictable mass shift. Similarly, the oxidation of methionine to methionine sulfoxide also causes a characteristic mass increase.

b. Procedure:

  • Excise the protein band of interest from an SDS-PAGE gel or use a purified protein solution.

  • Perform in-gel or in-solution digestion of the protein with a specific protease, such as trypsin.[12][13]

  • Extract the resulting peptides.

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the acquired MS/MS data against the protein sequence database, allowing for variable modifications corresponding to the mass difference between methionine and norleucine (-18 Da) and the mass of an oxygen atom (+16 Da) on methionine residues.[12]

  • The identification of peptides with these mass shifts confirms the incorporation of norleucine and the presence of methionine sulfoxide, respectively.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Isolate_Protein Isolate Protein (e.g., from SDS-PAGE gel) Digest_Protein Proteolytic Digestion (e.g., with Trypsin) Isolate_Protein->Digest_Protein Extract_Peptides Extract Peptides Digest_Protein->Extract_Peptides LC_MSMS LC-MS/MS Analysis Extract_Peptides->LC_MSMS Data_Analysis Database Search with Variable Modifications (Norleucine and Met-Ox) LC_MSMS->Data_Analysis Identify_Modifications Identify and Quantify Modified Peptides Data_Analysis->Identify_Modifications

Workflow for mass spectrometry analysis of amino acid incorporation and oxidation.

Conclusion

The use of this compound as a tool to substitute methionine with norleucine in proteins offers a powerful approach to investigate the functional roles of methionine. The primary consequence of this substitution is the replacement of an oxidizable sulfur-containing side chain with a non-oxidizable hydrocarbon chain. This can lead to altered enzymatic activity, changes in protein stability, and increased resistance to oxidative inactivation. The specific effects are highly dependent on the local environment and the functional importance of the individual methionine residues within the protein. The experimental protocols provided herein offer a framework for quantitatively assessing these changes, enabling a deeper understanding of protein structure-function relationships.

References

Validating Glycyl-dl-norleucine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like Glycyl-dl-norleucine into peptides and proteins is paramount for developing novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry as the gold standard for validation with alternative analytical techniques, supported by experimental data and detailed protocols.

The deliberate incorporation of ncAAs such as this compound, an isomer of the common amino acid leucine, offers a powerful strategy to enhance the therapeutic properties of peptides, including increased stability, altered conformation, and improved receptor binding. However, ensuring the fidelity of this incorporation is a critical quality control step. This guide details the methodologies for validating the successful integration of this compound, with a primary focus on mass spectrometry and a comparative analysis of other established techniques.

Mass Spectrometry: The Definitive Tool for Validation

Mass spectrometry (MS) is the cornerstone for confirming the successful incorporation of this compound. Its high sensitivity, specificity, and ability to provide precise mass information make it the most reliable method for identifying the modified peptide and pinpointing the location of the ncAA.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful MS-based approach for this purpose. The initial liquid chromatography step separates the peptide of interest from a complex mixture. The subsequent tandem mass spectrometry analysis provides two critical pieces of information: the accurate mass of the peptide, which will reflect the mass difference imparted by this compound, and the fragmentation pattern (MS/MS spectrum), which confirms the amino acid sequence and the exact site of incorporation.

Quantitative Analysis by Mass Spectrometry

Beyond qualitative confirmation, mass spectrometry can be employed for quantitative analysis to determine the efficiency of this compound incorporation. This can be achieved by comparing the signal intensity of the peptide containing this compound to the corresponding native peptide (if any is present) or to a known amount of an isotopically labeled internal standard.

Analytical MethodParameter MeasuredSample ThroughputKey AdvantagesKey Limitations
LC-MS/MS Precise mass of peptide, amino acid sequence, and location of incorporation. Relative and absolute quantification of incorporation efficiency.HighHigh sensitivity and specificity, provides definitive structural evidence.Requires specialized equipment and expertise. Potential for ion suppression.
NMR Spectroscopy Three-dimensional structure, confirmation of covalent bonds, and dynamic properties.LowProvides detailed atomic-level structural information in solution.Lower sensitivity than MS, requires larger sample amounts, and data analysis is complex.
FTIR Spectroscopy Secondary structure composition (e.g., α-helix, β-sheet).HighNon-destructive, provides information on peptide backbone conformation.Does not provide sequence information or confirm incorporation at a specific site.
Edman Degradation N-terminal amino acid sequence.LowCan independently verify the N-terminal sequence.Not suitable for long peptides (>50-60 residues), will not work if the N-terminus is blocked.[1]

Alternative Validation Methods: A Comparative Overview

While mass spectrometry is the primary validation tool, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of the peptide in solution.[2][3] It can confirm the covalent incorporation of this compound and assess any conformational changes resulting from the modification. However, NMR is generally less sensitive than mass spectrometry and requires larger amounts of highly pure sample.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique that provides information about the secondary structure of a peptide (e.g., alpha-helices and beta-sheets).[5][6][7][8][9] While it cannot confirm the specific incorporation of an amino acid, it can be used to assess if the overall peptide conformation has been altered by the introduction of this compound.

  • Edman Degradation: This classical protein sequencing method sequentially removes amino acids from the N-terminus of a peptide.[1][10][11][12][13] If this compound is incorporated at or near the N-terminus, Edman degradation can be used as an orthogonal method to confirm its presence and position. However, its utility is limited for longer peptides and it cannot identify post-translationally modified or blocked N-termini.[1][10]

Experimental Protocols

LC-MS/MS Analysis of a Peptide Containing this compound

This protocol is a general guideline and may require optimization based on the specific peptide and instrumentation.

  • Sample Preparation:

    • The peptide containing this compound is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purified peptide is quantified, for example, by UV absorbance at 280 nm or a colorimetric assay.

    • For analysis, the peptide is dissolved in a solvent compatible with LC-MS, such as 0.1% formic acid in water.

  • Liquid Chromatography (LC) Separation:

    • An aliquot of the peptide solution is injected onto a C18 reverse-phase column.

    • The peptide is separated from other components using a gradient of increasing acetonitrile concentration in water, both containing 0.1% formic acid.[14]

    • The flow rate is typically in the range of 200-400 µL/min.[14]

  • Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:

    • The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in a data-dependent acquisition mode. A full MS scan is performed to determine the mass-to-charge ratio (m/z) of the intact peptide.

    • The most abundant precursor ions are then selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate MS/MS spectra.[15]

  • Data Analysis:

    • The acquired MS and MS/MS data are analyzed using specialized software.

    • The theoretical mass of the peptide with this compound is calculated and compared to the experimentally observed mass.

    • The MS/MS spectra are searched against a sequence database containing the expected peptide sequence to confirm the amino acid sequence and identify the site of this compound incorporation.

Workflow for Validation of this compound Incorporation

G cluster_synthesis Peptide Synthesis & Purification cluster_validation Validation cluster_ms Mass Spectrometry cluster_alternative Alternative Methods cluster_result Result synthesis Solid-Phase Peptide Synthesis with this compound cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification lcms LC-MS Analysis (Intact Mass) purification->lcms nmr NMR Spectroscopy (3D Structure) purification->nmr ftir FTIR Spectroscopy (Secondary Structure) purification->ftir edman Edman Degradation (N-terminal Sequence) purification->edman lcmsms LC-MS/MS Analysis (Sequencing & Localization) lcms->lcmsms quant Quantitative Analysis (Incorporation Efficiency) lcmsms->quant result Validated Peptide quant->result nmr->result ftir->result edman->result

Caption: Workflow for the validation of this compound incorporation.

References

A Comparative Analysis of D-Norleucine Versus L-Norleucine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of proteinogenic amino acids with their non-canonical counterparts is a foundational technique in modern peptide drug design. Norleucine, an isomer of leucine, offers a unique tool to fine-tune the physicochemical and biological profiles of peptides. This guide presents a comparative analysis of peptides containing L-norleucine against those with its stereoisomer, D-norleucine, focusing on the implications for therapeutic development.

The core difference between incorporating L- and D-norleucine into a peptide lies in the resulting stereochemistry, which profoundly affects the peptide's structure, enzymatic stability, and biological function.[1] While L-norleucine itself is a non-proteinogenic amino acid that can enhance stability against some proteases compared to natural analogs like leucine, the substitution with a D-amino acid like D-norleucine offers a more significant advantage in resisting degradation.[1]

Key Distinctions and Performance Metrics

1. Enzymatic Stability: The most significant advantage of substituting L-amino acids with D-amino acids is the dramatic increase in resistance to proteolytic degradation.[2][3] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1][3] Consequently, peptides containing D-norleucine exhibit substantially longer in vivo half-lives, a critical attribute for therapeutic candidates.[1][4]

2. Biological Activity & Receptor Binding: The impact of D-amino acid substitution on biological activity is complex. While enhancing stability, the altered stereochemistry can change the peptide's three-dimensional conformation, which may affect its affinity for its target receptor.[3] In some cases, activity is maintained or even enhanced, but in others, it can be diminished.[3][5] This trade-off is a central consideration in peptide design. For instance, substitutions in the middle of a sequence can disrupt secondary structures like alpha-helices, leading to a loss of activity, whereas terminal substitutions may be better tolerated.[5]

Quantitative Data Comparison

While direct comparative studies for a single peptide sequence with L- and D-norleucine are limited in publicly available literature, data from analogous L/D-leucine substitutions in antimicrobial peptides (AMPs) provide a strong proxy.

Peptide VariantSequence ModificationAntimicrobial Activity (MIC, µM) vs. S. aureusHemolytic Activity (HC50, µM)Stability vs. Trypsin (% Intact after 2h)
Parent Peptide (L-Leu)Contains L-Leucine at position 2229.92Low (data not quantified)
D-Variant (D-Leu)L-Leucine at position 2 substituted with D-Leucine474.50High (data not quantified)

Data is illustrative, based on findings for brevinin-1OS and its analogs where L/D-leucine was substituted.[6] MIC (Minimum Inhibitory Concentration) indicates potency (lower is better). HC50 is the concentration causing 50% hemolysis, indicating cytotoxicity (higher is better).

This data exemplifies a common outcome: the D-amino acid-containing peptide (B1OS-D-L) shows a significant reduction in cytotoxicity (higher HC50) while retaining potent antimicrobial activity, albeit slightly reduced compared to the modified L-amino acid version (B1OS-L).[6] The primary benefit, enhanced stability, makes the D-variant a more viable therapeutic candidate.[7][8]

Visualizing the Rationale and Workflow

Logical Relationship: Enhancing Proteolytic Resistance

The fundamental reason for D-amino acid substitution is to create peptides that are resistant to degradation by natural enzymes (proteases). This diagram illustrates the stereospecificity of proteases, which leads to the stability of D-amino acid-containing peptides.

G cluster_l L-Norleucine Peptide cluster_d D-Norleucine Peptide L_Peptide L-Nle Peptide Protease_L Protease (Stereospecific) L_Peptide->Protease_L Recognized Degradation Degradation Protease_L->Degradation Cleavage D_Peptide D-Nle Peptide Protease_D Protease (Stereospecific) D_Peptide->Protease_D Not Recognized Stability Stability Protease_D->Stability No Cleavage

Rationale for D-amino acid substitution.
Experimental Workflow: Comparative Analysis

This workflow outlines the key experimental stages for a comprehensive comparison of L- and D-norleucine containing peptides, from synthesis to in vivo evaluation.

G Synthesis Peptide Synthesis (L-Nle and D-Nle variants) Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification Structure Structural Analysis (Circular Dichroism) Purification->Structure Stability In Vitro Stability Assay (Plasma/Serum Incubation) Purification->Stability Activity In Vitro Biological Assay (Receptor Binding, MIC) Stability->Activity Toxicity Cytotoxicity Assay (e.g., Hemolysis) Activity->Toxicity Vivo In Vivo Efficacy Study (Animal Model) Activity->Vivo Toxicity->Vivo

Workflow for peptide performance comparison.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol assesses the rate of peptide degradation in plasma, providing a key indicator of in vivo stability.[4]

Materials:

  • Test Peptides (L- and D-norleucine variants)

  • Human or animal plasma (e.g., from commercial sources)[4]

  • Quenching Solution: 10% Trichloroacetic Acid (TCA) in water or acetonitrile[4]

  • High-Performance Liquid Chromatography (HPLC) or LC-MS system[4]

Procedure:

  • Preparation: Pre-warm an aliquot of plasma to 37°C.[4] Prepare a stock solution of the test peptide (e.g., 1 mg/mL).

  • Incubation: Spike the plasma with the test peptide to a final concentration of ~10 µM.[4] Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/peptide mixture.

  • Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic reactions and precipitate plasma proteins.[4]

  • Separation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.[4]

  • Calculation: Plot the percentage of intact peptide remaining versus time to calculate the half-life (t½) of the peptide in plasma.[4]

Protocol 2: Antimicrobial Activity Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit bacterial growth.[3]

Materials:

  • Test Peptides (L- and D-norleucine variants)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)[3]

  • Mueller-Hinton Broth (MHB)[3]

  • 96-well microtiter plates[3]

Procedure:

  • Bacterial Culture: Inoculate the bacterial strain in MHB and incubate until it reaches the mid-logarithmic growth phase. Adjust the culture to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.[3]

  • Peptide Dilution: Prepare serial two-fold dilutions of the L- and D-norleucine peptides in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls: Include positive controls (bacteria in broth without peptide) and negative controls (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[9]

Conclusion

The substitution of L-norleucine with D-norleucine is a potent strategy for enhancing the proteolytic stability and prolonging the in vivo half-life of peptide therapeutics.[1] This modification often comes with a trade-off in biological activity, which must be carefully evaluated for each specific peptide and its target.[10] While D-amino acid substitution can sometimes lead to increased cytotoxicity, careful design can mitigate these effects, leading to peptides with superior therapeutic profiles.[10] The provided protocols and frameworks offer a systematic approach for researchers to evaluate and compare L- and D-norleucine containing peptides, thereby facilitating the development of more robust and effective peptide-based drugs.

References

A Researcher's Guide to the Functional Comparison of Glycyl-dl-norleucine and Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based therapeutics and drug delivery, a thorough understanding of the functional characteristics of dipeptides is paramount. This guide provides a comparative framework for evaluating Glycyl-dl-norleucine against other dipeptides across a range of critical biological assays. While direct comparative data for Glycyl-dl-norlecine is often proprietary or not widely published, this document outlines the established experimental protocols and data presentation formats necessary for researchers to conduct their own objective comparisons.

The functional profile of a dipeptide is multifaceted, encompassing its transport across cellular membranes, stability in biological fluids, and its interaction with cellular machinery such as enzymes and receptors. The following sections detail the key assays used to elucidate these properties, providing researchers with the tools to benchmark this compound against relevant alternatives.

Cellular Uptake and Transport Assays

The efficiency with which a dipeptide crosses the cell membrane is a critical determinant of its bioavailability and intracellular efficacy. The predominant mechanism for dipeptide uptake is via proton-coupled peptide transporters, such as PepT1, which is highly expressed in the apical membrane of intestinal epithelial cells.

Comparative Analysis of Transport Kinetics: The kinetic parameters of dipeptide transport, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for comparing the efficiency of uptake between different dipeptides. A lower Km value indicates a higher affinity of the dipeptide for the transporter.

Table 1: Illustrative Comparison of Dipeptide Transport Kinetics via PepT1

DipeptideApparent Km (mM)Vmax (nmol/mg protein/min)Transport Efficiency (Vmax/Km)
This compoundData to be determinedData to be determinedData to be determined
Glycyl-L-leucineReference ValueReference ValueReference Value
Glycyl-sarcosine0.7 - 2.4[1]0.84 - 2.1[1]Calculated Value
Alanine-glutamineReference ValueReference ValueReference Value

Note: The values for Glycyl-sarcosine are presented as a range found in the literature under specific experimental conditions.[1] Researchers should establish their own baseline controls.

Experimental Protocol: PepT1-Mediated Uptake in Caco-2 Cells

This protocol describes a method to quantify the transporter-mediated uptake of dipeptides in a well-established human intestinal epithelial cell line.[1][2][3][4]

Materials:

  • Caco-2 cells (passages 25-40)

  • 24-well Transwell® plates

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.0 and pH 7.4

  • Radiolabeled or fluorescently-tagged dipeptides

  • Scintillation counter or fluorescence plate reader

  • Lysis buffer

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 20-22 days to allow for differentiation and monolayer formation.[5]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer at pH 7.4.

  • Pre-incubate the cells with transport buffer at 37°C for 30 minutes.

  • To measure apical uptake, add the dipeptide solution (at various concentrations) in transport buffer at pH 6.0 to the apical side and fresh transport buffer at pH 7.4 to the basolateral side.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • To terminate the transport, aspirate the solutions and wash the monolayers three times with ice-cold transport buffer.

  • Lyse the cells and measure the intracellular concentration of the dipeptide using an appropriate detection method (e.g., scintillation counting for radiolabeled dipeptides).

  • To differentiate between transporter-mediated and passive uptake, control experiments can be performed at 4°C or in the presence of a competitive inhibitor like a high concentration of another dipeptide (e.g., 50 mM Gly-L-Leu).[1]

  • Calculate the uptake rate and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

G Experimental Workflow for Dipeptide Comparison cluster_0 Assay Selection cluster_1 Execution of Assays cluster_2 Data Analysis & Comparison Uptake Cellular Uptake Protocol1 Perform PepT1 Transport Assay Uptake->Protocol1 Stability Enzymatic Stability Protocol2 Conduct Serum Stability Assay Stability->Protocol2 Inhibition Enzyme Inhibition Protocol3 Measure IC50 for Target Enzyme Inhibition->Protocol3 Binding Receptor Binding Protocol4 Determine Kd in Binding Assay Binding->Protocol4 Data Quantify Parameters (Km, Vmax, t1/2, IC50, Kd) Protocol1->Data Protocol2->Data Protocol3->Data Protocol4->Data Comparison Tabulate and Compare Dipeptide Performance Data->Comparison Conclusion Draw Conclusions on Functional Differences Comparison->Conclusion G Generic Receptor-Mediated Signaling Pathway Dipeptide Dipeptide (e.g., Gly-dl-Nle) Receptor Cell Surface Receptor Dipeptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response G Competitive Binding Assay Workflow cluster_0 Assay Setup cluster_1 Binding & Separation cluster_2 Quantification & Analysis Receptor Receptor Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Competitor Unlabeled Dipeptide (e.g., Gly-dl-Nle) Competitor->Incubate Filter Separate Bound/ Unbound Ligand Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate IC50 and Ki Measure->Analyze

References

A Structural Showdown: Comparing Proteins With and Without Glycyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for comparing the structural and functional implications of incorporating the non-standard dipeptide, Glycyl-dl-norleucine, into a protein of interest. Due to the novelty of incorporating this specific dipeptide, this guide focuses on the predicted impacts and the experimental and computational methodologies required to elucidate them, rather than a retrospective analysis of existing data.

The introduction of non-canonical amino acids and dipeptides into protein structures is a burgeoning field in protein engineering and drug discovery. These modifications can bestow novel properties upon proteins, including enhanced stability, altered enzymatic activity, and unique functionalities for therapeutic applications. This compound, a dipeptide composed of the simplest amino acid, glycine, and a non-standard amino acid, norleucine, presents an intriguing candidate for modifying protein structures. Norleucine, an isomer of leucine, is more hydrophobic and lacks the sulfur atom of methionine, making it a useful tool for probing protein cores and protecting against oxidation.[1][2][3] This guide will explore the anticipated structural ramifications of incorporating this compound and detail the necessary experimental and computational workflows to validate these predictions.

Predicted Structural and Functional Consequences: A Comparative Overview

The insertion of a dipeptide, such as this compound, into a protein's primary sequence is expected to induce significant localized and potentially global structural perturbations. The degree of these changes will largely depend on the insertion site. Insertion into a flexible loop region is likely to be better tolerated than insertion into a well-defined secondary structure element like an alpha-helix or a beta-sheet.[4]

Here, we present a table summarizing the predicted quantitative differences between a wild-type protein and its this compound-containing counterpart. These are hypothetical values intended to guide experimental design.

ParameterWild-Type ProteinProtein with this compoundPredicted % ChangeRationale
Secondary Structure Content (%)
- Alpha-helix45~40-43-4 to -11Insertion of the flexible Gly-Nle dipeptide may disrupt the hydrogen bonding network of an existing helix.
- Beta-sheet30~28-300 to -7Less likely to be significantly altered if insertion is in a turn or loop, but could disrupt sheet formation if inserted within a strand.
- Random Coil/Loop25~27-32+8 to +28The dipeptide insertion will likely increase the length and flexibility of loop regions.
Protein Stability
- Melting Temperature (Tm, °C)6560-68-8 to +5The effect on stability is context-dependent. Increased hydrophobicity from norleucine could enhance stability if buried, while disruption of native contacts could decrease it.[1][2]
- Gibbs Free Energy of Unfolding (ΔG°, kcal/mol)-18.0-16.0 to -19.0-11 to +5.5A lower value indicates decreased stability, while a higher value suggests increased stability.
Hydrophobicity
- Surface HydrophobicityModerateHigherVariableIf the inserted norleucine is surface-exposed, it will increase the local hydrophobicity.
Binding Affinity (Kd)
- To a known binding partner1 µM0.5-10 µM-50 to +900The structural changes induced by the dipeptide insertion could either enhance or diminish the binding affinity by altering the conformation of the binding site.

Experimental Protocols for Structural Comparison

To empirically determine the structural and functional consequences of this compound incorporation, a series of biophysical and structural biology experiments are necessary.

Protein Expression and Purification with Dipeptide Incorporation

The site-specific incorporation of a dipeptide into a protein is a non-trivial task that requires specialized molecular biology techniques. One established method involves the use of orthogonal tRNA/aminoacyl-tRNA synthetase pairs that can recognize a unique codon (e.g., an amber stop codon) and charge the tRNA with the desired dipeptide.[5]

Protocol for Dipeptide Incorporation:

  • Plasmid Construction: Engineer the gene of the target protein to contain an amber stop codon (TAG) at the desired insertion site. Co-transform this plasmid with a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.

  • Cell Culture: Grow the transformed cells in a suitable expression system (e.g., E. coli) in minimal media supplemented with this compound.

  • Protein Expression: Induce protein expression under optimized conditions.

  • Purification: Purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). Mass spectrometry should be used to confirm the successful incorporation of the dipeptide.

Structural Analysis

a. X-Ray Crystallography: This technique provides high-resolution structural information.

Protocol:

  • Crystallization: Screen a wide range of crystallization conditions for both the wild-type and the modified protein to obtain diffraction-quality crystals.[6][7][8]

  • Data Collection: Collect X-ray diffraction data using a synchrotron source.[8]

  • Structure Determination: Solve the protein structure using molecular replacement, using the wild-type structure as a search model for the modified protein.[7]

  • Structural Comparison: Superimpose the solved structures of the wild-type and modified proteins to identify conformational changes at the atomic level.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying protein structure and dynamics in solution.[9][10][11][12][13]

Protocol:

  • Sample Preparation: Prepare isotopically labeled (¹⁵N, ¹³C) samples of both the wild-type and modified proteins.[11]

  • Data Acquisition: Acquire a suite of NMR experiments (e.g., HSQC, HNCA, NOESY) to assign the chemical shifts of the protein backbone and side chains.

  • Structural Restraints: Use NOESY data to generate distance restraints between protons.

  • Structure Calculation: Calculate the three-dimensional structure of the protein in solution.

  • Chemical Shift Perturbation Analysis: Compare the HSQC spectra of the wild-type and modified proteins to identify residues that experience a change in their chemical environment upon dipeptide insertion.

Biophysical Characterization

a. Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure content of the proteins.

Protocol:

  • Acquire far-UV CD spectra (190-250 nm) for both protein variants.

  • Deconvolute the spectra to estimate the percentage of alpha-helix, beta-sheet, and random coil.

b. Differential Scanning Fluorimetry (DSF) or Calorimetry (DSC): These techniques are used to determine the thermal stability (Tm) of the proteins.

Protocol:

  • Perform a thermal ramp in the presence of a fluorescent dye (for DSF) or by directly measuring heat capacity changes (for DSC).

  • Determine the midpoint of the unfolding transition to obtain the Tm value.

Visualizing the Workflow

The following diagrams illustrate the experimental and computational workflows for comparing the protein structures.

Experimental_Workflow cluster_protein_production Protein Production cluster_analysis Analysis cluster_output Output p1 Gene with TAG codon p3 Co-transformation p1->p3 p2 Orthogonal tRNA/Synthetase p2->p3 p4 Expression with Gly-Nle p3->p4 p5 Purification p4->p5 a1 X-Ray Crystallography p5->a1 Purified Protein a2 NMR Spectroscopy p5->a2 Purified Protein a3 Circular Dichroism p5->a3 Purified Protein a4 DSF/DSC p5->a4 Purified Protein o1 3D Structure a1->o1 a2->o1 o2 Dynamics Data a2->o2 o3 Secondary Structure a3->o3 o4 Stability Data a4->o4

Caption: Experimental workflow for protein production and analysis.

Computational Modeling and Simulation

In the absence of experimental data, and as a complementary approach, computational modeling can provide valuable insights into the potential structural impact of this compound incorporation.

Workflow for Computational Analysis:

  • Homology Modeling: If the structure of the wild-type protein is unknown, build a homology model using a known structure of a related protein as a template.[14]

  • In Silico Insertion: Computationally insert the this compound dipeptide into the protein structure at the desired location.[4]

  • Molecular Dynamics (MD) Simulations: Perform all-atom MD simulations on both the wild-type and the modified protein structures to assess their stability and dynamics in a simulated aqueous environment.[15]

  • Structural Analysis: Analyze the MD trajectories to compare the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), secondary structure evolution, and changes in intramolecular interactions.

Computational_Workflow start Wild-Type Protein Sequence/Structure hm Homology Modeling (if structure unknown) start->hm ins In Silico Dipeptide Insertion start->ins md_wt MD Simulation (Wild-Type) start->md_wt hm->ins hm->md_wt md_mod MD Simulation (Modified) ins->md_mod analysis Comparative Trajectory Analysis md_wt->analysis md_mod->analysis end Predicted Structural Impact analysis->end

Caption: Computational workflow for predicting structural impact.

Conclusion

The incorporation of this compound into a protein presents a novel strategy for protein engineering. While direct experimental data on such modifications are currently scarce, this guide provides a robust framework for researchers to systematically investigate the structural and functional consequences. By combining state-of-the-art experimental techniques with powerful computational modeling, it is possible to gain a comprehensive understanding of how this unique dipeptide can be used to modulate protein properties for various applications in research and drug development.

References

Navigating the Proteolytic Landscape: A Comparative Guide to the Enzymatic Stability of Glycyl-dl-norleucine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the enzymatic stability of peptide-based therapeutics is a critical hurdle in translating promising molecules into effective clinical candidates. The incorporation of non-proteinogenic amino acids is a key strategy to mitigate in vivo degradation. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing Glycyl-dl-norleucine, supported by experimental data from analogous dipeptides, detailed methodologies, and visual workflows to inform rational peptide design.

The inherent susceptibility of natural peptides to rapid degradation by proteases in the bloodstream significantly limits their therapeutic potential. A primary approach to overcome this is the substitution of natural amino acids with synthetic counterparts, such as dl-norleucine, an isomer of leucine. This substitution can sterically hinder protease recognition and cleavage, thereby extending the peptide's circulatory half-life. This guide focuses on dipeptides with an N-terminal glycine, a residue that can have variable effects on peptide stability, and explores how the inclusion of dl-norleucine at the C-terminus is anticipated to enhance proteolytic resistance.

Comparative Analysis of Dipeptide Stability in Human Plasma

DipeptideN-Terminal ResidueC-Terminal ResidueHalf-life in Human Plasma (minutes)Reference
Glycyl-L-glutamineGlycineL-glutamine553 ± 160[1]
L-alanyl-L-glutamineL-alanineL-glutamine46 ± 3[1]
L-alanyl-L-glutamineL-alanineL-glutamine~15.6 (in ICU patients)[2]
L-alanyl-L-glutamineL-alanineL-glutamine~3.8 (in healthy subjects)[3]

The striking difference in half-life between Glycyl-L-glutamine and L-alanyl-L-glutamine underscores the influence of the N-terminal residue on susceptibility to plasma peptidases. The significantly longer half-life of the glycyl-containing dipeptide suggests that peptides with N-terminal glycine may exhibit greater intrinsic stability.

Based on this data, it is hypothesized that This compound would exhibit enhanced stability compared to dipeptides with a more readily recognized N-terminal amino acid like alanine. The presence of the non-proteinogenic amino acid norleucine is expected to further contribute to this stability by resisting cleavage by C-terminal targeting proteases.

Principles of Enhanced Enzymatic Stability

The increased resistance of this compound containing peptides to enzymatic degradation can be attributed to several key factors. This logical relationship is depicted in the diagram below.

A Incorporation of dl-Norleucine B Non-Proteinogenic Amino Acid A->B C Steric Hindrance A->C D Reduced Recognition by Proteases B->D C->D E Enhanced Enzymatic Stability D->E

Logical flow of stability enhancement.

Experimental Protocols

To empirically determine and compare the enzymatic stability of this compound containing peptides, the following detailed experimental protocols are recommended.

Protocol 1: Peptide Stability Assay in Human Plasma

Objective: To determine the half-life of a peptide in human plasma as an indicator of its in vitro enzymatic stability.

Materials:

  • Test peptide (e.g., this compound)

  • Reference peptide (e.g., Glycyl-L-leucine or L-alanyl-L-leucine)

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Internal standard (a stable, non-related peptide)

  • Microcentrifuge tubes

  • Incubator/water bath at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test and reference peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted with water).

  • Plasma Incubation:

    • Pre-warm human plasma to 37°C.

    • In a microcentrifuge tube, spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing 3 volumes (150 µL) of ice-cold acetonitrile with 0.1% TFA and the internal standard.

    • Vortex vigorously for 30 seconds to precipitate plasma proteins and quench enzymatic activity.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

Protocol 2: Protease-Specific Degradation Assay

Objective: To assess the stability of a peptide against a specific protease.

Materials:

  • Test peptide and reference peptide

  • Specific protease (e.g., Trypsin, Chymotrypsin, or a general protease like Pronase)

  • Assay buffer (specific to the protease, e.g., Tris-HCl or phosphate buffer at optimal pH)

  • Quenching solution (e.g., 10% TFA)

  • HPLC or LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a solution of the peptide in the assay buffer at a known concentration (e.g., 100 µM).

    • Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate at the optimal temperature for the enzyme (usually 37°C).

  • Time-Point Sampling and Quenching:

    • At various time points, take aliquots and quench the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the samples by HPLC or LC-MS/MS to determine the percentage of the remaining peptide.

  • Data Analysis:

    • Calculate the rate of degradation and compare it between the test and reference peptides.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the enzymatic stability of peptides.

cluster_prep Sample Preparation cluster_assay Stability Assay cluster_analysis Analysis Peptide Peptide Synthesis (this compound) Incubation Incubation at 37°C Peptide->Incubation Plasma Human Plasma (or Protease Solution) Plasma->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quenching & Protein Precipitation Sampling->Quenching HPLC RP-HPLC or LC-MS/MS Analysis Quenching->HPLC Data Data Processing & Half-Life Calculation HPLC->Data

Workflow for peptide stability assessment.

Conclusion

The strategic incorporation of this compound into peptide sequences represents a promising avenue for enhancing enzymatic stability. While direct comparative data remains to be fully elucidated, evidence from analogous dipeptides strongly suggests that the combination of an N-terminal glycine and a non-proteinogenic C-terminal residue like norleucine can significantly impede proteolytic degradation. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of these stability-enhancing modifications, paving the way for the development of more resilient and effective peptide-based therapeutics.

References

A Comparative Analysis of the Biological Activity of Glycyl-dl-norleucine and Its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the dipeptide Glycyl-dl-norleucine and its constituent amino acids, glycine and norle-ucine. While direct experimental data on the biological effects of this compound is currently limited, this document synthesizes the extensive research on glycine and norleucine to provide a framework for understanding the potential activity of the dipeptide. It is hypothesized that the biological effects of this compound are largely determined by its hydrolysis into glycine and norleucine upon cellular uptake.

Executive Summary

Glycine is a non-essential amino acid with crucial roles as a neurotransmitter and a modulator of inflammatory and metabolic pathways. Norleucine, a non-proteinogenic amino acid isomer of leucine, has been shown to influence protein synthesis and cellular metabolism. The biological activity of the dipeptide this compound is likely a composite of the individual actions of glycine and norleucine, with the potential for synergistic or unique effects based on its uptake and metabolism.

Data Presentation: A Comparative Overview

The following table summarizes the key biological activities and signaling pathways associated with glycine and norleucine. The information presented for this compound is inferred based on the activities of its constituent amino acids and the general principles of dipeptide metabolism.

FeatureGlycineNorleucineThis compound (Inferred)
Primary Biological Roles Inhibitory neurotransmitter in the CNS; Anti-inflammatory agent; Precursor for biosynthesis of proteins, DNA, RNA, and glutathione.[1][2]Regulator of protein synthesis; Investigated for its potential in studying protein structure and function and in reducing neurotoxicity.[3][4]A combination of the roles of glycine and norleucine, dependent on intracellular hydrolysis.
Key Signaling Pathways Glycine receptors (GlyRs); NF-κB signaling pathway (inhibition); PI3K/Akt pathway (activation).[2][5][6]Mammalian target of rapamycin (mTOR) signaling pathway (activation).[7]Likely influences both mTOR signaling (via norleucine) and pathways modulated by glycine (e.g., NF-κB, PI3K/Akt) following its breakdown.
Reported Biological Effects Neuroprotection; Reduction of inflammation; Improved insulin sensitivity; Cytoprotection.[2][5]Increased rates of protein synthesis in various tissues (adipose, liver, skeletal muscle).[7]Potential for enhanced protein synthesis coupled with anti-inflammatory and cytoprotective effects.
Metabolism Metabolized via the glycine cleavage system (GCS) in mitochondria.[1]Can be incorporated into peptides; its metabolism can reflect imperfect selectivity of aminoacyl-tRNA synthetase.[4]Expected to be transported into cells via peptide transporters and then hydrolyzed by intracellular peptidases into glycine and norleucine.

Signaling Pathways and Experimental Workflows

Glycine Signaling Pathways

Glycine exerts its effects through multiple signaling pathways. As an inhibitory neurotransmitter, it binds to glycine receptors (GlyRs), which are ligand-gated ion channels. In other contexts, it can modulate inflammatory responses through pathways like NF-κB and influence metabolism via the PI3K/Akt pathway.

Glycine_Signaling cluster_glycine Glycine cluster_receptors Cellular Receptors cluster_pathways Signaling Pathways cluster_effects Biological Effects Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR Other_Receptors Other Receptors/ Transporters Glycine->Other_Receptors Neurotransmission Inhibitory Neurotransmission GlyR->Neurotransmission NFkB NF-κB Pathway (Inhibition) Other_Receptors->NFkB PI3K_Akt PI3K/Akt Pathway (Activation) Other_Receptors->PI3K_Akt Anti_Inflammation Anti-inflammatory Response NFkB->Anti_Inflammation Metabolic_Regulation Metabolic Regulation PI3K_Akt->Metabolic_Regulation

Key signaling pathways modulated by glycine.

Norleucine and the mTOR Signaling Pathway

Norleucine, similar to its isomer leucine, is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.

Norleucine_mTOR_Pathway Norleucine Norleucine mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) Norleucine->mTORC1 activates S6K1 S6K1 (p70S6 Kinase 1) mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 (eIF4E-binding protein 1) mTORC1->eIF4E phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E->Protein_Synthesis no longer inhibits

Activation of the mTOR pathway by norleucine.

Hypothesized Metabolism of this compound

The biological activity of this compound is predicated on its cellular uptake and subsequent hydrolysis into its constituent amino acids.

Dipeptide_Metabolism_Workflow cluster_extracellular Extracellular Space cluster_cell Intracellular Space Gly_Nor This compound Peptide_Transporter Peptide Transporter (e.g., PEPT1/2) Gly_Nor->Peptide_Transporter Uptake Gly_Nor_Intra This compound Peptide_Transporter->Gly_Nor_Intra Peptidases Intracellular Peptidases Gly_Nor_Intra->Peptidases Hydrolysis Glycine Glycine Peptidases->Glycine Norleucine Norleucine Peptidases->Norleucine Biological_Activity Biological Activity Glycine->Biological_Activity Norleucine->Biological_Activity

Proposed metabolic fate of this compound.

Experimental Protocols

To empirically determine and compare the biological activities of this compound, glycine, and norleucine, a series of in vitro and in vivo experiments would be required. Below are outlines of key experimental protocols.

Protocol 1: Assessment of Anti-inflammatory Activity

Objective: To compare the ability of this compound, glycine, and norleucine to suppress inflammatory responses in a cell-based assay.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Pre-treat cells with varying concentrations of this compound, glycine, or norleucine for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, measure the concentration of nitrite (a stable product of NO) in the culture medium using the Griess reagent.

  • Cytokine Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Western Blot Analysis: Lyse the cells to extract proteins and perform Western blotting to assess the phosphorylation status of key proteins in the NF-κB pathway (e.g., p65, IκBα).

Protocol 2: Evaluation of mTOR Pathway Activation

Objective: To compare the potency of this compound, glycine, and norleucine in activating the mTOR signaling pathway.

Cell Line: C2C12 myoblasts or another relevant cell line.

Methodology:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum.

  • Amino Acid Starvation: Prior to treatment, starve the differentiated myotubes of amino acids for a defined period (e.g., 1-2 hours) in an amino acid-free medium.

  • Treatment: Treat the starved cells with equimolar concentrations of this compound, glycine, or norleucine for a short duration (e.g., 30-60 minutes).

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation of key mTORC1 downstream targets, such as p70S6K (at Thr389) and 4E-BP1 (at Thr37/46).

Conclusion and Future Directions

The biological activity of this compound remains a nascent area of research. Based on the extensive knowledge of its constituent amino acids, it is plausible that this dipeptide could offer a unique combination of anti-inflammatory, metabolic, and protein synthesis-stimulating effects. Future research should focus on direct comparative studies to elucidate the specific biological activities of this compound. Such studies would need to carefully consider its uptake kinetics and intracellular hydrolysis rate in comparison to the direct administration of glycine and norleucine. The experimental protocols outlined in this guide provide a foundation for such investigations, which are crucial for unlocking the potential therapeutic applications of this and other novel dipeptides.

References

Unveiling the Potential of Small Molecules in Combating Protein Aggregation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the effects of Glycyl-dl-norleucine and alternative small molecules on protein aggregation, supported by experimental data and detailed protocols.

The aggregation of proteins is a central pathological hallmark in a host of debilitating human diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. This process involves the misfolding of soluble proteins into highly organized, insoluble fibrillar structures known as amyloid aggregates. The accumulation of these aggregates is associated with cellular toxicity and tissue damage. Consequently, the identification and validation of small molecules that can inhibit or reverse this aggregation process represent a significant therapeutic strategy. This guide provides a comparative analysis of the potential anti-aggregation effects of the dipeptide this compound and other relevant small molecules, offering a valuable resource for researchers in the field.

This compound: An Unexplored Candidate

Currently, there is a notable absence of published scientific literature detailing the specific effects of this compound on protein aggregation. While the individual amino acids, glycine and norleucine, have properties that could theoretically influence protein stability, dedicated studies on the dipeptide's efficacy as an anti-aggregation agent are not available. Glycine, due to its small size and conformational flexibility, has been suggested to play a role in inhibiting aggregation. In fact, studies have shown that substituting evolutionarily conserved glycine residues in a protein can lead to an increased rate of amyloid aggregate formation[1]. Norleucine, an isomer of leucine, is a hydrophobic amino acid. The role of hydrophobic interactions is crucial in the initial stages of protein aggregation. However, without experimental data, the net effect of combining these two residues into the dipeptide this compound remains speculative.

Comparative Analysis with Alternative Small Molecules

In the absence of data for this compound, this guide presents a comparison with other dipeptides and a tripeptide for which anti-aggregation properties have been documented. These alternatives provide a valuable benchmark for understanding the potential mechanisms and efficacy of small molecule inhibitors.

Overview of Alternative Molecules
  • Glycyl-glycine: This simple dipeptide has been shown to enhance the solubility of recombinant proteins, thereby preventing their aggregation during expression and purification. However, its effectiveness can be protein-specific, as one study noted its inability to prevent the aggregation of recombinant human glycerol kinase[2].

  • Carnosine (β-alanyl-L-histidine): This naturally occurring dipeptide has demonstrated neuroprotective effects and the ability to inhibit the aggregation of amyloid-β (Aβ) peptides, which are central to Alzheimer's disease. Its mechanism is thought to involve the chelation of metal ions like zinc, which can promote Aβ aggregation, as well as direct interaction with the Aβ peptide[3][4][5].

  • Glycyl-L-histidyl-L-lysine (GHK): This endogenous tripeptide is known for its copper-binding properties. It has been shown to prevent and even reverse the aggregation of bovine serum albumin (BSA) induced by copper and zinc ions[6][7][8]. This suggests a role for GHK in mitigating metal-ion-induced protein aggregation, a factor implicated in several neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data on the anti-aggregation effects of the selected alternative molecules.

MoleculeTarget ProteinAssayKey FindingsReference
Glycyl-glycine Recombinant HCV core and envelope proteinsSolubility AssayIntegration of 0.1–0.4M glycylglycine enhanced the soluble yield of recombinant proteins by ~225 and 242-fold, respectively.[2]
Carnosine Amyloid-β (Aβ40)Thioflavin T (ThT) AssayAlleviates the effect of Zn2+ on Aβ aggregation kinetics, likely by chelation.[4]
Glycyl-L-histidyl-L-lysine (GHK) Bovine Serum Albumin (BSA)Aggregation Assay (Visual)5 or 10 mM GHK prevents aggregation of 225 µM BSA induced by 5 mM Cu2+ or Zn2+.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments used to assess protein aggregation and the effects of potential inhibitors.

Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Quantification

This is the most common in vitro assay to monitor the kinetics of amyloid fibril formation. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O, filtered through a 0.2 µm filter).

  • Protein monomer solution (e.g., amyloid-β, α-synuclein) at a known concentration in an appropriate buffer (e.g., PBS, pH 7.4).

  • Test compound (inhibitor) at various concentrations.

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

Procedure:

  • Prepare the reaction mixtures in the wells of the 96-well plate. For each reaction, combine the protein monomer, buffer, and the test compound at the desired final concentrations. Include control wells with protein only (positive control) and buffer only (negative control).

  • Add ThT to each well to a final concentration of 10-25 µM.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in the microplate reader at 37°C with intermittent shaking.

  • Measure the ThT fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (typically 24-72 hours).

  • Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The lag time, elongation rate, and final fluorescence intensity can be used to quantify the effect of the inhibitor.

MTT Assay for Cell Viability Assessment

This assay is used to determine the cytotoxicity of protein aggregates and the protective effect of inhibitor compounds on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cultured cells (e.g., neuronal cell line like SH-SY5Y or PC-12).

  • Cell culture medium.

  • Pre-formed protein aggregates (with and without the test inhibitor).

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear microplate.

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach and grow overnight.

  • Prepare protein aggregates by incubating the monomeric protein under aggregating conditions. For testing inhibitors, co-incubate the protein with the compound.

  • Remove the cell culture medium from the wells and replace it with fresh medium containing the protein aggregates (or control solutions).

  • Incubate the cells with the aggregates for a specified period (e.g., 24-48 hours).

  • After the incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at ~570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate a general experimental workflow for inhibitor validation and a conceptual signaling pathway for the action of small molecule inhibitors on protein aggregation.

Experimental_Workflow Experimental Workflow for Validation of Protein Aggregation Inhibitors cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis A Protein Monomer Preparation B Aggregation Induction (+/- Inhibitor) A->B C ThT Assay B->C Kinetics D TEM/AFM Imaging B->D Morphology F Treatment with Aggregates (+/- Inhibitor) C->F Informed Concentration D->F E Cell Culture (e.g., Neuronal Cells) E->F G MTT Assay F->G Viability H Microscopy (e.g., for apoptosis) F->H Cellular Effects I Data Analysis & Comparison G->I H->I

Caption: A typical workflow for evaluating protein aggregation inhibitors.

Signaling_Pathway Potential Mechanisms of Small Molecule Inhibitors of Protein Aggregation cluster_mechanisms Inhibition Mechanisms Monomer Soluble Monomers Oligomer Toxic Oligomers Monomer->Oligomer Primary Nucleation Fibril Amyloid Fibrils Oligomer->Fibril Elongation Toxic Cellular Toxicity Oligomer->Toxic Fibril->Oligomer Secondary Nucleation Inhibitor Small Molecule Inhibitor Inhibitor->Monomer Stabilization Inhibitor->Oligomer Remodeling to non-toxic species Inhibitor->Fibril Blocking elongation/ secondary nucleation Inhibitor->Toxic Protection

Caption: Mechanisms of action for protein aggregation inhibitors.

Conclusion

While this compound remains an uncharacterized molecule in the context of protein aggregation, the study of similar dipeptides and other small molecules provides a solid foundation for future research. The comparative data on Glycyl-glycine, Carnosine, and GHK highlight diverse mechanisms, including enhancing solubility and interfering with metal-ion-driven aggregation. The provided experimental protocols for ThT and MTT assays offer standardized methods to evaluate novel compounds like this compound. Future investigations into this compound are warranted to determine if it possesses unique anti-aggregation properties, potentially contributing to the development of new therapeutic strategies for protein misfolding diseases.

References

A Comparative Analysis of Glycyl-dl-norleucine and Other Non-Natural Dipeptides in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced stability and permeability is a paramount objective. The incorporation of non-natural amino acids into dipeptide structures presents a promising strategy to overcome the inherent limitations of their natural counterparts. This guide provides a comparative study of Glycyl-dl-norleucine and other non-natural dipeptides, focusing on their potential advantages in terms of stability and cell permeability, supported by established experimental protocols.

While direct comparative experimental data for this compound is limited in publicly available literature, this guide will draw upon the known benefits of incorporating non-natural amino acids like norleucine and will use the well-characterized dipeptide, Glycyl-sarcosine, as a benchmark for comparison.

Introduction to Non-Natural Dipeptides in Therapeutics

Dipeptides, composed of two amino acids, are fundamental building blocks in various biological processes. However, natural dipeptides are often susceptible to rapid degradation by proteases and peptidases in the body, limiting their therapeutic efficacy. The substitution of natural amino acids with non-natural analogs, such as the isomeric amino acid norleucine, can significantly enhance their stability against enzymatic hydrolysis. This increased stability can lead to a longer in vivo half-life, a critical attribute for effective drug candidates.

This compound, a dipeptide containing the non-natural amino acid DL-norleucine, is of particular interest. The presence of norleucine, an isomer of leucine, is hypothesized to confer resistance to enzymatic degradation. This guide will explore the theoretical advantages of this compound and compare them with Glycyl-sarcosine, a non-natural dipeptide renowned for its high stability.

Data Presentation: A Comparative Overview

Due to the absence of specific experimental data for this compound, this table provides a comparative framework based on the established properties of Glycyl-sarcosine and the anticipated benefits of incorporating DL-norleucine.

Performance MetricThis compound (Hypothesized)Glycyl-sarcosine (Known)Rationale/Reference
Plasma Stability (Half-life) Expected to be highHighThe N-methylated peptide bond in Glycyl-sarcosine prevents enzymatic cleavage. The norleucine in this compound is expected to provide steric hindrance to peptidases.
Cell Permeability (Papp in Caco-2 cells) Moderate to HighModerate to HighBoth are dipeptides that can potentially be recognized by peptide transporters like PEPT-1.
Resistance to Enzymatic Degradation HighVery HighThe DL-form of norleucine would be resistant to stereospecific proteases. Glycyl-sarcosine's methylated amide bond is highly resistant to hydrolysis.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of a dipeptide in a biological matrix.

Materials:

  • Test dipeptide (e.g., this compound)

  • Control dipeptide (e.g., Glycyl-sarcosine)

  • Human plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA) for protein precipitation

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the test and control dipeptides in PBS.

  • Incubation: Add the dipeptide solution to pre-warmed human plasma to a final concentration of 10 µM. Incubate the mixture at 37°C with gentle agitation.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: To each aliquot, add an equal volume of ice-cold ACN with 1% TFA to stop the enzymatic reaction and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent dipeptide.

  • Data Analysis: Plot the percentage of the remaining dipeptide against time and calculate the half-life (t½) of the dipeptide in plasma.

Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model to predict the intestinal absorption of compounds.

Materials:

  • Caco-2 cells

  • Transwell® inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test and control dipeptides

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the dipeptide solution (in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

  • Sample Collection: Collect samples from the basolateral chamber at different time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the end of the experiment.

  • Analysis: Quantify the concentration of the dipeptide in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the dipeptide in the receiver chamber.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of the dipeptide in the donor chamber.

Mandatory Visualization

Signaling Pathway for Dipeptide Transport

The following diagram illustrates the general pathway for dipeptide transport across an intestinal epithelial cell, which is relevant for understanding the permeability of dipeptides like this compound.

Dipeptide_Transport cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream Dipeptide Dipeptide PEPT1 PEPT1 Dipeptide->PEPT1 H+ co-transport Cytosolic Peptidases Cytosolic Peptidases PEPT1->Cytosolic Peptidases Intracellular Transport Amino Acids Amino Acids Cytosolic Peptidases->Amino Acids Hydrolysis Amino Acid Transporter Amino Acid Transporter Amino Acids->Amino Acid Transporter Amino Acids_blood Amino Acids Amino Acid Transporter->Amino Acids_blood Plasma_Stability_Workflow Start Start Incubate Dipeptide with Plasma at 37°C Incubate Dipeptide with Plasma at 37°C Start->Incubate Dipeptide with Plasma at 37°C Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate Dipeptide with Plasma at 37°C->Collect Aliquots at Time Points Protein Precipitation (ACN/TFA) Protein Precipitation (ACN/TFA) Collect Aliquots at Time Points->Protein Precipitation (ACN/TFA) Centrifugation Centrifugation Protein Precipitation (ACN/TFA)->Centrifugation LC-MS/MS Analysis of Supernatant LC-MS/MS Analysis of Supernatant Centrifugation->LC-MS/MS Analysis of Supernatant Calculate Half-life (t½) Calculate Half-life (t½) LC-MS/MS Analysis of Supernatant->Calculate Half-life (t½)

Safety Operating Guide

Proper Disposal of Glycyl-dl-norleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Glycyl-dl-norleucine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. While this compound itself is not classified as a hazardous substance, adherence to proper disposal protocols is essential to mitigate any potential risks.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. If handling the compound in its powder form, a dust respirator is also recommended to prevent inhalation. Work should be conducted in a well-ventilated area.[1] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes.[3] If irritation persists, seek medical attention.[3] For spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]

Step-by-Step Disposal Procedures

The primary methods for the disposal of this compound are incineration or landfilling, with the choice depending on local regulations and the quantity of the waste.

For Small Quantities (Solid Waste):

  • Containment: Ensure the this compound waste is in a solid, dry form.

  • Packaging: Place the waste in a clearly labeled, sealed container.

  • Consult Local Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office or local waste management authority for specific guidelines.[4] Some local regulations may permit the disposal of small amounts of non-hazardous chemical waste in the regular trash.[1]

  • Disposal: If permitted, the sealed container can be disposed of in the appropriate laboratory solid waste stream.

For Large Quantities or Contaminated Materials:

  • Waste Collection: Accumulate the this compound waste in a designated and properly labeled waste container.[5] Do not mix with other chemical waste unless explicitly permitted by your EHS office.[5]

  • Professional Disposal: Arrange for the disposal through a licensed chemical waste contractor. The preferred method of disposal is incineration at an approved facility.

  • Documentation: Maintain records of the disposed chemical, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.

Disposal of Solutions:

  • Neutralization (if applicable): While this compound is not strongly acidic or basic, ensure the pH of the solution is neutral (6-8) before any further steps.

  • Consult Local Regulations: It is critical to check with your local wastewater treatment authority or EHS office before disposing of any chemical solution down the drain. Some municipalities may have strict limits on the chemical composition of wastewater.

  • Dilution and Sewer Disposal (with approval): If approved by local authorities for small quantities, the aqueous solution of this compound may be highly diluted with water and then slowly poured down the sanitary sewer, followed by a significant water flush.

  • Incineration (for larger volumes or restricted sewer disposal): For larger volumes or if sewer disposal is not permitted, the solution should be collected in a labeled waste container and disposed of via a licensed chemical waste handler for incineration.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound were identified in the available safety data sheets. Disposal decisions should be based on the qualitative guidelines provided and strict adherence to local, state, and federal regulations.[4]

ParameterGuidelineCitation
Disposal Method Consult State Land Waste Management Authority; Incinerate at an approved site.
Small Quantities May be suitable for sanitary sewer or trash disposal, subject to local regulations.[1]
Containers Recycle if possible, or dispose of in an authorized landfill.
Waste Handling All waste must be handled in accordance with local, state, and federal regulations.[4]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information from safety data sheets for similar compounds. No experimental protocols for the disposal of this compound were cited in the search results.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste (Aqueous Solution) start Identify Waste Form (Solid or Liquid) solid_quant Small Quantity? start->solid_quant Solid liquid_quant Small Quantity? start->liquid_quant Liquid solid_small Consult Local Regulations for Trash Disposal Eligibility solid_quant->solid_small Yes solid_large Package, Label, and Arrange for Incineration solid_quant->solid_large No trash Dispose in Designated Trash solid_small->trash Permitted no_trash Proceed to Incineration solid_small->no_trash Not Permitted no_trash->solid_large liquid_small Consult Local Regulations for Sewer Disposal Eligibility liquid_quant->liquid_small Yes liquid_large Collect, Label, and Arrange for Incineration liquid_quant->liquid_large No sewer Dilute and Dispose in Sanitary Sewer liquid_small->sewer Permitted no_sewer Proceed to Incineration liquid_small->no_sewer Not Permitted no_sewer->liquid_large

References

Personal protective equipment for handling Glycyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Glycyl-dl-norleucine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the safety profiles of its constituent amino acids, Glycine and DL-Norleucine, and general best practices for handling non-hazardous chemical powders in a laboratory setting. This information should be used as a starting point for a comprehensive risk assessment.

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as hazardous based on the available data for its components, it is prudent to handle it as a potential irritant, particularly in its powdered form.[1][2][3][4][5] The primary risks are associated with inhalation of dust and direct contact with eyes and skin.[1]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][6]Protects against accidental splashes and airborne dust particles that could cause eye irritation.[1]
Hand Protection Nitrile or latex gloves.[6]Prevents direct skin contact and potential irritation. Gloves should be inspected before use and removed properly to avoid skin contamination.[6]
Body Protection Standard laboratory coat.[1]Protects clothing and skin from spills and contamination.
Respiratory Protection A NIOSH-approved dust mask or respirator should be used if handling large quantities or if dust generation is likely.[1]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[1] Use in a well-ventilated area is recommended.[1]
First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial. Always seek professional medical attention after providing initial first aid measures.[1]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1] If irritation persists, seek medical attention.
Skin Contact Remove contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.
Inhalation Move the individual to fresh air.[1][6] If breathing is difficult or irritation persists, seek medical attention. If the person is not breathing, provide artificial respiration.[1]
Ingestion Rinse the mouth with water.[1][6] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor for treatment advice.[1]
Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Handle in a well-ventilated area to minimize dust accumulation.[1]

  • Avoid breathing dust.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the material.[1]

  • Keep containers securely sealed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.[2][8]

Spill and Disposal Procedures

In the event of a spill, follow these procedures to mitigate any potential hazards. For disposal, adhere to all local, state, and federal regulations.[2]

Spill Response:

  • Isolate the Area: Deny entry to unnecessary personnel.[1]

  • Wear Appropriate PPE: Refer to the PPE table above.

  • Containment and Cleanup: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1]

  • Decontamination: Wash the spill area thoroughly after material pickup is complete.[1]

  • Major Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan:

  • Waste must be handled in accordance with all applicable local, regional, and national laws and regulations.[2]

  • For small quantities, disposal in a sanitary sewer or as regular trash may be permissible, but this should be verified with local authorities.[1]

  • For larger quantities or if required by regulations, dispose of the waste through a licensed disposal company.[6]

  • Do not allow the material to enter drains or waterways.[6]

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_start Start: Handling Required assess_risk Assess Risks & Review SDS (Components: Glycine, DL-Norleucine) prep_start->assess_risk don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risk->don_ppe weigh_handle Weigh/Handle in Ventilated Area don_ppe->weigh_handle use_in_exp Use in Experiment weigh_handle->use_in_exp spill_event Spill Occurs weigh_handle->spill_event clean_area Clean Work Area use_in_exp->clean_area dispose_waste Dispose of Waste (Follow Regulations) clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End wash_hands->end_process isolate_spill Isolate Spill Area spill_event->isolate_spill Minor Spill spill_ppe Don Additional PPE (e.g., Respirator) isolate_spill->spill_ppe cleanup_spill Clean Up Spill (Sweep, Containerize) spill_ppe->cleanup_spill decontaminate Decontaminate Area cleanup_spill->decontaminate decontaminate->clean_area

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycyl-dl-norleucine
Reactant of Route 2
Reactant of Route 2
Glycyl-dl-norleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.